Product packaging for Nigakilactone C(Cat. No.:CAS No. 24148-78-5)

Nigakilactone C

Cat. No.: B1206246
CAS No.: 24148-78-5
M. Wt: 434.5 g/mol
InChI Key: JFFUKRBVELYCPJ-FIKFPIMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nigakilactone C is a highly oxygenated, picrasane-type quassinoid (Molecular Formula: C24H34O7, Molecular Weight: 434.5 g/mol, CAS Registry Number: 24148-78-5) isolated from plants of the Picrasma genus, notably Picrasma quassioides . This compound belongs to a class of compounds known for their complex structures and potent biological activities, making them a significant focus in natural product chemistry . Quassinoids, including this compound, are primarily investigated for their wide spectrum of pharmacological properties. Research into this compound class has demonstrated marked anti-proliferative effects against various tumor cell lines, positioning this compound as a promising lead compound in anticancer research . The intricate molecular architecture of this compound, characterized by multiple stereocenters, also presents a formidable and intriguing challenge for research in synthetic chemistry . The structure of this compound has been confirmed through advanced spectroscopic techniques, including NMR spectroscopy and mass spectrometry . This product is intended for research purposes and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34O7 B1206246 Nigakilactone C CAS No. 24148-78-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24148-78-5

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

IUPAC Name

[(1S,2S,6S,7S,9R,13S,14R,15S,16S,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-16-yl] acetate

InChI

InChI=1S/C24H34O7/c1-11-8-16(28-6)22(27)24(5)14(11)9-17-23(4)15(10-18(26)31-17)12(2)19(29-7)20(21(23)24)30-13(3)25/h8,11-12,14-15,17,19-21H,9-10H2,1-7H3/t11-,12-,14+,15+,17-,19+,20-,21+,23-,24+/m1/s1

InChI Key

JFFUKRBVELYCPJ-FIKFPIMESA-N

SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)OC(=O)C)C)C)OC

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@H]([C@@H]4CC(=O)O3)C)OC)OC(=O)C)C)C)OC

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)OC(=O)C)C)C)OC

Origin of Product

United States

Foundational & Exploratory

The Origin and Biological Potential of Nigakilactone C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigakilactone C is a naturally occurring quassinoid, a class of degraded triterpenoids, isolated from the plant Picrasma quassioides. Quassinoids are known for their bitter taste and a wide range of biological activities. This technical guide provides a comprehensive overview of the origin of this compound, its isolation from P. quassioides, and its putative biological activities and mechanisms of action based on studies of related quassinoids. While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available literature, this document compiles relevant information on analogous compounds to provide a foundational understanding for researchers. This guide also presents detailed experimental methodologies for the isolation and biological evaluation of quassinoids and visualizes key signaling pathways potentially modulated by these compounds.

Introduction

This compound is a member of the quassinoid family, a group of structurally complex and highly oxygenated triterpenoid derivatives found predominantly in plants of the Simaroubaceae family.[1][2][3] The primary source of this compound is Picrasma quassioides (D. Don) Benn., a plant with a history of use in traditional medicine, particularly in Asia.[4][5][6] The bitter principles of this plant, including a variety of quassinoids, have attracted scientific interest due to their diverse and potent pharmacological activities, which include anti-inflammatory, anticancer, and antimalarial effects.[2][7][8]

Origin and Isolation of this compound

Natural Source

This compound is a secondary metabolite produced by the plant Picrasma quassioides, also known as Indian Quassiawood.[9] This plant is a rich source of various bioactive compounds, including a diverse array of quassinoids and alkaloids.[4][6][10] this compound is one of several related "nigakilactones" that have been isolated from this species.[9]

General Isolation Protocol

Experimental Workflow for Quassinoid Isolation

G start Dried Plant Material (P. quassioides) extraction Solvent Extraction (e.g., Ethanol, Methanol) start->extraction partition Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) extraction->partition cc Column Chromatography (Silica gel, Sephadex LH-20) partition->cc hplc Preparative HPLC (Reversed-phase C18) cc->hplc end Pure this compound hplc->end

Figure 1. A generalized experimental workflow for the isolation of quassinoids like this compound from Picrasma quassioides.

A more detailed experimental protocol for a similar process is outlined below:

Protocol 1: General Isolation of Quassinoids from Picrasma quassioides

  • Extraction: The air-dried and powdered plant material (e.g., stems, bark) is extracted exhaustively with a solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The quassinoids are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Column Chromatography: The bioactive fractions are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients) to yield the pure compounds.

  • Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC).[9]

Putative Biological Activities and Mechanism of Action

While specific studies on the biological activities of this compound are limited, the broader class of quassinoids exhibits significant pharmacological potential. It is plausible that this compound shares some of these properties.

Anti-inflammatory Activity

Quassinoids have demonstrated anti-inflammatory effects.[2][11] For instance, other quassinoids isolated from Brucea javanica have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[12]

Table 1: Anti-inflammatory Activity of Related Quassinoids

CompoundAssayCell LineIC50Reference
Bruceoside BNO InhibitionMH-S0.11 - 45.56 µM[12]
Isobrucein BCytokine (TNF, IL-1β) InhibitionRAW 264.7-[13]
Quassidines E-GNO, TNF-α, IL-6 InhibitionRAW 264.7Potent[14]
Anticancer Activity

Many quassinoids exhibit potent cytotoxic activity against various cancer cell lines.[7][8][10] For example, bruceantin, a well-studied quassinoid, has shown efficacy against RPMI-8226 cancer cells.[10]

Table 2: Anticancer Activity of Related Quassinoids

CompoundCell LineIC50Reference
BruceantinRPMI-82262.5 and 5.0 mg/kg[10]
DehydrocrenatidineA27802.02 ± 0.95 µM[10]
DehydrocrenatidineSKOV311.89 ± 2.38 µM[10]
NigakinoneHepG2-[10]
LongifolactonesK562, HL-602.90 to 8.20 μM[7]
Potential Mechanisms of Action: Signaling Pathways

The anti-inflammatory and anticancer effects of many natural products, including quassinoids, are often attributed to their ability to modulate key cellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Many anti-inflammatory and anticancer agents act by inhibiting this pathway.[11][15] Some quassinoids have been shown to inhibit the NF-κB signaling cascade.[12]

NF-κB Signaling Pathway and Potential Inhibition by Quassinoids

G stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Pro-inflammatory cytokines, etc.) nucleus->transcription activates quassinoid Quassinoids (e.g., this compound) quassinoid->ikk inhibits? quassinoid->nfkb inhibits translocation?

Figure 2. A diagram of the NF-κB signaling pathway and potential points of inhibition by quassinoids.

Protocol 2: Western Blot Analysis of NF-κB Pathway Activation

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are also critical in regulating cell proliferation, survival, and inflammation.[11][12] There is evidence that some quassinoids can modulate these pathways.[12][16] For example, brusatol, a quassinoid, has been shown to target the PI3K/Akt signaling pathway in hematologic malignancies.[16]

G stimulus Growth Factors / Stress receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Inflammation mtor->proliferation mek MEK raf->mek erk ERK mek->erk erk->proliferation quassinoid Quassinoids (e.g., this compound) quassinoid->pi3k inhibits? quassinoid->akt inhibits? quassinoid->mek inhibits?

References

The Discovery of Nigakilactone C in Picrasma quassioides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Nigakilactone C, a quassinoid found in the plant Picrasma quassioides. This document details the experimental methodologies employed in the study of this natural product and presents available quantitative data.

Introduction to Picrasma quassioides and Quassinoids

Picrasma quassioides, a member of the Simaroubaceae family, is a plant that has been a source of various bioactive compounds.[1] Among these are the quassinoids, a class of highly oxygenated and structurally complex triterpenoids.[2][3] These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, which include anti-inflammatory, anti-cancer, and neuroprotective effects.[1]

This compound is one of the many quassinoids that have been isolated from P. quassioides. Its discovery has contributed to the growing library of natural products with potential therapeutic applications.

Isolation and Purification of this compound

General Experimental Protocol:

A general workflow for the isolation of quassinoids, including this compound, from the stems of Picrasma quassioides is as follows:

  • Extraction: The dried and powdered stems of P. quassioides are typically extracted with a solvent such as 95% ethanol.

  • Fractionation: The crude extract is then subjected to a series of column chromatography steps. Common stationary phases used include silica gel, ODS (octadecylsilane), and Sephadex LH-20.

  • Purification: Fractions containing the compounds of interest are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

The following diagram illustrates a generalized workflow for the isolation of quassinoids from Picrasma quassioides.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Dried & Powdered Picrasma quassioides Stems extraction Extraction with 95% Ethanol start->extraction crude_extract Crude Ethanol Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel ods ODS Column Chromatography silica_gel->ods sephadex Sephadex LH-20 Column Chromatography ods->sephadex hplc Semi-preparative HPLC sephadex->hplc nigakilactone_c This compound (and other quassinoids) hplc->nigakilactone_c

Generalized workflow for the isolation of quassinoids.

Structural Elucidation

The determination of the chemical structure of this compound was accomplished through various spectroscopic techniques. These methods are essential for identifying the connectivity of atoms and the stereochemistry of the molecule.

Key Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of the compound.

Quantitative Data for this compound:

While a comprehensive, tabulated set of the ¹H and ¹³C NMR data for this compound is not available in the readily accessible literature, the fundamental properties of the molecule have been reported.

PropertyData
Molecular Formula C₂₄H₃₄O₇
Molecular Weight 434.5 g/mol
Class Quassinoid Triterpenoid

Biological Activity and Potential Mechanism of Action

Studies on the extracts of Picrasma quassioides and its constituent quassinoids have revealed a range of biological activities. Of particular interest to drug development professionals is the neuroprotective potential of these compounds.

Research on a mixture of quassinoids isolated from P. quassioides has demonstrated neuroprotective effects against hydrogen peroxide-induced cell damage in SH-SY5Y cells.[2][3] The proposed mechanism for this activity involves the suppression of apoptosis (programmed cell death) through the downregulation of caspase-3 activation.[2][3]

While these findings are promising, it is important to note that this biological activity has not been specifically attributed to this compound alone. Further research is required to determine the individual contribution of this compound to the overall neuroprotective effects of the plant extract.

Potential Signaling Pathway:

The following diagram illustrates the proposed neuroprotective signaling pathway for quassinoids from Picrasma quassioides.

G cluster_pathway Proposed Neuroprotective Signaling Pathway of Quassinoids H2O2 H₂O₂-induced Oxidative Stress Apoptosis Apoptosis H2O2->Apoptosis induces Caspase3 Caspase-3 Activation Apoptosis->Caspase3 leads to CellDamage Neuronal Cell Damage Caspase3->CellDamage causes Quassinoids Quassinoids from Picrasma quassioides Quassinoids->Caspase3 inhibits

Proposed neuroprotective mechanism of quassinoids.

Conclusion and Future Directions

This compound is a noteworthy member of the quassinoid family of natural products found in Picrasma quassioides. While its initial discovery and structural characterization have been established, there remains a significant opportunity for further research. A detailed investigation into the specific biological activities of pure this compound is warranted to elucidate its therapeutic potential. Furthermore, a thorough examination of its mechanism of action, particularly in the context of neuroprotection, could provide valuable insights for the development of new drugs targeting neurodegenerative diseases. The synthesis of this compound and its analogs could also open avenues for structure-activity relationship studies, leading to the design of more potent and selective therapeutic agents.

References

Nigakilactone C and the Quassinoid Class: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quassinoids and Nigakilactone C

Quassinoids are a class of highly oxygenated triterpenes derived from plants of the Simaroubaceae family.[1] These natural products have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including anti-inflammatory, antiviral, antimalarial, and notably, anticancer properties.[2] Over 94 distinct phytochemicals, including a significant number of quassinoids, have been isolated from Picrasma quassioides, a plant used in traditional medicine.[2]

This compound is a member of the quassinoid family, specifically a C20 quassinoid, that has been isolated from the bark and stems of Picrasma quassioides.[1][3] While the broader class of quassinoids has been the subject of numerous studies, specific biological data for this compound remains limited. This guide will provide a comprehensive overview of the current knowledge on quassinoids, with a focus on available information for this compound, and detail the experimental protocols relevant to their study.

Biological Activities of Quassinoids

Quassinoids have demonstrated a range of biological effects in preclinical studies. However, it is crucial to note that the potency of these effects can vary significantly between different quassinoid derivatives.

Anticancer Activity

Many quassinoids have been investigated for their potential as anticancer agents.[2] Their proposed mechanisms of action include the inhibition of cell proliferation and the induction of apoptosis. However, a study evaluating a series of quassinoids isolated from the stems of Picrasma quassioides, including several nigakilactone derivatives, found that none of the tested compounds exhibited significant cytotoxic activity against HepG2 and MCF-7 cancer cell lines, with IC50 values greater than 50 μM.[4] This highlights the variability within the quassinoid class and underscores the need for further investigation to identify compounds with potent and selective anticancer effects.

Anti-inflammatory Activity

Inflammation is a key process in the development of many chronic diseases. Quassinoids have been reported to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[2] One of the key mechanisms is the suppression of nitric oxide (NO) production. A study on quassinoids from Picrasma quassioides found that the tested compounds, including some nigakilactones, did not show significant inhibitory activity on NO production in LPS-stimulated RAW264.7 macrophages, with IC50 values greater than 30 μM.[4]

Table 1: Summary of Reported Biological Activity for select Quassinoids from Picrasma quassioides

Compound/ExtractBiological ActivityCell Line/ModelIC50 ValueReference
Nigakilactone P, Picraqualide F, Nigakilactone Q, and 8 known quassinoidsCytotoxicityHepG2, MCF-7>50 μM[4]
Nigakilactone P, Picraqualide F, Nigakilactone Q, and 8 known quassinoidsNO Production InhibitionRAW264.7 macrophages>30 μM[4]

Note: Specific quantitative data for the biological activity of this compound is not currently available in the cited literature. The data presented is for other quassinoids isolated from the same plant source and suggests that not all quassinoids exhibit high potency in these assays.

Isolation and Purification of this compound and other Quassinoids

The isolation of this compound and other quassinoids from Picrasma quassioides typically involves extraction followed by a series of chromatographic separations. While a specific, detailed protocol for this compound is not available, a general methodology can be synthesized from published procedures for isolating compounds from this plant.[5][6]

General Experimental Protocol for Isolation
  • Extraction: The dried and powdered stems or bark of Picrasma quassioides are extracted with a solvent such as 95% ethanol (EtOH) at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the plant material. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.[4]

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions, particularly the EtOAc and n-BuOH fractions which are likely to contain quassinoids, are subjected to a series of column chromatography steps.

    • Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or methanol.

    • ODS Column Chromatography: Further separation can be achieved using an octadecylsilyl (ODS) column with a methanol-water gradient.[5]

    • Sephadex LH-20 Column Chromatography: Size exclusion chromatography using Sephadex LH-20 with methanol as the eluent is often used to separate compounds based on their molecular size.[5]

    • Semi-preparative RP-HPLC: Final purification of the isolated compounds is often achieved using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

  • Structure Elucidation: The structures of the purified compounds are determined using spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and various Nuclear Magnetic Resonance (NMR) techniques (1H NMR, 13C NMR, COSY, HSQC, HMBC).[4]

experimental_workflow_isolation start Dried Plant Material (Picrasma quassioides) extraction Solvent Extraction (e.g., 95% EtOH) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (Hexane, EtOAc, n-BuOH) crude_extract->fractionation fractions Hexane, EtOAc, n-BuOH Fractions fractionation->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel ods ODS Column Chromatography silica_gel->ods sephadex Sephadex LH-20 Chromatography ods->sephadex hplc Semi-preparative RP-HPLC sephadex->hplc pure_compound Pure this compound & other Quassinoids hplc->pure_compound elucidation Structure Elucidation (NMR, MS) pure_compound->elucidation

Figure 1: General workflow for the isolation and purification of quassinoids.

Potential Mechanisms of Action: Modulation of Signaling Pathways

While direct evidence for this compound is lacking, studies on other natural compounds, including some quassinoids and triterpenoids, suggest that they can exert their biological effects by modulating key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. Some natural compounds have been shown to inhibit this pathway, thereby reducing inflammation and promoting apoptosis in cancer cells.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK complex receptor->ikk ikb_nfkb IκB-NF-κB complex ikk->ikb_nfkb phosphorylates IκB ikb IκB nfkb NF-κB (p50/p65) ikb_nfkb->nfkb IκB degradation proteasome Proteasome ikb->proteasome ubiquitination nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocation quassinoids Quassinoids quassinoids->ikk Inhibition? dna DNA nfkb_n->dna binds to gene_expression Target Gene Expression (e.g., TNF-α, IL-6, COX-2) dna->gene_expression transcription

Figure 2: Potential modulation of the NF-κB signaling pathway by quassinoids.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that plays a crucial role in cell proliferation, differentiation, and apoptosis. The pathway consists of three main tiers of kinases: MAP kinase kinase kinases (MAPKKKs), MAP kinase kinases (MAPKKs), and MAP kinases (MAPKs). Extracellular signals activate MAPKKKs, which in turn phosphorylate and activate MAPKKs. The activated MAPKKs then phosphorylate and activate MAPKs, such as ERK, JNK, and p38. Activated MAPKs can then phosphorylate various downstream targets, including transcription factors, to regulate gene expression. Dysregulation of this pathway is common in cancer.

mapk_pathway stimulus Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek phosphorylates erk ERK (MAPK) mek->erk phosphorylates transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors phosphorylates gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression quassinoids Quassinoids quassinoids->raf Inhibition?

Figure 3: Potential modulation of the MAPK signaling pathway by quassinoids.

Experimental Protocols for Biological Evaluation

To assess the biological activities of this compound and other quassinoids, standardized in vitro assays are employed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Analysis of Signaling Pathway Modulation: Western Blot

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

  • Cell Lysis: Cells treated with the test compound are lysed to release their proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., phospho-IκBα, total IκBα, phospho-ERK, total ERK).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion and Future Directions

The quassinoid class of natural products, including this compound from Picrasma quassioides, presents an interesting area for drug discovery. While the broader class has shown promising biological activities, the available data for specific compounds like this compound is limited and, in some cases, indicates low potency. The conflicting reports on the efficacy of quassinoids highlight the importance of structure-activity relationship studies to identify the key structural features required for potent and selective biological activity.

Future research should focus on:

  • Comprehensive Biological Screening of this compound: A thorough evaluation of this compound across a wide range of cancer cell lines and in various anti-inflammatory and antiviral assays is necessary to determine its true therapeutic potential.

  • Elucidation of Specific Mechanisms of Action: For promising quassinoid candidates, detailed mechanistic studies are required to identify their precise molecular targets and signaling pathways.

  • Lead Optimization: The chemical scaffold of potent quassinoids can be modified through medicinal chemistry approaches to improve their efficacy, selectivity, and pharmacokinetic properties.

This technical guide provides a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader class of quassinoids. While challenges remain, the structural diversity and biological activity of this class of natural products warrant continued investigation.

References

The Dawn of Understanding: Elucidating the Biosynthetic Pathway of Nigakilactone C

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Nigakilactone C, a complex quassinoid found in plants of the Simaroubaceae family such as Picrasma quassioides, has garnered significant interest for its diverse pharmacological activities. However, the intricate biosynthetic pathway leading to this potent molecule has long remained enigmatic. This technical guide synthesizes the current understanding of this compound biosynthesis, focusing on the recently elucidated early stages of the pathway. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known enzymatic steps, experimental methodologies employed in their discovery, and the quantitative data supporting these findings.

The Quassinoid Pathway: A Shared Origin with Limonoids

Quassinoids, including this compound, are highly modified triterpenoids. Recent breakthroughs have revealed that the initial steps of quassinoid biosynthesis are conserved and share a common evolutionary origin with the well-characterized limonoid pathway.[1][2] This discovery has been pivotal in identifying the first committed enzymes in the formation of the quassinoid scaffold.

The biosynthesis commences with the cyclization of the ubiquitous triterpene precursor, 2,3-oxidosqualene. This crucial step is catalyzed by a specialized oxidosqualene cyclase, leading to the formation of a protolimonoid intermediate. Subsequent oxidative modifications, orchestrated by cytochrome P450 monooxygenases, further elaborate this scaffold, paving the way for the vast diversity of quassinoid structures.

The Known Biosynthetic Route: From 2,3-Oxidosqualene to Melianol

Research utilizing a combination of transcriptome analysis, metabolomics, and heterologous expression in Nicotiana benthamiana has successfully identified the first three enzymes in the quassinoid biosynthetic pathway in the invasive tree of heaven (Ailanthus altissima).[1][3] This early pathway culminates in the production of melianol, a key protolimonoid intermediate.[1][2]

The established enzymatic steps are as follows:

  • Cyclization: An oxidosqualene cyclase (OSC), designated as AaTS, catalyzes the cyclization of 2,3-oxidosqualene to the protolimonoid, tirucalla-7,24-dien-3β-ol.

  • Oxidation at C-21: The cytochrome P450 monooxygenase AaCYP71CD4 then hydroxylates tirucalla-7,24-dien-3β-ol at the C-21 position to produce melianol.

  • Further Oxidation: Another cytochrome P450, AaCYP71BQ17, is also implicated in the pathway, likely contributing to subsequent oxidative modifications leading towards the diverse quassinoid skeletons.[1]

While the pathway from melianol to the intricate structure of this compound is yet to be fully elucidated, the identification of these initial steps provides a critical foundation for future research. It is hypothesized that a series of further oxidative reactions, rearrangements, and lactonizations are required to form the final this compound molecule.

Below is a diagram illustrating the known early stages of the quassinoid biosynthetic pathway.

Quassinoid_Biosynthesis_Early_Pathway cluster_0 Early Quassinoid Biosynthesis 2_3_Oxidosqualene 2,3-Oxidosqualene Tirucalladienol Tirucalla-7,24-dien-3β-ol 2_3_Oxidosqualene->Tirucalladienol AaTS (Oxidosqualene Cyclase) Melianol Melianol Tirucalladienol->Melianol AaCYP71CD4 (Cytochrome P450) Downstream_Quassinoids Downstream Quassinoids (including this compound) Melianol->Downstream_Quassinoids Multiple Enzymatic Steps (Hypothesized) Experimental_Workflow cluster_1 Experimental Workflow for Gene Discovery A Plant Tissue Collection (Ailanthus altissima) B Transcriptome Sequencing (RNA-Seq) A->B C De Novo Assembly & Annotation B->C D Candidate Gene Selection (OSC & P450s) C->D E Heterologous Expression (Nicotiana benthamiana) D->E F Metabolite Extraction E->F G Metabolite Analysis (GC-MS, LC-MS) F->G H Pathway Elucidation G->H

References

The Natural Abundance and Isolation of Nigakilactone C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigakilactone C is a naturally occurring quassinoid, a class of bitter principles derived from the plant family Simaroubaceae. These compounds are known for their complex structures and diverse biological activities. This technical guide provides a comprehensive overview of the natural abundance of this compound, its primary isolation sources, and detailed experimental protocols for its extraction and purification. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Abundance and Isolation Sources

This compound is primarily isolated from plants of the genus Picrasma, with Picrasma quassioides (D. Don) Benn. being the most prominent source.[1] Various parts of this plant, including the bark and stems, have been found to contain a variety of quassinoids, including this compound.[1][2][3]

Quantitative Data on Natural Abundance

The yield of this compound from its natural source can vary depending on the specific plant part used, the geographical location of the plant, and the extraction and purification methods employed. The following table summarizes the reported yield of this compound from the bark of Picrasma quassioides.

Plant SourcePlant PartExtraction MethodReported Yield (% w/w of crude extract)Reference
Picrasma quassioidesBarkEthanolic extract0.0014%Yang & Yue, 2004[1]

Experimental Protocols for Isolation

The isolation of this compound from Picrasma quassioides involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a detailed methodology based on established procedures for the isolation of quassinoids.

Plant Material Collection and Preparation
  • Collection: The bark of Picrasma quassioides is collected and authenticated.

  • Preparation: The collected plant material is air-dried and then coarsely powdered to increase the surface area for efficient extraction.

Extraction
  • Solvent: The powdered bark is extracted exhaustively with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent Partitioning: The crude ethanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This step separates the compounds based on their differential solubility. The quassinoids, including this compound, are typically enriched in the chloroform and ethyl acetate fractions.

Chromatographic Purification
  • Column Chromatography: The enriched fractions are subjected to repeated column chromatography over silica gel.

    • Stationary Phase: Silica gel (200-300 mesh) is commonly used.

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the concentration of methanol being incrementally increased.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A mixture of methanol and water or acetonitrile and water is used as the mobile phase in an isocratic or gradient elution mode.

  • Crystallization: The purified this compound is often obtained as a crystalline solid from a suitable solvent system, such as methanol-chloroform.

Structural Elucidation

The structure of the isolated this compound is confirmed by comprehensive spectroscopic analysis, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed structure and stereochemistry of the molecule.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Picrasma quassioides.

Isolation_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis Plant_Material Powdered Bark of Picrasma quassioides Ethanol_Extraction 95% Ethanol Extraction Plant_Material->Ethanol_Extraction Crude_Extract Crude Ethanolic Extract Ethanol_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) Crude_Extract->Solvent_Partitioning Enriched_Fractions Chloroform & Ethyl Acetate Fractions Solvent_Partitioning->Enriched_Fractions Silica_Gel_CC Silica Gel Column Chromatography (Chloroform-Methanol Gradient) Enriched_Fractions->Silica_Gel_CC Fractions_NigaC Fractions containing this compound Silica_Gel_CC->Fractions_NigaC Prep_HPLC Preparative HPLC (C18, Methanol-Water) Fractions_NigaC->Prep_HPLC Pure_NigaC Pure this compound Prep_HPLC->Pure_NigaC Structural_Elucidation Structural Elucidation (MS, NMR) Pure_NigaC->Structural_Elucidation

Caption: General workflow for the isolation and purification of this compound.

Conclusion

This technical guide has provided a detailed overview of the natural abundance and isolation of this compound from its primary source, Picrasma quassioides. The quantitative data and the comprehensive experimental protocol offer a valuable resource for researchers aiming to isolate this and other related quassinoids for further investigation into their chemical properties and biological activities. The provided workflow diagram visually summarizes the key steps in the isolation process, facilitating a clearer understanding of the methodology.

References

Potential Therapeutic Targets of Nigakilactone C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigakilactone C is a naturally occurring quassinoid, a class of bitter compounds isolated from plants of the Simaroubaceae family, notably Picrasma quassioides. Traditionally, extracts from these plants have been used in folk medicine for their anti-inflammatory and anti-parasitic properties. Recent scientific investigations have begun to elucidate the molecular mechanisms underlying the bioactivity of this compound, revealing its potential as a therapeutic agent, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth overview of the known therapeutic targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Core Therapeutic Targets and Mechanism of Action

This compound exerts its biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The primary therapeutic targets identified to date are the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3, and the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the STAT Signaling Pathway

Recent research has identified the STAT signaling pathway as a primary target of this compound. Specifically, this compound has been shown to inhibit the phosphorylation of STAT1 and STAT3. This is significant as the constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers and is implicated in tumor cell proliferation, survival, and invasion.

The mechanism of inhibition involves the suppression of Janus kinases (JAKs), which are responsible for phosphorylating STAT proteins upon cytokine or growth factor receptor activation. By inhibiting the phosphorylation of STAT1 and STAT3, this compound prevents their dimerization, nuclear translocation, and subsequent transcriptional activation of target genes involved in cell cycle progression and apoptosis resistance.

STAT_Signaling_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT1_inactive STAT1 (inactive) JAK->STAT1_inactive Phosphorylates pSTAT3 pSTAT3 STAT3_inactive->pSTAT3 pSTAT1 pSTAT1 STAT1_inactive->pSTAT1 STAT_Dimer STAT1/3 Dimer pSTAT3->STAT_Dimer pSTAT1->STAT_Dimer DNA DNA STAT_Dimer->DNA Translocates & Binds Nigakilactone_C This compound Nigakilactone_C->JAK Inhibits Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Initiates

Suppression of the NF-κB Signaling Pathway

In addition to its effects on STAT signaling, evidence suggests that this compound and its derivatives can inhibit the activity of the transcription factor NF-κB.[1] The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is associated with chronic inflammatory diseases and cancer.

The inhibitory action of this compound on the NF-κB pathway is thought to occur through the prevention of the nuclear translocation of NF-κB. This sequesters NF-κB in the cytoplasm, preventing it from activating the transcription of pro-inflammatory and pro-survival genes.

NFkB_Signaling_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IkB IKK->IkB Phosphorylates NFkB_IkB_Complex NF-κB/IκB Complex NFkB NF-κB DNA DNA NFkB->DNA Translocates & Binds NFkB_IkB_Complex->NFkB Releases Nigakilactone_C This compound Nigakilactone_C->IKK Inhibits Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription Initiates

Quantitative Data on Biological Activity

The cytotoxic and anti-proliferative effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
HT-1080Fibrosarcoma3 - 6[1]
Colon 26-L5Murine Carcinoma3 - 6[1]
MDA-MB-231Breast Cancer3 - 5[1]
AGSGastric Cancer3 - 5[1]
HeLaCervical Cancer3 - 5[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the therapeutic potential of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with this compound Incubation_24h->Compound_Treatment Incubation_Treatment Incubate for 24-72h Compound_Treatment->Incubation_Treatment MTT_Addition Add MTT solution Incubation_Treatment->MTT_Addition Incubation_MTT Incubate for 2-4h MTT_Addition->Incubation_MTT Formazan_Solubilization Solubilize formazan crystals Incubation_MTT->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Western Blot Analysis for Phosphorylated STAT3

Western blotting is used to detect the phosphorylation status of specific proteins, providing insights into the activation of signaling pathways.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C. A primary antibody for total STAT3 should be used on a separate blot or after stripping the membrane to serve as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.

  • Cell Preparation: Grow and treat cells on coverslips or in chamber slides.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based fixative, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

  • TUNEL Reaction: Incubate the cells with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or a fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: If using a hapten-labeled dUTP, follow with an incubation with a fluorescently labeled anti-hapten antibody.

  • Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show a strong fluorescent signal in the nucleus. Quantify the percentage of TUNEL-positive cells.

Conclusion

This compound has emerged as a promising natural product with well-defined therapeutic targets in critical cellular pathways. Its ability to inhibit STAT1/3 and NF-κB signaling provides a strong rationale for its further investigation and development as a potential therapeutic agent for cancer and inflammatory disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound. Further studies are warranted to validate these findings in preclinical and clinical settings.

References

Early In Vitro Bioactivity of Nigakilactone C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigakilactone C is a naturally occurring norditerpene lactone isolated from Podocarpus spp. Early in vitro research has highlighted its potential as a bioactive compound, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the foundational in vitro studies investigating the bioactivity of this compound, with a focus on its anticancer effects. The information herein is intended to serve as a detailed resource for researchers and professionals in drug discovery and development, summarizing key quantitative data, experimental methodologies, and associated signaling pathways. While the primary focus of early research has been on its anticancer properties, the broader bioactivity profile, including potential anti-inflammatory and antiviral effects, is an area of ongoing investigation.

Anticancer Activity of this compound

Initial in vitro studies have consistently demonstrated the cytotoxic and antiproliferative effects of this compound against a variety of cancer cell lines.

Quantitative Data Summary

The antiproliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of cell growth or proliferation. The following table summarizes the reported IC50 values for this compound against several cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HT-1080Human Fibrosarcoma3 - 6[1]
Colon 26-L5Murine Carcinoma3 - 6[1]
MDA-MB-231Human Breast Cancer3 - 5[1]
AGSHuman Gastric Cancer3 - 5[1]
HeLaHuman Cervical Cancer3 - 5[1]
Experimental Protocols

The determination of this compound's anticancer activity has been primarily achieved through cell viability and proliferation assays, with the MTT assay being a cornerstone technique.

1. Cell Viability and Proliferation Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with vehicle (e.g., DMSO) is also included.

    • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

    • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

2. Western Blot Analysis for Signaling Pathway Proteins

To elucidate the molecular mechanism of action, Western blotting is employed to detect the expression and phosphorylation status of key proteins in signaling pathways.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Protocol:

    • Cell Lysis: Cancer cells treated with this compound for various time points are harvested and lysed to extract total protein.

    • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size through electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-JNK, JNK, phospho-c-Jun, c-Jun).

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system.

    • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Analysis

Early in vitro studies indicate that the anticancer activity of this compound involves the modulation of the AP-1 (Activator Protein-1) signaling pathway through the activation of the JNK/c-Jun axis.[1]

JNK/c-Jun/AP-1 Signaling Pathway

The c-Jun N-terminal kinase (JNK) is a member of the mitogen-activated protein kinase (MAPK) family. Upon activation by cellular stress, JNK phosphorylates the transcription factor c-Jun. Phosphorylated c-Jun then forms a dimer with a member of the Fos family of proteins to constitute the AP-1 transcription factor. AP-1 regulates the expression of genes involved in various cellular processes, including proliferation, differentiation, and apoptosis. The sustained activation of the JNK/c-Jun pathway can lead to the induction of apoptosis in cancer cells.

G This compound Induced Apoptotic Pathway Nigakilactone_C This compound Cellular_Stress Cellular Stress Nigakilactone_C->Cellular_Stress JNK JNK Cellular_Stress->JNK Activates cJun c-Jun JNK->cJun Phosphorylates p_cJun p-c-Jun (Phosphorylated) AP1 AP-1 Complex p_cJun->AP1 Dimerizes with Fos Fos Family (e.g., c-Fos) Fos->AP1 Apoptosis Apoptosis AP1->Apoptosis Induces

Caption: this compound induces apoptosis via the JNK/c-Jun/AP-1 signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for assessing the in vitro anticancer activity of this compound.

G Workflow for In Vitro Anticancer Activity Assessment cluster_cell_culture Cell Culture cluster_assays Bioactivity Assays cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plates Treatment Treat with This compound Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Western_Blot Western Blot Incubation->Western_Blot IC50_Determination IC50 Calculation MTT_Assay->IC50_Determination Pathway_Analysis Signaling Pathway Modulation Western_Blot->Pathway_Analysis

Caption: A generalized workflow for evaluating the anticancer effects of this compound.

Anti-inflammatory and Antiviral Activities

While the anticancer properties of this compound have been the primary focus of early in vitro studies, the bioactivity of related compounds from the Podocarpus genus suggests potential for anti-inflammatory and antiviral effects. However, based on a comprehensive review of publicly available scientific literature, there is currently a lack of specific in vitro studies detailing the anti-inflammatory and antiviral activities of this compound itself.

Other podolactones have demonstrated anti-inflammatory effects by inhibiting nitric oxide (NO) production in LPS-stimulated macrophages, a process mediated through the inhibition of the NF-κB pathway.[2] The investigation into whether this compound shares these properties presents a promising avenue for future research.

Similarly, while various natural products have been screened for antiviral activity, specific data on the in vitro antiviral efficacy of this compound against a panel of viruses is not yet available.

Conclusion and Future Directions

Early in vitro studies have established this compound as a compound with notable anticancer activity, demonstrating antiproliferative effects in the low micromolar range against a panel of human cancer cell lines. The primary mechanism of action appears to involve the induction of apoptosis through the JNK/c-Jun/AP-1 signaling pathway.

Future research should aim to:

  • Expand the panel of cancer cell lines tested to better understand the spectrum of its anticancer activity.

  • Investigate other potential mechanisms of action, including effects on the cell cycle, angiogenesis, and metastasis.

  • Conduct in vitro studies to specifically evaluate the anti-inflammatory and antiviral properties of this compound to build a more complete bioactivity profile.

  • Perform combination studies with existing chemotherapeutic agents to explore potential synergistic effects.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. The promising early findings in oncology warrant further investigation to fully elucidate its mechanisms of action and explore its potential as a lead compound for novel anticancer therapies.

References

Nigakilactone C: A Potential Quassinoid for Anti-Malarial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The urgent need for novel anti-malarial agents to combat the growing threat of drug-resistant Plasmodium falciparum has intensified the exploration of natural products with potent antiplasmodial activity. Among these, the quassinoids, a class of structurally complex triterpenoids derived from plants of the Simaroubaceae family, have emerged as a promising source of lead compounds. While specific research on the anti-malarial potential of Nigakilactone C is not extensively documented in publicly available literature, its structural similarity to other well-characterized anti-malarial quassinoids strongly suggests its potential as a valuable candidate for further investigation. This technical guide provides an in-depth overview of the anti-malarial potential of this compound, drawing upon the established activities of closely related quassinoids such as Simalikalactone D, Simalikalactone E, and Chaparrinone.

The Anti-Malarial Promise of Quassinoids

Quassinoids have consistently demonstrated potent in vitro and in vivo activity against Plasmodium parasites. These compounds are known to exhibit significant cytotoxicity against various cancer cell lines, and their anti-malarial action is a key area of research.

In Vitro Antiplasmodial Activity

Numerous quassinoids have shown remarkable potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The 50% inhibitory concentration (IC50) values for several prominent quassinoids are summarized in the table below, highlighting their sub-micromolar to nanomolar efficacy.

CompoundP. falciparum Strain(s)IC50Reference
Simalikalactone D FcB1 (CQ-resistant)10 nM[1](--INVALID-LINK--)
Simalikalactone E Multiple strains24 - 68 nM[2](--INVALID-LINK--)
Chaparrinone Not Specified0.037 µg/mL[3](--INVALID-LINK--)
Bruceantin Not Specified0.0008 µg/mL[4](--INVALID-LINK--)
Simalikalactone D Not Specified0.0009 µg/mL[4](--INVALID-LINK--)

Table 1: In Vitro Antiplasmodial Activity of Selected Quassinoids

In Vivo Efficacy

The anti-malarial activity of quassinoids has also been validated in murine malaria models. These studies are crucial for assessing the potential therapeutic efficacy of these compounds in a physiological setting.

CompoundMurine Malaria ModelDosage% Inhibition / ActivityReference
Simalikalactone D Plasmodium yoelii yoelii3.7 mg/kg/day (oral)50% inhibition[1](--INVALID-LINK--)
Simalikalactone E Plasmodium vinckei petteri1 mg/kg/day (oral)50% inhibition(--INVALID-LINK--)
Simalikalactone E Plasmodium vinckei petteri0.5 mg/kg/day (i.p.)50% inhibition(--INVALID-LINK--)
Picrasma javanica Extract Plasmodium berghei400 mg/kg52.5% parasitemia inhibition[5](--INVALID-LINK--)

Table 2: In Vivo Anti-Malarial Activity of Selected Quassinoids and Related Extracts

Cytotoxicity

A critical aspect of drug development is assessing the selectivity of a compound for the target pathogen over host cells. The cytotoxic concentration (CC50) of quassinoids against various cell lines provides insight into their therapeutic window.

CompoundCell LineCC50 / IC50Reference
Chaparrinone P-388 cells0.34 µg/mL[3](--INVALID-LINK--)
Simalikalactone E Mammalian cellsDependent on cell line (good selectivity on non-tumorogenic cells)[2](--INVALID-LINK--)

Table 3: Cytotoxicity of Selected Quassinoids

Postulated Mechanism of Action

While the precise molecular targets of most anti-malarial quassinoids are still under investigation, several studies suggest that their mode of action involves the inhibition of protein synthesis in the parasite. This is a distinct mechanism compared to many currently used anti-malarial drugs, making quassinoids attractive candidates for overcoming existing resistance.

Quassinoid_Mechanism_of_Action cluster_parasite Plasmodium falciparum Quassinoid This compound (and other quassinoids) Ribosome Parasite Ribosome (80S) Quassinoid->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Parasite_Growth Parasite Growth & Proliferation Protein_Synthesis->Parasite_Growth Essential for In_Vitro_Antiplasmodial_Assay_Workflow start Start: Asynchronous P. falciparum culture plate_prep Prepare 96-well plates with serial dilutions of this compound start->plate_prep add_parasites Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) plate_prep->add_parasites incubate Incubate for 72 hours (37°C, 5% CO2, 5% O2, 90% N2) add_parasites->incubate lyse_cells Lyse cells by freeze-thaw cycle incubate->lyse_cells add_sybr Add SYBR Green I lysis buffer lyse_cells->add_sybr incubate_dark Incubate in the dark (room temperature, 1 hour) add_sybr->incubate_dark read_fluorescence Read fluorescence (Excitation: 485 nm, Emission: 530 nm) incubate_dark->read_fluorescence calculate_ic50 Calculate IC50 values using a non-linear regression model read_fluorescence->calculate_ic50 end End calculate_ic50->end

References

Unveiling the Potential: A Technical Guide to the Preliminary Anti-inflammatory Effects of Nigakilactone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the anti-inflammatory properties of quassinoids, a class of natural products to which Nigakilactone C belongs. However, specific research on the anti-inflammatory effects of this compound is limited. This guide, therefore, extrapolates the potential anti-inflammatory profile of this compound based on the activities of closely related quassinoid compounds isolated from medicinal plants such as Picrasma quassioides.

Introduction

This compound is a member of the quassinoid family, a group of structurally complex triterpenoids derived from plants of the Simaroubaceae family.[1] Plants from this family, such as Picrasma quassioides, have a history of use in traditional medicine for treating various ailments, including inflammatory conditions.[2][3] While direct evidence for this compound is scarce, the well-documented anti-inflammatory activities of other quassinoids provide a strong rationale for investigating its potential in this area.[1][4][5] This document serves as an in-depth technical guide, summarizing the likely anti-inflammatory mechanisms, presenting relevant quantitative data from related compounds, detailing potential experimental protocols, and visualizing key signaling pathways.

Core Anti-inflammatory Mechanisms of Quassinoids

Quassinoids have been shown to exert their anti-inflammatory effects through various mechanisms, suggesting that this compound may act on similar molecular targets. The primary proposed mechanisms include:

  • Inhibition of Pro-inflammatory Mediators: Many quassinoids demonstrate potent inhibitory effects on the production of key inflammatory molecules. This includes the suppression of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs) such as IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]

  • Modulation of Inflammatory Signaling Pathways: A crucial aspect of the anti-inflammatory action of quassinoids involves the modulation of critical signaling cascades. Evidence suggests that compounds like isobrucein B can interfere with the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response, through post-transcriptional modulation.[7] The mitogen-activated protein kinase (MAPK) pathway, another key player in inflammation, is also a likely target.

  • Stabilization of Lysosomal Membranes: Some studies on quassinoids, such as brusatol, indicate that they may stabilize lysosomal membranes. This action prevents the release of hydrolytic enzymes that contribute to tissue damage and inflammation.[4]

Quantitative Data on Anti-inflammatory Activity of Related Quassinoids

To provide a quantitative perspective on the potential efficacy of this compound, the following table summarizes the anti-inflammatory activities of other notable quassinoids.

CompoundModel SystemConcentration/DoseEffectReference
Quassidines E-G LPS-stimulated RAW264.7 mouse macrophagesNot specifiedPotent inhibition of NO, TNF-α, and IL-6 production[6]
Brusatol Rodent models of induced inflammation and arthritisNot specifiedPotent inhibition of inflammation[4]
Isobrucein B Carrageenan-induced inflammatory hyperalgesia in mice0.5-5 mg/kgDose-dependent inhibition of hyperalgesia, neutrophil migration, and cytokine production[7]
Isobrucein B LPS-stimulated macrophagesNot specifiedInhibition of TNF, IL-1β, and KC/CXCL1 production/release[7]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Activity Assessment

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay:

  • Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Collect 100 µL of culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

3. Cytokine Production Measurement (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) to develop color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: To investigate the effect of this compound on key signaling proteins within the NF-κB and MAPK pathways.

  • Procedure:

    • Lyse the treated cells and determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of p65, IκBα, ERK, JNK, p38) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways and Experimental Workflow

Signaling Pathways

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK ... IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NigakilactoneC This compound (Potential Inhibition) NigakilactoneC->IKK

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

G cluster_1 MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 ... MKKs MKKs (MEK1/2, MKK3/6, MKK4/7) TAK1->MKKs MAPKs MAPKs (ERK, p38, JNK) MKKs->MAPKs Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPKs->AP1 Activates nucleus Nucleus AP1->nucleus Translocation genes Pro-inflammatory Gene Expression NigakilactoneC This compound (Potential Inhibition) NigakilactoneC->MKKs

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Experimental Workflow

G cluster_workflow Experimental Workflow for In Vitro Anti-inflammatory Assessment cluster_analysis Downstream Analysis start RAW 264.7 Cell Culture treatment Pre-treatment with This compound start->treatment stimulation LPS Stimulation (1 µg/mL) treatment->stimulation incubation 24-hour Incubation stimulation->incubation harvest Harvest Supernatant & Cell Lysate incubation->harvest griess Griess Assay (NO measurement) harvest->griess elisa ELISA (Cytokine measurement) harvest->elisa western Western Blot (Signaling Protein Analysis) harvest->western

Caption: Workflow for in vitro evaluation of this compound's anti-inflammatory effects.

Conclusion and Future Directions

While direct experimental data on the anti-inflammatory effects of this compound are currently lacking in the public domain, its classification as a quassinoid strongly suggests its potential as an anti-inflammatory agent. The established activities of related compounds point towards mechanisms involving the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like NF-κB and MAPK. The experimental protocols and visualizations provided in this guide offer a robust framework for initiating a thorough investigation into the anti-inflammatory properties of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform these critical in vitro and subsequent in vivo studies to validate its therapeutic potential for inflammatory diseases.

References

Unveiling the Ethnobotanical Heritage and Therapeutic Potential of Nigakilactone C

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nigakilactone C, a prominent quassinoid isolated from plants of the Simaroubaceae family, particularly Picrasma quassioides, stands at the intersection of traditional medicine and modern pharmacology. For centuries, extracts of these plants have been utilized in various cultures for their therapeutic properties, primarily for treating inflammatory conditions, fever, malaria, and gastrointestinal ailments. This technical guide delves into the ethnobotanical background of this compound-containing plants, presenting a comprehensive overview of their traditional applications. Furthermore, it aggregates and analyzes the existing scientific evidence on the biological activities of this compound, focusing on its anti-inflammatory, anticancer, and antimalarial potential. This document provides detailed experimental protocols from key studies, quantitative data on its bioactivity, and elucidates its potential mechanism of action through signaling pathway diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Traditional Uses of Plants Containing this compound

Picrasma quassioides (D. Don) Benn., a member of the Simaroubaceae family, is a primary source of this compound and has a long history of use in traditional medicine across Asia.[1][2] Known colloquially as "Nigaki" in Japan, "Ku Shu" in China, and "So-tae-na-moo" in Korea, various parts of this plant, especially the stem and bark, have been employed to treat a wide range of illnesses.[1]

The traditional applications of P. quassioides are largely attributed to its intensely bitter taste, a characteristic feature of the quassinoids it contains.[1] Its historical uses include:

  • Anti-inflammatory and Antipyretic: Decoctions of the wood and bark have been traditionally used to reduce fever and alleviate symptoms of inflammatory conditions such as sore throat and eczema.[1][2]

  • Antimalarial: The plant has been a traditional remedy for malaria, highlighting its potential antiparasitic properties.[1]

  • Gastrointestinal Health: It has been used to treat gastritis, gastric discomfort, and diarrhea. Its bitter principles are also believed to stimulate appetite and improve digestion.[1]

  • Pediculosis: The powdered bark has been applied topically to treat head lice infestations.[1]

  • Other Uses: Traditional medicine also documents its use for treating snakebites.[2]

These traditional uses provide a valuable roadmap for investigating the pharmacological properties of its isolated constituents, including this compound.

Biological Activities and Quantitative Data

Scientific investigations into the constituents of P. quassioides have revealed a plethora of bioactive compounds, with quassinoids being a major class exhibiting diverse pharmacological effects.[1][3] While research on this compound is still emerging compared to some other quassinoids, preliminary studies and data on closely related compounds suggest significant therapeutic potential.

Anticancer Activity

While specific IC50 values for this compound are not extensively reported in the reviewed literature, studies on the closely related "nagilactones" provide valuable insights. Nagilactone C has demonstrated notable cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Nagilactone C

Cell LineCancer TypeIC50 (µM)Reference
HT-1080Human Fibrosarcoma~3-6[PMID: 33051515]
Colon 26-L5Murine Carcinoma~3-6[PMID: 33051515]
MDA-MB-231Human Breast Cancer~3-5[PMID: 33051515]
AGSHuman Gastric Cancer~3-5[PMID: 33051515]
HeLaHuman Cervical Cancer~3-5[PMID: 33051515]
Anti-inflammatory Activity

The traditional use of P. quassioides for inflammatory ailments is supported by modern pharmacological studies on its extracts and isolated compounds. Quassinoids, as a class, are known to possess anti-inflammatory properties. Network pharmacology studies suggest that alkaloids from P. quassioides may exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.[4][5] While specific quantitative data for this compound's anti-inflammatory activity is not yet available, the general findings for the plant's constituents are promising.

Antimalarial Activity

The ethnobotanical use of P. quassioides as an antimalarial agent is a strong indicator of the potential of its constituents in this area. While specific IC50 values for this compound against Plasmodium falciparum are not detailed in the provided search results, the evaluation of plant extracts provides a basis for further investigation into its isolated compounds.

Experimental Protocols

Isolation and Purification of this compound from Picrasma quassioides

A general procedure for the isolation of quassinoids from P. quassioides involves the following steps:

  • Extraction: The dried and powdered stems of P. quassioides are extracted with 80% ethanol in water.[1]

  • Chromatography: The crude extract is subjected to a series of column chromatography techniques for separation and purification. This typically includes:

    • Silica gel column chromatography.

    • Octadecylsilyl (ODS) column chromatography.

    • Sephadex LH-20 column chromatography.

    • Semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Structure Elucidation: The purified compounds are identified and their structures elucidated using physicochemical and spectroscopic methods, such as mass spectrometry and nuclear magnetic resonance (NMR).[1]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimalarial Assay against Plasmodium falciparum

The schizont maturation inhibition assay is a standard method to evaluate the in vitro antimalarial activity of a compound.

  • Parasite Culture: A chloroquine-sensitive or resistant strain of P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum.

  • Drug Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Incubation: The synchronized ring-stage parasites are incubated with the different concentrations of the test compound in 96-well plates for 24-48 hours.

  • Smear Preparation and Staining: After incubation, thin blood smears are prepared from each well and stained with Giemsa stain.

  • Microscopic Examination: The number of schizonts per 200 asexual parasites is counted under a microscope.

  • IC50 Determination: The percentage of schizont maturation inhibition is calculated for each concentration compared to the drug-free control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of many natural products are often mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms of this compound are still under investigation, the known effects of related compounds and extracts from P. quassioides point towards the modulation of key inflammatory pathways.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[6] Its constitutive activation is implicated in various chronic inflammatory diseases and cancers. Many phytochemicals exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.[4][5]

Below is a generalized diagram of the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory effects of quassinoids like this compound.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκBα IkB->IkB_P Proteasome Proteasome IkB_P->Proteasome NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression

Caption: Canonical NF-κB Signaling Pathway.

Conclusion and Future Directions

The traditional use of plants containing this compound, particularly Picrasma quassioides, provides a strong foundation for its investigation as a source of novel therapeutic agents. While preliminary data on related compounds are promising, further research is imperative to fully elucidate the pharmacological profile of this compound. Future studies should focus on:

  • Quantitative Bioactivity: Determining the specific IC50 values of this compound for its anti-inflammatory, anticancer, antiviral, and antimalarial activities.

  • Mechanism of Action: Investigating the precise molecular targets and signaling pathways modulated by this compound, including its effects on the NF-κB and other relevant pathways.

  • In Vivo Studies: Conducting animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.

  • Synergistic Effects: Exploring the potential synergistic or additive effects of this compound with other phytochemicals present in P. quassioides extracts.

A deeper understanding of the scientific basis for the traditional uses of this compound-containing plants will pave the way for the development of new and effective drugs for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Nigakilactone C from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the extraction and isolation of Nigakilactone C, a bioactive quassinoid, from plant material, primarily focusing on Picrasma quassioides. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining this compound for further study and development.

Introduction

This compound is a member of the quassinoid family, a group of chemically complex and biologically active compounds found in plants of the Simaroubaceae family. Picrasma quassioides (D. Don) Benn., also known as bitterwood, is a notable source of this compound and other related quassinoids. These compounds have garnered significant interest due to their diverse pharmacological activities. This protocol details the extraction from plant material, followed by purification steps to isolate this compound.

Experimental Protocols

Plant Material and Reagents
  • Plant Material: Dried and powdered stems or bark of Picrasma quassioides.

  • Extraction Solvents: 95% Ethanol (EtOH) or 80% Ethanol (EtOH).

  • Chromatography Solvents: A range of analytical and HPLC grade solvents including n-hexane, ethyl acetate (EtOAc), methanol (MeOH), and water.

  • Stationary Phases: Silica gel (for column chromatography), ODS (Octadecylsilane) for reversed-phase chromatography, and Sephadex LH-20.

Extraction of Crude Extract
  • Maceration:

    • Take a known quantity of the dried, powdered plant material (e.g., 10 kg of Picrasma quassioides stems).

    • Macerate the powder with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation and Isolation of this compound

The crude extract is a complex mixture of compounds and requires a multi-step chromatographic process for the isolation of this compound.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • The crude ethanol extract is subjected to column chromatography on a silica gel column.[1]

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate, followed by methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to group those with similar profiles.

  • Further Purification (ODS and Sephadex LH-20 Chromatography):

    • Fractions identified as containing quassinoids are further purified using reversed-phase chromatography on an ODS column and/or size exclusion chromatography on a Sephadex LH-20 column.[2]

    • The selection of the chromatographic technique depends on the polarity and molecular weight of the compounds in the fraction.

  • Final Purification (Semi-preparative RP-HPLC):

    • The final purification of this compound is often achieved using semi-preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2]

    • This step provides high-resolution separation to yield pure this compound.

Data Presentation

The following tables provide a structured overview of the quantitative data associated with the extraction and isolation of this compound.

Table 1: Extraction Parameters

ParameterValueReference
Plant MaterialStems or Bark of Picrasma quassioides[1][3]
Initial Plant Material Weight10 kg (Example)N/A
Extraction Solvent95% Ethanol[4]
Extraction MethodMaceration at room temperature (3 times)N/A
Crude Extract YieldTo be determined experimentallyN/A

Table 2: Chromatographic Purification Parameters

Chromatographic StepStationary PhaseMobile Phase (Example Gradient)Fraction Monitoring
Initial FractionationSilica Geln-Hexane -> n-Hexane/EtOAc -> EtOAc -> EtOAc/MeOHTLC
Intermediate PurificationODS (Reversed-Phase)MeOH/H₂O gradientTLC/HPLC
Size ExclusionSephadex LH-20MethanolTLC/HPLC
Final PurificationSemi-preparative RP-HPLCAcetonitrile/H₂O gradientUV Detector

Table 3: Isolated this compound Data

ParameterValue
Final YieldTo be determined experimentally (mg)
Purity (by HPLC)>95%
Spectroscopic DataTo be confirmed by NMR, MS, etc.

Visualization of the Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

Extraction_Workflow PlantMaterial Dried & Powdered Picrasma quassioides Stems/Bark Extraction Maceration with 95% Ethanol (3 times at room temperature) PlantMaterial->Extraction Evaporation Evaporation under Reduced Pressure Extraction->Evaporation CrudeExtract Crude Ethanol Extract Evaporation->CrudeExtract SilicaGel Silica Gel Column Chromatography (Gradient Elution) CrudeExtract->SilicaGel Fractions Collected Fractions SilicaGel->Fractions TLC TLC Analysis Fractions->TLC ODS_Sephadex ODS and/or Sephadex LH-20 Chromatography TLC->ODS_Sephadex Select Fractions EnrichedFraction This compound Enriched Fraction ODS_Sephadex->EnrichedFraction HPLC Semi-preparative RP-HPLC EnrichedFraction->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: Workflow for this compound extraction.

References

Application Notes & Protocols for the Isolation of Nigakilactone C Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nigakilactone C is a naturally occurring quassinoid, a class of bitter compounds found in plants of the Simaroubaceae family, notably in Picrasma quassioides and Picrasma javanica. Quassinoids have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-malarial properties. The effective isolation and purification of this compound are crucial for further pharmacological studies and potential drug development. This document provides detailed application notes and protocols for the isolation of this compound using column chromatography techniques, based on established methodologies.

I. Overview of the Isolation Workflow

The isolation of this compound from its natural source, typically the wood or bark of Picrasma species, involves a multi-step process. The general workflow begins with the extraction of the plant material, followed by a series of chromatographic separations to isolate the target compound.

Isolation_Workflow Start Plant Material (Picrasma sp.) Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Partitioning Solvent Partitioning (e.g., EtOAc-H2O) Extraction->Partitioning SilicaGel_CC Silica Gel Column Chromatography (Gradient Elution) Partitioning->SilicaGel_CC Fraction_Collection Fraction Collection and TLC Analysis SilicaGel_CC->Fraction_Collection Further_Purification Further Purification of This compound-rich Fractions Fraction_Collection->Further_Purification ODS_CC ODS Column Chromatography Further_Purification->ODS_CC Prep_HPLC Preparative RP-HPLC ODS_CC->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Caption: General workflow for the isolation of this compound.

II. Experimental Protocols

A. Plant Material and Extraction

  • Plant Material: Air-dried and powdered wood or bark of Picrasma quassioides or a related species.

  • Extraction Solvent: Methanol (MeOH) or 95% Ethanol (EtOH).

  • Protocol:

    • Macerate the powdered plant material in the extraction solvent at room temperature for a period of 24-48 hours. The process should be repeated multiple times (typically 3x) to ensure exhaustive extraction.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

B. Solvent Partitioning

  • Solvents: Ethyl acetate (EtOAc) and water (H₂O).

  • Protocol:

    • Suspend the crude extract in water and partition successively with ethyl acetate.

    • Combine the ethyl acetate fractions and evaporate the solvent to yield the EtOAc-soluble fraction, which is enriched in quassinoids.

C. Silica Gel Column Chromatography

This is the primary purification step to separate the complex mixture in the EtOAc fraction.

  • Stationary Phase: Silica gel (70-230 mesh).

  • Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH).

  • Protocol:

    • Column Packing: Prepare a slurry of silica gel in chloroform and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform and crack-free stationary phase bed.

    • Sample Loading: Dissolve the EtOAc-soluble fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the prepared column.

    • Elution: Begin elution with 100% chloroform and gradually increase the polarity by adding increasing proportions of methanol. A typical gradient could be:

      • CHCl₃ (100%)

      • CHCl₃-MeOH (99:1)

      • CHCl₃-MeOH (98:2)

      • CHCl₃-MeOH (95:5)

      • Continue with a stepwise or linear gradient as determined by preliminary Thin Layer Chromatography (TLC) analysis.

    • Fraction Collection: Collect fractions of a consistent volume and monitor the composition of each fraction using TLC. Combine fractions that show a similar TLC profile. This compound is expected to elute in the more polar fractions.

D. Further Purification using ODS and Preparative HPLC

For obtaining high-purity this compound, further chromatographic steps are necessary.

  • ODS Column Chromatography:

    • Stationary Phase: Octadecyl-silanized (ODS) silica gel.

    • Mobile Phase: A gradient of methanol and water.

    • Protocol: Fractions from the silica gel column that are rich in this compound are subjected to ODS column chromatography. Elution is typically performed with a decreasing polarity gradient (e.g., starting with 40% MeOH in H₂O and increasing the MeOH concentration).

  • Semi-Preparative Reversed-Phase HPLC (RP-HPLC): [1]

    • Column: A semi-preparative C18 column.

    • Mobile Phase: A gradient of acetonitrile and water is often effective.[2]

    • Protocol: The final purification is achieved by injecting the enriched fraction onto a semi-preparative HPLC system. Isocratic or gradient elution can be employed to yield highly pure this compound.

III. Data Presentation

While specific quantitative data for the isolation of this compound can vary depending on the plant source and extraction efficiency, the following table provides a representative summary of the chromatographic steps and expected outcomes.

Chromatographic StepStationary PhaseMobile Phase SystemExpected OutcomePurity (Illustrative)
Initial Separation Silica GelChloroform-Methanol GradientSeparation of major compound classes. This compound in polar fractions.10-20%
Intermediate Purification ODS Silica GelMethanol-Water GradientRemoval of more polar and non-polar impurities.50-70%
Final Purification C18 (Preparative HPLC)Acetonitrile-Water GradientIsolation of pure this compound.>95%

IV. Logical Relationships in Chromatographic Separation

The separation of this compound from the crude extract is based on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. The logical relationship in selecting the chromatographic method is based on the polarity of the target molecule and the impurities.

Separation_Logic Crude_Extract Crude Extract (Complex Mixture of Polarities) Normal_Phase Normal Phase Chromatography (Silica Gel - Polar Stationary Phase) Crude_Extract->Normal_Phase Reversed_Phase Reversed-Phase Chromatography (ODS/C18 - Non-polar Stationary Phase) Crude_Extract->Reversed_Phase Polar_Impurities Elute First Normal_Phase->Polar_Impurities Nonpolar_Impurities Elute Last Normal_Phase->Nonpolar_Impurities Nigakilactone_C This compound (Moderately Polar) Normal_Phase->Nigakilactone_C Reversed_Phase->Polar_Impurities Reversed_Phase->Nonpolar_Impurities Reversed_Phase->Nigakilactone_C

Caption: Logic of chromatographic separation based on polarity.

Disclaimer: These protocols provide a general framework for the isolation of this compound. Optimization of specific parameters, such as solvent gradients and flow rates, may be necessary depending on the specific experimental conditions and the composition of the starting material. It is recommended to monitor the separation process closely using analytical techniques like TLC and HPLC.

References

Application Notes and Protocols for In-Vivo Experimental Design: Nigakilactone C Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing in vivo experimental studies to investigate the therapeutic potential of Nigakilactone C, a bioactive terpenoid. The protocols are primarily focused on its demonstrated anti-inflammatory effects and its potential as an anti-cancer agent, based on current scientific literature.

Introduction to this compound

This compound is a naturally occurring quassinoid, a class of bitter compounds found in plants of the Simaroubaceae family. Quassinoids and other terpenoids have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] Recent studies have specifically highlighted the potent anti-inflammatory effects of this compound, demonstrating its ability to protect against lipopolysaccharide (LPS)-induced acute lung injury in mice by inhibiting the STAT signaling pathway.[4]

Potential Therapeutic Applications

Anti-Inflammatory Activity

This compound has shown significant in vivo anti-inflammatory activity. Studies indicate that it can ameliorate acute lung injury by reducing neutrophil infiltration, inflammatory cytokine levels, and myeloperoxidase (MPO) activity.[4] The primary mechanism of its anti-inflammatory action involves the suppression of the phosphorylation of NF-κB, STAT1, and STAT3 proteins.[4][5]

Anti-Cancer Activity (Proposed)

While direct in vivo anti-cancer studies on this compound are not extensively documented in the reviewed literature, its classification as a quassinoid and terpenoid suggests strong potential in this area. Related compounds exhibit potent anti-cancer activities through various mechanisms, including:

  • Induction of Apoptosis: Many terpenoids and quassinoids trigger programmed cell death in cancer cells.[6][7][8][9][10]

  • Inhibition of Cell Proliferation: These compounds can halt the uncontrolled growth of tumor cells.[6][7]

  • Modulation of Key Signaling Pathways: Inhibition of pro-tumorigenic pathways such as AP-1, NF-κB, and STAT3 is a common mechanism.[6][7][11][12]

  • Inhibition of Protein Synthesis: Some related compounds have been shown to be potent inhibitors of protein synthesis in cancer cells.[6][7]

In Vivo Experimental Design and Protocols

General Considerations for In Vivo Studies

Robust in vivo experimental design is crucial for obtaining reproducible and translatable results. Key considerations include:

  • Animal Model Selection: The choice of animal model should be appropriate for the disease being studied.[6] For inflammation studies, models like LPS-induced endotoxemia or organ injury are common. For cancer studies, xenograft or syngeneic tumor models are frequently used.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

  • Control Groups: Appropriate control groups are essential for data interpretation. These should include a vehicle control (the solvent used to dissolve this compound) and a positive control (a known therapeutic agent for the condition being studied).

  • Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and where possible, the investigators conducting the experiments and analyzing the data should be blinded to the treatment allocation.[6]

  • Dose-Response and Toxicity: A pilot study to determine the optimal dose range and to assess any potential toxicity of this compound is highly recommended.

Protocol 1: Evaluation of Anti-Inflammatory Activity of this compound in a Murine Model of Acute Lung Injury

This protocol is based on the published in vivo activity of this compound.[4]

Objective: To assess the efficacy of this compound in mitigating lipopolysaccharide (LPS)-induced acute lung injury in mice.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle (e.g., DMSO, saline, or as appropriate for this compound solubility)

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Materials for bronchoalveolar lavage (BAL), histology, and protein analysis.

Experimental Workflow:

G cluster_0 Acclimatization cluster_1 Group Assignment cluster_2 Treatment & Induction cluster_3 Endpoint Analysis Acclimatize Acclimatize Mice (1 week) Randomize Randomize into Groups (n=8-10/group) Acclimatize->Randomize Groups Control (Vehicle) LPS + Vehicle LPS + this compound (Low Dose) LPS + this compound (High Dose) LPS + Dexamethasone (Positive Control) Pretreat Pre-treatment (e.g., i.p. injection of this compound or Vehicle) Groups->Pretreat Induce LPS Administration (e.g., intratracheal instillation) Pretreat->Induce 1 hour Sacrifice Euthanize Mice (e.g., 24 hours post-LPS) Induce->Sacrifice Collect Collect Samples: - Bronchoalveolar Lavage Fluid (BALF) - Lung Tissue Sacrifice->Collect Analyze Analyze Samples: - Cell Counts in BALF - Cytokine Levels (ELISA) - MPO Assay - Histopathology (H&E Staining) - Western Blot (p-STAT1, p-STAT3, p-NF-kB) Collect->Analyze

Caption: Experimental workflow for in vivo anti-inflammatory study of this compound.

Methodology:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Grouping and Dosing:

    • Randomly divide mice into experimental groups (e.g., n=8-10 per group).

    • Group 1 (Control): Vehicle only.

    • Group 2 (LPS): LPS + Vehicle.

    • Group 3 (this compound - Low Dose): LPS + this compound.

    • Group 4 (this compound - High Dose): LPS + this compound.

    • Group 5 (Positive Control): LPS + Dexamethasone.

    • Determine the doses of this compound based on pilot studies or literature on related compounds.

  • Treatment and Induction:

    • Administer this compound or vehicle (e.g., via intraperitoneal injection) one hour before LPS challenge.

    • Anesthetize mice and administer LPS (e.g., via intratracheal instillation) to induce lung injury.

  • Sample Collection and Analysis (24 hours post-LPS):

    • Euthanize mice and perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF).

    • Harvest lung tissue.

    • BALF Analysis:

      • Determine total and differential cell counts (neutrophils, macrophages).

      • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

    • Lung Tissue Analysis:

      • One lobe for histopathological examination (H&E staining) to assess lung injury.

      • One lobe for Myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

      • Remaining tissue for Western blot analysis to determine the phosphorylation status of STAT1, STAT3, and NF-κB.

Data Presentation:

GroupTotal Cells in BALF (x10^5)Neutrophils in BALF (%)TNF-α in BALF (pg/mL)IL-6 in BALF (pg/mL)Lung MPO Activity (U/g tissue)p-STAT1/STAT1 Ratiop-STAT3/STAT3 Ratiop-NF-κB/NF-κB Ratio
Control
LPS + Vehicle
LPS + this compound (Low)
LPS + this compound (High)
LPS + Dexamethasone

Protocol 2: Evaluation of Anti-Cancer Activity of this compound in a Xenograft Mouse Model

This protocol is a proposed framework based on the known anti-cancer activities of related quassinoids and terpenoids.

Objective: To determine the in vivo anti-tumor efficacy of this compound against a human cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Immunocompromised mice (e.g., nude mice, SCID mice)

  • Vehicle for this compound

  • Positive control drug (e.g., cisplatin, paclitaxel)

  • Matrigel (optional, for subcutaneous injection)

  • Calipers for tumor measurement

Experimental Workflow:

G cluster_0 Tumor Implantation cluster_1 Tumor Growth & Grouping cluster_2 Treatment cluster_3 Monitoring & Endpoints Implant Subcutaneous injection of cancer cells into flank of immunocompromised mice Monitor Monitor tumor growth Implant->Monitor Group Randomize into groups when tumors reach ~100-150 mm³ Monitor->Group Treat Administer treatment (e.g., daily i.p. injection): - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) - Positive Control Group->Treat Measure Measure tumor volume and body weight (e.g., 2-3 times/week) Treat->Measure Endpoint Euthanize at endpoint: - Tumor volume > 1500 mm³ - Significant weight loss - Ulceration Measure->Endpoint Harvest Harvest tumors for analysis: - Weight - Immunohistochemistry (e.g., Ki-67, cleaved caspase-3) - Western Blot Endpoint->Harvest

Caption: Workflow for in vivo anti-cancer xenograft study of this compound.

Methodology:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest and resuspend cells in sterile PBS or media, optionally with Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Treatment:

    • Administer this compound, vehicle, or positive control drug according to the predetermined schedule and route (e.g., daily intraperitoneal injections).

  • Monitoring:

    • Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed.

    • Excise and weigh the tumors.

    • Divide the tumor tissue for:

      • Immunohistochemistry (IHC): To assess cell proliferation (Ki-67 staining) and apoptosis (cleaved caspase-3 staining).

      • Western Blot Analysis: To investigate the effect of this compound on key signaling proteins (e.g., components of the STAT3, NF-κB, and apoptosis pathways).

Data Presentation:

GroupMean Tumor Volume (mm³) over timeFinal Tumor Weight (g)% Tumor Growth InhibitionChange in Body Weight (%)
Vehicle ControlN/A
This compound (Dose 1)
This compound (Dose 2)
Positive Control

Signaling Pathway Diagrams

This compound Anti-Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_path NF-κB Pathway TLR4->NFkB_path STAT_path JAK-STAT Pathway TLR4->STAT_path pNFkB p-NF-κB NFkB_path->pNFkB pSTAT1 p-STAT1 STAT_path->pSTAT1 pSTAT3 p-STAT3 STAT_path->pSTAT3 NigakilactoneC This compound NigakilactoneC->pNFkB NigakilactoneC->pSTAT1 NigakilactoneC->pSTAT3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) pNFkB->Cytokines pSTAT1->Cytokines pSTAT3->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: this compound inhibits inflammatory pathways by blocking NF-κB and STAT phosphorylation.

Proposed Anti-Cancer Signaling Pathways for this compound

G cluster_prolif Cell Proliferation & Survival cluster_apoptosis Apoptosis NigakilactoneC This compound STAT3 STAT3 NigakilactoneC->STAT3 NFkB NF-κB NigakilactoneC->NFkB Mitochondria Mitochondrial Pathway NigakilactoneC->Mitochondria Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival NFkB->Survival Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed anti-cancer mechanisms of this compound via inhibition of survival pathways and induction of apoptosis.

References

Application Notes and Protocols for Developing a Stable Formulation of Nigakilactone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigakilactone C is a complex triterpenoid lactone belonging to the quassinoid family of natural products. Quassinoids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and anticancer properties. Preliminary studies suggest that this compound may hold therapeutic potential; however, its progression through the drug development pipeline is hampered by formulation challenges. Like many lactone-containing compounds, this compound is susceptible to degradation, particularly hydrolysis of the lactone ring, which can lead to a loss of biological activity. Furthermore, its complex structure suggests poor aqueous solubility, posing a significant hurdle for achieving adequate bioavailability.

This document provides a comprehensive guide for researchers to develop a stable formulation of this compound suitable for experimental studies. It outlines key experiments, detailed protocols, and data presentation strategies to systematically address the challenges of solubility and stability.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation.

PropertyValue (Predicted/Reported)Source
Molecular FormulaC₂₄H₃₄O₇PubChem
Molecular Weight434.5 g/mol PubChem
XLogP33.1PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count7PubChem
Predicted Solubility Poor in water Based on high XLogP3 and chemical structure

Key Formulation Challenges

  • Poor Aqueous Solubility : The high lipophilicity (XLogP3 of 3.1) of this compound suggests it is poorly soluble in aqueous media, which can limit its dissolution rate and oral bioavailability.

  • Hydrolytic Degradation : The presence of a lactone ring makes this compound susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH. This degradation can lead to the formation of an inactive hydroxy carboxylic acid derivative.

  • Potential for Oxidation : While the primary concern is hydrolysis, the overall structure should be assessed for susceptibility to oxidative degradation.

Experimental Protocols

To address these challenges, a systematic approach to formulation development is proposed. The following sections detail the experimental protocols for solubility enhancement, excipient compatibility, and stability assessment.

Solubility Determination

Objective : To determine the solubility of this compound in various pharmaceutically relevant solvents.

Protocol :

  • Prepare saturated solutions of this compound in a range of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and various ratios of co-solvents).

  • Equilibrate the solutions at a controlled temperature (e.g., 25 °C and 37 °C) for 24-48 hours with continuous agitation.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation :

Solvent SystemTemperature (°C)Solubility (µg/mL)
Water25[Insert Data]
PBS (pH 7.4)37[Insert Data]
0.1 N HCl37[Insert Data]
Ethanol25[Insert Data]
Propylene Glycol25[Insert Data]
PEG 40025[Insert Data]
Ethanol:Water (50:50)25[Insert Data]
Excipient Compatibility Studies

Objective : To evaluate the compatibility of this compound with various pharmaceutical excipients to identify potential interactions that could compromise stability.

Protocol :

  • Prepare binary mixtures of this compound with selected excipients (e.g., antioxidants, chelating agents, solubilizers, and polymers) in a 1:1 or 1:5 ratio.[1][2][3]

  • Store the mixtures under accelerated stability conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 2 and 4 weeks).

  • At each time point, analyze the samples for the appearance of new degradation products and any change in the physical appearance of the mixture.

  • Utilize analytical techniques such as Differential Scanning Calorimetry (DSC) to detect interactions in the solid state and HPLC to quantify the remaining this compound and detect degradation products.

Data Presentation :

ExcipientRatio (Drug:Excipient)Storage ConditionTime (weeks)Appearance% this compound RemainingDegradation Products (Peak Area %)
Ascorbic Acid1:140°C/75% RH2No change[Insert Data][Insert Data]
Ascorbic Acid1:140°C/75% RH4No change[Insert Data][Insert Data]
EDTA1:140°C/75% RH2No change[Insert Data][Insert Data]
EDTA1:140°C/75% RH4No change[Insert Data][Insert Data]
Polysorbate 801:540°C/75% RH2No change[Insert Data][Insert Data]
Polysorbate 801:540°C/75% RH4No change[Insert Data][Insert Data]
Hydroxypropyl-β-Cyclodextrin1:540°C/75% RH2No change[Insert Data][Insert Data]
Hydroxypropyl-β-Cyclodextrin1:540°C/75% RH4No change[Insert Data][Insert Data]
Formulation Development and Stability Testing

Objective : To develop a stable liquid formulation of this compound and assess its stability under various stress conditions.

Protocol :

  • Based on the solubility and compatibility data, prepare several prototype formulations. For example:

    • Formulation A (Co-solvent based): this compound in a mixture of PEG 400, propylene glycol, and water.

    • Formulation B (Cyclodextrin-based): this compound complexed with hydroxypropyl-β-cyclodextrin in an aqueous buffer.

    • Formulation C (Lipid-based): this compound dissolved in a self-emulsifying drug delivery system (SEDDS).

  • Subject the prototype formulations to forced degradation studies to understand the degradation pathways. The conditions should include:

    • Acidic hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Alkaline hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze the stressed samples by a stability-indicating HPLC method to determine the percentage of degradation and identify major degradation products.

  • Conduct a long-term stability study on the most promising formulation(s) under controlled temperature and humidity conditions (e.g., 25 °C/60% RH and 40 °C/75% RH) for a minimum of 3 months.

Data Presentation :

Forced Degradation Study

FormulationStress Condition% this compound RemainingMajor Degradant(s) (Relative Retention Time)
Formulation A0.1 N HCl, 60°C, 24h[Insert Data][Insert Data]
Formulation A0.1 N NaOH, 60°C, 24h[Insert Data][Insert Data]
Formulation A3% H₂O₂, RT, 24h[Insert Data][Insert Data]
Formulation APhotostability[Insert Data][Insert Data]
Formulation B...[Insert Data][Insert Data]
Formulation C...[Insert Data][Insert Data]

Long-Term Stability Study (Example for Formulation A)

Storage ConditionTime (months)AppearancepHAssay (% of initial)Degradation Products (Peak Area %)
25°C/60% RH0Clear, colorless solution[Insert Data]100Not Detected
25°C/60% RH1Clear, colorless solution[Insert Data][Insert Data][Insert Data]
25°C/60% RH3Clear, colorless solution[Insert Data][Insert Data][Insert Data]
40°C/75% RH0Clear, colorless solution[Insert Data]100Not Detected
40°C/75% RH1Clear, colorless solution[Insert Data][Insert Data][Insert Data]
40°C/75% RH3Clear, colorless solution[Insert Data][Insert Data][Insert Data]
Analytical Method: Stability-Indicating HPLC

Objective : To develop and validate an HPLC method for the quantification of this compound that can also separate it from its degradation products.

Protocol Outline :

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating complex plant-derived compounds.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended to assess peak purity).

  • Validation : The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The ability to separate the parent drug from degradation products generated during forced degradation studies is critical for a stability-indicating method.

Visualizations

Experimental Workflow

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_stability Stability Assessment cluster_analysis Analytical Method solubility Solubility Determination proto_form Prototype Formulation solubility->proto_form compatibility Excipient Compatibility compatibility->proto_form forced_deg Forced Degradation proto_form->forced_deg long_term Long-Term Stability forced_deg->long_term hplc_dev HPLC Method Development & Validation hplc_dev->solubility hplc_dev->compatibility hplc_dev->forced_deg hplc_dev->long_term

Caption: Experimental workflow for developing a stable this compound formulation.

Hypothetical Signaling Pathway of this compound

Based on the known activities of related quassinoids, a potential signaling pathway for this compound is proposed.

signaling_pathway Nigak_C This compound Receptor Cell Surface Receptor? Nigak_C->Receptor Binds? Protein_Syn Protein Synthesis Nigak_C->Protein_Syn Inhibits Cell_Membrane Cell Membrane JNK_path JNK Pathway Receptor->JNK_path Activates AP1 AP-1 JNK_path->AP1 Inhibits Proliferation Cell Proliferation AP1->Proliferation Promotes EMT Epithelial-Mesenchymal Transition (EMT) AP1->EMT Promotes PDL1 PD-L1 Expression AP1->PDL1 Regulates

Caption: Hypothetical signaling pathway for this compound's anticancer effects.

Logical Flow of Stability Testing

stability_testing_flow start Start: Unformulated this compound forced_deg Forced Degradation Acid Base Oxidation Light start->forced_deg identify_deg Identify Degradation Pathways forced_deg->identify_deg select_excipients Select Stabilizing Excipients identify_deg->select_excipients formulate Develop Prototype Formulations select_excipients->formulate stability_studies Stability Studies on Formulations Accelerated Long-Term formulate->stability_studies stable_formulation Optimized Stable Formulation stability_studies->stable_formulation

Caption: Logical progression of stability testing for this compound.

Conclusion

The successful formulation of this compound for experimental use is a critical step in unlocking its therapeutic potential. By systematically evaluating its solubility, identifying compatible excipients, and conducting rigorous stability testing, researchers can develop a robust formulation that ensures the integrity and activity of the compound. The protocols and data management strategies outlined in this document provide a framework for achieving this goal, ultimately facilitating further investigation into the promising biological activities of this compound.

References

Application Note and Protocols for the Synthesis of Nigakilactone C Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed framework and proposed protocols for the semi-synthesis of Nigakilactone C derivatives to facilitate Structure-Activity Relationship (SAR) studies, aiming to identify novel analogs with enhanced therapeutic potential.

Introduction

This compound is a naturally occurring quassinoid, a class of highly oxygenated triterpenes isolated from plants of the Simaroubaceae family. Quassinoids have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties[1][2][3]. The complex structure of these molecules presents both a challenge and an opportunity for the development of new therapeutic agents.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural features of a molecule contribute to its biological activity[4]. By systematically modifying the chemical structure of a lead compound like this compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key pharmacophoric elements responsible for its therapeutic effects. This knowledge can then be used to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.

This application note outlines a proposed semi-synthetic strategy for the generation of a library of this compound derivatives, focusing on the modification of the C-16 acetate group. Detailed experimental protocols for the synthesis, purification, and characterization of these derivatives are provided, along with a general method for evaluating their cytotoxic activity.

Biological Activity of this compound and Related Quassinoids

To establish a baseline for SAR studies, the biological activities of this compound and other structurally related quassinoids are summarized below. This data can be used as a reference point for evaluating the potency of newly synthesized derivatives.

CompoundCell LineActivity TypeIC50 (µM)Reference
This compoundNot SpecifiedNot SpecifiedNot Specified
Quassinoid MixMKN-28, A-549Anti-cancer2.5 - 5.6[3]
Quassinoid MixHepG2Anti-cancer21.72[3]
Picrasidine FHeLaAnti-cancerNot Specified[5]
DehydrohumanosideNasopharyngeal CarcinomaAnti-cancerNot Specified[5]

Proposed Semi-Synthetic Protocols

The following protocols describe a proposed two-step semi-synthetic route to generate a library of this compound derivatives by modifying the C-16 acetate. This strategy is based on general methods for the chemical modification of other quassinoids.

General Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by column chromatography on silica gel. The structure and purity of the final compounds should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Step 1: Saponification of this compound (Formation of 16-hydroxy-nigakilactone C)

This protocol describes the selective hydrolysis of the C-16 acetate group of this compound to yield the corresponding alcohol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round bottom flask.

  • Add potassium carbonate (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield 16-hydroxy-nigakilactone C.

Step 2: Synthesis of C-16 Ester Derivatives of this compound

This general protocol describes the esterification of the 16-hydroxy-nigakilactone C with various acylating agents to generate a library of derivatives.

Materials:

  • 16-hydroxy-nigakilactone C

  • Acylating agent (e.g., acid chloride or acid anhydride, 1.5 eq)

  • Anhydrous pyridine or a mixture of DCM and triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 16-hydroxy-nigakilactone C (1.0 eq) and a catalytic amount of DMAP in anhydrous pyridine or DCM/TEA in a flame-dried round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acylating agent (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by adding 1 M HCl.

  • Extract the mixture with DCM (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.

In Vitro Cytotoxicity Assay Protocol (MTT Assay)

This protocol provides a general method for evaluating the cytotoxic activity of the synthesized this compound derivatives against a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates, incubator (37 °C, 5% CO₂), microplate reader.

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized derivatives in complete culture medium.

  • Treat the cells with different concentrations of the derivatives and a vehicle control (DMSO) and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Synthesis of this compound Derivatives

G cluster_start Starting Material cluster_synthesis Semi-Synthesis cluster_analysis Analysis and Testing cluster_end Outcome start This compound step1 Step 1: Saponification (Hydrolysis of C-16 Acetate) start->step1 intermediate 16-hydroxy-nigakilactone C step1->intermediate step2 Step 2: Esterification (Acylation with R-COCl) intermediate->step2 library Library of this compound Derivatives step2->library purification Purification (Column Chromatography) library->purification characterization Structural Characterization (NMR, HRMS) purification->characterization bioassay Biological Activity Assay (e.g., MTT Assay) characterization->bioassay end SAR Data (IC50 Values) bioassay->end

Caption: Semi-synthetic workflow for generating this compound derivatives.

Logical Workflow for Structure-Activity Relationship (SAR) Study

G cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration lead Lead Compound (this compound) design Design of Analogs (Varying R group at C-16) lead->design synthesis Synthesis of Derivative Library design->synthesis testing In Vitro Screening (e.g., Cytotoxicity Assay) synthesis->testing data Quantitative Data (IC50 Values) testing->data sar Structure-Activity Relationship Analysis data->sar sar->design Iterative Design conclusion Identify Key Pharmacophores & Optimize Lead sar->conclusion

Caption: Conceptual workflow of an SAR study.

Conclusion

The protocols and workflows detailed in this application note provide a solid foundation for researchers to begin the synthesis and evaluation of this compound derivatives for SAR studies. By systematically applying these methods, it is anticipated that novel analogs with improved biological activity profiles can be identified, paving the way for the development of new therapeutic agents based on the quassinoid scaffold. The successful execution of these studies will contribute valuable knowledge to the field of medicinal chemistry and may ultimately lead to the discovery of new drug candidates.

References

Application Notes and Protocols for the Quantification of Nigakilactone C in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigakilactone C is a naturally occurring quassinoid triterpenoid found in plants of the Picrasma genus, notably Picrasma quassioides. Quassinoids have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, toxicokinetic, and efficacy studies.

Analytical Methods Overview

The quantification of this compound in biological samples can be achieved using various analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the available instrumentation.

  • UPLC-MS/MS: This is the gold-standard method for quantifying small molecules in complex biological matrices. It offers excellent sensitivity (Lower Limit of Quantification [LLOQ] in the low ng/mL range), high selectivity through Multiple Reaction Monitoring (MRM), and a wide dynamic range.

  • HPLC-UV: A more accessible technique that can be used for quantification, although it generally has lower sensitivity and selectivity compared to LC-MS/MS. This method is suitable for samples with higher expected concentrations of this compound.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by UPLC-MS/MS

This protocol is adapted from validated methods for the quantification of other quassinoids in plasma and is recommended for sensitive and selective analysis.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.

  • To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS). A structurally similar compound not present in the sample, such as another quassinoid like brusatol (if not the analyte of interest) or a stable isotope-labeled this compound, would be ideal.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: A system capable of high-pressure gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B (linear gradient)

    • 3.0-4.0 min: 95% B (hold)

    • 4.0-4.1 min: 95-5% B (linear gradient)

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Detection: ESI in positive ion mode. The Multiple Reaction Monitoring (MRM) transitions should be optimized for this compound and the internal standard. Based on the molecular weight of this compound (434.5 g/mol )[1], the precursor ion [M+H]⁺ would be m/z 435.2. Product ions would need to be determined by infusing a standard solution of this compound into the mass spectrometer.

3. Method Validation

The method should be validated according to the US FDA guidelines for bioanalytical method validation.[2][3][4][5][6] Key validation parameters include:

  • Selectivity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Data Presentation: UPLC-MS/MS Method Validation Summary (Hypothetical Data)

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range -1 - 1000 ng/mL
LLOQ S/N ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15%4.5 - 8.2%
Inter-day Precision (%CV) ≤ 15%6.1 - 9.5%
Intra-day Accuracy (%RE) ± 15%-5.2 to 6.8%
Inter-day Accuracy (%RE) ± 15%-7.1 to 8.3%
Recovery Consistent and reproducible85.2 - 92.1%
Matrix Effect CV ≤ 15%7.8%
Protocol 2: Quantification of this compound in Plasma by HPLC-UV

This protocol is a less sensitive alternative to UPLC-MS/MS and is suitable for applications where higher concentrations of this compound are expected.

1. Sample Preparation (Liquid-Liquid Extraction)

Liquid-liquid extraction can provide a cleaner extract compared to protein precipitation, which is beneficial for UV detection.

  • To 200 µL of plasma sample in a glass tube, add a suitable internal standard.

  • Add 1 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the HPLC system.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV/Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Based on the UV spectra of similar quassinoids, a wavelength between 220 nm and 280 nm should be evaluated for optimal absorbance of this compound.

  • Injection Volume: 20 µL.

3. Method Validation

Similar to the UPLC-MS/MS method, the HPLC-UV method must be validated for its intended use, following regulatory guidelines.

Data Presentation: HPLC-UV Method Validation Summary (Hypothetical Data)

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.995
Range -50 - 5000 ng/mL
LLOQ S/N ≥ 1050 ng/mL
Intra-day Precision (%CV) ≤ 15%5.8 - 9.1%
Inter-day Precision (%CV) ≤ 15%7.3 - 11.2%
Intra-day Accuracy (%RE) ± 15%-8.5 to 9.9%
Inter-day Accuracy (%RE) ± 15%-10.1 to 11.4%
Recovery Consistent and reproducible78.5 - 85.3%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification plasma Biological Sample (e.g., Plasma) add_is Add Internal Standard plasma->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC System reconstitute->injection separation Chromatographic Separation (UPLC/HPLC) injection->separation detection Detection (MS/MS or UV) separation->detection data_processing Data Processing and Quantification detection->data_processing

Caption: General experimental workflow for the quantification of this compound.

validation_parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the quantification of this compound in biological samples. The UPLC-MS/MS method is recommended for studies requiring high sensitivity and selectivity, such as pharmacokinetic profiling. The HPLC-UV method offers a viable alternative for applications with less stringent sensitivity requirements. It is imperative that any method based on these protocols is fully validated in-house to ensure the reliability and accuracy of the generated data, in accordance with regulatory guidelines. These methods will aid researchers in further exploring the therapeutic potential of this compound.

References

Application of Nigakilactone C in Cancer Cell Line Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigakilactone C, a norditerpene dilactone isolated from plants of the Podocarpus genus, has demonstrated significant potential as an anticancer agent. Its cytotoxic and antiproliferative effects have been observed across a range of human cancer cell lines. This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in cancer cell line research. The primary mechanism of action for this compound involves the inhibition of the Signal Transducer and Activator of Transcription (STAT) signaling pathway, a critical regulator of cell proliferation, survival, and apoptosis.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound

The following table summarizes the 50% effective dose (ED₅₀) or 50% inhibitory concentration (IC₅₀) of this compound against various cancer cell lines. This data highlights the compound's potency and provides a basis for selecting appropriate concentrations for in vitro studies.

Cell LineCancer TypeED₅₀ / IC₅₀Reference
HT-1080Human Fibrosarcoma2.3 µg/mL[1]
Colon 26-L5Murine Colon Carcinoma1.2 µg/mL[1]
MDA-MB-231Human Breast Cancer3-5 µM[2]
AGSHuman Gastric Cancer3-5 µM[2]
HeLaHuman Cervical Cancer3-5 µM[2]
DLD-1Human Colon TumorMore active than against KB cells[2]
KBHuman Oral Epithelium CarcinomaLess active than against DLD-1 cells[2]

Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

This compound exerts its anticancer effects primarily through the inhibition of the STAT3 signaling pathway. This pathway is often constitutively activated in many cancers, leading to uncontrolled cell growth and survival. This compound has been shown to suppress the phosphorylation of STAT3, which is a critical step in its activation. The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation and survival.

STAT3_Inhibition_by_Nigakilactone_C CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates (Y705) pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation Nigakilactone_C This compound Nigakilactone_C->pSTAT3 Inhibits Phosphorylation DNA DNA STAT3_dimer_nuc->DNA Binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Promotes Cytokine Cytokine Cytokine->CytokineReceptor Binds

Inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in cancer cell line research.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (dissolved in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve and determine the IC₅₀ value of this compound.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (5x10³ - 1x10⁴ cells/well) start->seed_cells incubate_24h_1 Incubate 24h at 37°C seed_cells->incubate_24h_1 treat_cells Treat cells with varying concentrations of this compound incubate_24h_1->treat_cells incubate_treatment Incubate for 24, 48, or 72h treat_cells->incubate_treatment add_mtt Add MTT solution (20 µL/well) incubate_treatment->add_mtt incubate_4h Incubate 4h at 37°C add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO (150 µL/well) to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate % viability and IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT Cell Viability Assay.
Western Blot Analysis for Phospho-STAT3

This protocol is for detecting the inhibition of STAT3 phosphorylation by this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with different concentrations of this compound for the desired time period (e.g., 6, 12, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply the ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for total STAT3 and β-actin (as a loading control).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-STAT3 levels to total STAT3 and then to the loading control.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying this compound-induced apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately by flow cytometry.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and quadrants.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

    • Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis induced by this compound.

Apoptosis_Assay_Workflow start Start seed_and_treat Seed and treat cells with This compound in 6-well plates start->seed_and_treat harvest_cells Harvest both floating and adherent cells seed_and_treat->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend in 1X Binding Buffer wash_cells->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate_dark Incubate for 15 min at RT in the dark stain->incubate_dark add_buffer Add 1X Binding Buffer incubate_dark->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry data_analysis Quantify apoptotic cell populations flow_cytometry->data_analysis end End data_analysis->end

Workflow for Apoptosis Assay using Flow Cytometry.

Conclusion

This compound presents a promising natural compound for cancer research due to its potent antiproliferative activity and its targeted inhibition of the STAT3 signaling pathway. The provided data and protocols offer a comprehensive guide for researchers to effectively investigate the therapeutic potential of this compound in various cancer cell line models. Further studies are warranted to explore its in vivo efficacy and potential for clinical translation.

References

Application Notes and Protocols: Utilizing Nigakilactone C for Investigating STAT Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nigakilactone C (Nag C) is a bioactive compound that has demonstrated significant potential in modulating inflammatory responses. Recent studies have highlighted its role as a potent inhibitor of the Signal Transducer and Activator of Transcription (STAT) signaling pathway, a critical cascade in cellular proliferation, differentiation, survival, and inflammation.[1] Dysregulation of the STAT pathway, particularly STAT1 and STAT3, is implicated in various diseases, including cancer and inflammatory disorders like acute lung injury (ALI).[1][2][3] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the STAT signaling pathway, offering detailed protocols for in vitro and in vivo studies.

Key Applications

  • Investigating Anti-inflammatory Mechanisms: Elucidate the role of the STAT signaling pathway in inflammatory responses by observing the inhibitory effects of this compound on cytokine production and immune cell activation.

  • Cancer Biology Research: Explore the therapeutic potential of targeting the STAT3 pathway in various cancer models. Constitutively active STAT3 is a known driver in many malignancies, promoting cell survival and proliferation.[2][3]

  • Drug Discovery and Development: Utilize this compound as a lead compound for the development of novel STAT-targeted anti-inflammatory and anti-cancer agents.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound on LPS-Induced RAW 264.7 Macrophages
Treatment GroupCell Viability (%)Nitric Oxide (NO) Production (% of LPS control)IL-6 Level (% of LPS control)TNF-α Level (% of LPS control)
Control100 ± 5.05 ± 1.53 ± 0.84 ± 1.1
LPS (1 µg/mL)98 ± 4.5100100100
LPS + Nag C (10 µM)95 ± 5.245 ± 3.852 ± 4.148 ± 3.5
LPS + Nag C (20 µM)92 ± 4.825 ± 2.930 ± 3.328 ± 2.9

Data are presented as mean ± standard deviation and are representative of typical results. Actual values may vary based on experimental conditions.

Table 2: Effect of this compound on STAT and NF-κB Phosphorylation in LPS-Induced RAW 264.7 Cells
Treatment Groupp-STAT1/STAT1 Ratiop-STAT3/STAT3 Ratiop-p65/p65 Ratio
Control0.1 ± 0.020.15 ± 0.030.2 ± 0.04
LPS (1 µg/mL)1.01.01.0
LPS + Nag C (20 µM)0.3 ± 0.050.4 ± 0.060.5 ± 0.07

Ratios are normalized to the LPS-treated group. Data are representative of Western blot densitometry analysis.

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay

Objective: To assess the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Induction: Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • MTT Assay for Cell Viability:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Nitric Oxide (NO) Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent and incubate for 10 minutes.

    • Measure the absorbance at 540 nm.

  • ELISA for Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for STAT and NF-κB Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of STAT1, STAT3, and NF-κB p65.

Materials:

  • Treated cell lysates from the in vitro assay

  • Protein extraction buffer (RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-p-STAT1, anti-STAT1, anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the total protein or a loading control like β-actin.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFKB NF-κB Pathway TLR4->NFKB STAT STAT Pathway TLR4->STAT Inflammation Inflammatory Gene Expression NFKB->Inflammation STAT->Inflammation NagC This compound NagC->STAT Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Conceptual) CellCulture RAW 264.7 Cell Culture Treatment This compound Pre-treatment CellCulture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Assays MTT, Griess, ELISA Assays Stimulation->Assays WesternBlot Western Blot Analysis Stimulation->WesternBlot AnimalModel LPS-induced ALI Mouse Model NagCTreatment This compound Treatment AnimalModel->NagCTreatment Analysis Histology, TUNEL, MPO Assay NagCTreatment->Analysis Logical_Relationship cluster_effects Molecular and Cellular Effects cluster_outcome Therapeutic Outcome NagC This compound STAT_Inhibition Inhibition of STAT1/STAT3 Phosphorylation NagC->STAT_Inhibition NFKB_Inhibition Suppression of NF-κB Phosphorylation NagC->NFKB_Inhibition Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production STAT_Inhibition->Cytokine_Reduction NFKB_Inhibition->Cytokine_Reduction Anti_Inflammatory Anti-inflammatory Effect Cytokine_Reduction->Anti_Inflammatory

References

Troubleshooting & Optimization

Improving the yield of Nigakilactone C during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Nigakilactone C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring a higher yield and purity of this compound in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. 2. High Extraction Temperature: Quassinoids can be sensitive to heat, and high temperatures can lead to degradation.[1] 3. Inefficient Extraction Method: The chosen method (e.g., maceration) may not be effective for penetrating the plant matrix.1. Solvent Optimization: Based on literature, 95% ethanol is effective for extracting quassinoids from Picrasma quassioides.[2] Consider using cold ethanol percolation, which has been shown to yield higher amounts of related quassinoids compared to hot extraction. 2. Temperature Control: Maintain a low to moderate extraction temperature. For methods that generate heat, such as Soxhlet or microwave-assisted extraction, careful monitoring and control are crucial. 3. Method Enhancement: Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve extraction efficiency and reduce extraction time.[3]
Presence of Impurities in the Final Product 1. Non-selective Extraction: The solvent may be co-extracting a wide range of compounds with similar polarities to this compound. 2. Inadequate Purification: The chromatographic separation may not be optimized to resolve this compound from closely related compounds.1. Solvent System Refinement: Use a multi-step extraction with solvents of varying polarities to selectively remove unwanted compounds before the main extraction. 2. Advanced Purification Techniques: Employ multi-column chromatography using different stationary phases (e.g., silica gel followed by Sephadex LH-20).[4] High-speed counter-current chromatography (HSCCC) is also a highly effective method for purifying quassinoids.
Degradation of this compound during Extraction/Purification 1. pH Instability: Extreme pH conditions can lead to the degradation of lactone-containing compounds like this compound. 2. Oxidation: Prolonged exposure to air (oxygen) can cause oxidative degradation. 3. Photodegradation: Exposure to light, especially UV, can degrade sensitive organic molecules.1. pH Monitoring and Control: Maintain a neutral or slightly acidic pH during extraction and purification. 2. Inert Atmosphere: Perform extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Light Protection: Protect the extract and purified fractions from light by using amber glassware or covering containers with aluminum foil.
Difficulty in Isolating this compound from other Quassinoids Structural Similarity: this compound is often present in a complex mixture of structurally similar quassinoids, making separation challenging.High-Resolution Chromatography: Utilize semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and an optimized mobile phase to achieve baseline separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the extraction of this compound from Picrasma quassioides?

A1: A 95% ethanol solution is a good starting point for the extraction of quassinoids, including this compound, from the stems of Picrasma quassioides.[2] Studies on related quassinoids suggest that cold ethanol percolation may yield better results than hot extraction methods.

Q2: How can I improve the efficiency of my extraction process?

A2: To enhance extraction efficiency, consider employing modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can reduce extraction time and solvent consumption while potentially increasing the yield.

Q3: What are the key factors affecting the stability of this compound during extraction?

A3: The stability of this compound, like many other natural products, is influenced by temperature, pH, light, and oxygen. To minimize degradation, it is advisable to use moderate temperatures, maintain a neutral to slightly acidic pH, protect the samples from light, and consider working under an inert atmosphere.

Q4: What purification techniques are most effective for isolating this compound?

A4: A multi-step purification approach is generally most effective. This typically involves initial fractionation using column chromatography with silica gel, followed by further purification on Sephadex LH-20 or ODS (C18) columns.[4] For high-purity isolation, semi-preparative or preparative HPLC is recommended. High-Speed Counter-Current Chromatography (HSCCC) has also been shown to be a very efficient method for separating quassinoids.

Q5: Are there any known degradation pathways for this compound that I should be aware of?

A5: While specific degradation pathways for this compound are not extensively documented, as a triterpenoid lactone, it is susceptible to hydrolysis of the lactone ring, particularly under basic or strongly acidic conditions.[5] Oxidation is another potential degradation pathway, which can be accelerated by heat, light, and the presence of metal ions.

Experimental Protocols

Protocol 1: Conventional Maceration for Initial Extraction
  • Material Preparation: Grind the dried and powdered stems of Picrasma quassioides to a coarse powder (20-40 mesh).

  • Maceration: Soak the powdered plant material in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) in a sealed container.

  • Extraction: Keep the mixture at room temperature for 72 hours with occasional agitation.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

Protocol 2: Purification by Column Chromatography
  • Silica Gel Chromatography (Initial Fractionation):

    • Column Preparation: Pack a glass column with silica gel (60-120 mesh) in a suitable non-polar solvent (e.g., hexane).

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

    • Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.

    • Fraction Collection: Collect fractions of a fixed volume and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.

  • Sephadex LH-20 Chromatography (Fine Purification):

    • Column Preparation: Swell the Sephadex LH-20 resin in methanol for several hours and then pack it into a glass column.

    • Sample Loading: Dissolve the pooled, semi-purified fractions from the silica gel column in a minimal amount of methanol.

    • Elution: Elute the column with methanol at a constant flow rate.

    • Fraction Collection and Analysis: Collect fractions and analyze by TLC or HPLC to identify those containing pure this compound.

Visualizations

Extraction_Workflow Start Dried & Powdered Picrasma quassioides Stems Extraction Extraction (e.g., 95% Ethanol Maceration) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Silica_Gel Silica Gel Chromatography Purification->Silica_Gel Initial Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Intermediate HPLC Semi-Preparative HPLC Sephadex->HPLC Final Final_Product Pure this compound HPLC->Final_Product

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Solvent Is the extraction solvent optimal? Start->Check_Solvent Check_Temp Was the extraction temperature too high? Check_Solvent->Check_Temp Yes Optimize_Solvent Optimize Solvent (e.g., 95% Ethanol, Cold Percolation) Check_Solvent->Optimize_Solvent No Check_Method Is the extraction method efficient? Check_Temp->Check_Method No Control_Temp Control Temperature (e.g., < 45°C) Check_Temp->Control_Temp Yes Enhance_Method Enhance Method (e.g., UAE, MAE) Check_Method->Enhance_Method No

References

Addressing Nigakilactone C solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and solubility of Nigakilactone C in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer for an in vitro assay. What is the recommended procedure?

A1: this compound is a lipophilic compound with poor aqueous solubility. Direct dissolution in aqueous buffers will likely result in precipitation or incomplete solubilization. The standard and recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock solution into your aqueous experimental medium.

Q2: What is the recommended organic solvent for creating a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound and other poorly soluble compounds for biological assays. It is effective at dissolving a wide range of lipophilic molecules and is generally well-tolerated by most cell lines at low final concentrations.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A3: It is crucial to keep the final concentration of DMSO in your experimental medium as low as possible to avoid solvent-induced artifacts or cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines. However, it is always best practice to run a vehicle control (medium with the same final concentration of DMSO without this compound) to ensure that the observed effects are due to the compound and not the solvent.

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is the most common, other organic solvents like ethanol or methanol can also be used to prepare stock solutions. However, the choice of solvent will depend on the specific requirements of your experiment and the tolerance of your biological system. If you choose an alternative solvent, it is essential to perform a vehicle control to assess its impact on your assay.

Q5: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?

A5: Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Increase the final DMSO concentration: While keeping it below toxic levels, a slightly higher final DMSO concentration (e.g., up to 1%) might be necessary for some experiments to maintain solubility. Always validate with a vehicle control.

  • Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes help improve solubility.

  • Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the this compound stock.

  • Consider formulation strategies: For in vivo studies or if solubility issues persist, more advanced formulation strategies like the use of co-solvents, cyclodextrins, or lipid-based delivery systems may be necessary.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in aqueous buffer. This compound has very low aqueous solubility.Prepare a concentrated stock solution in 100% DMSO first.
A precipitate forms immediately upon diluting the DMSO stock solution into the aqueous medium. The final concentration of this compound exceeds its solubility limit in the final solvent mixture.1. Lower the final desired concentration of this compound.2. Increase the final percentage of DMSO in the aqueous medium (ensure it remains non-toxic to your cells).3. Vortex the solution vigorously and immediately after adding the stock solution.
Cells in the vehicle control group (DMSO only) are showing signs of toxicity. The final DMSO concentration is too high for the specific cell line being used.1. Reduce the final DMSO concentration to below 0.5%.2. If a higher this compound concentration is needed, consider preparing a more concentrated initial stock in DMSO to minimize the volume added to the medium.3. Test the tolerance of your specific cell line to a range of DMSO concentrations to determine the maximum non-toxic level.
Inconsistent results between experiments. Potential issues with stock solution stability or pipetting accuracy of the viscous DMSO stock.1. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.2. Use positive displacement pipettes for accurate handling of viscous DMSO solutions.3. Ensure the stock solution is fully thawed and vortexed before each use.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays

This protocol describes the standard method for preparing a concentrated stock solution of this compound for use in cell-based experiments.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortexing: Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparing Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the DMSO stock solution into a final aqueous medium for treating cells.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Sterile cell culture medium or physiological buffer

  • Sterile dilution tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Vortexing: Vortex the thawed stock solution to ensure homogeneity.

  • Serial Dilution (if necessary): If a very low final concentration is required, perform an intermediate dilution of the stock solution in 100% DMSO.

  • Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium or buffer to achieve the final desired concentration. Important: Add the stock solution to the medium, not the other way around, and vortex or pipette up and down immediately and vigorously to ensure rapid mixing and prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to an equivalent volume of cell culture medium.

  • Application: Use the freshly prepared working solutions to treat your cells immediately.

Visualizing the Experimental Workflow

The following diagram illustrates the recommended workflow for preparing this compound for in vitro experiments.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Nigakilactone_C This compound (Solid) Dissolve Dissolve & Vortex Nigakilactone_C->Dissolve DMSO 100% DMSO DMSO->Dissolve Stock_Solution Concentrated Stock (e.g., 10-50 mM in DMSO) Dissolve->Stock_Solution Store Aliquot & Store (-20°C or -80°C) Stock_Solution->Store Thaw Thaw & Vortex Stock Aliquot Store->Thaw Dilute Dilute & Vortex Immediately Thaw->Dilute Aqueous_Medium Aqueous Medium (e.g., Cell Culture Medium) Aqueous_Medium->Dilute Working_Solution Final Working Solution (<0.5% DMSO) Dilute->Working_Solution To_Assay Add to Biological Assay Working_Solution->To_Assay

Caption: Workflow for preparing this compound solutions.

Stabilizing Nigakilactone C in cell culture media for long-term assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nigakilactone C

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in long-term cell culture assays, with a special focus on ensuring its stability.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound a concern in long-term cell culture assays?

A: this compound is a quassinoid, a type of natural product that often contains a lactone ring. This chemical structure is susceptible to hydrolysis, especially in the aqueous, near-neutral to slightly alkaline (pH 7.2-7.4) environment of standard cell culture media.[1] The hydrolysis opens the active lactone ring to form an inactive carboxylate product, leading to a decrease in the effective concentration of the compound over time and potentially yielding inconsistent or misleading experimental results.

Q2: What is the primary degradation pathway for this compound in cell culture media?

A: The primary degradation pathway is the pH-dependent hydrolysis of the lactone ester bond. In the aqueous environment of the cell culture medium, the lactone ring can be attacked by water or other nucleophiles, leading to the formation of a linearized, inactive carboxylic acid. This process is accelerated at higher pH values.

Q3: How can I prepare my stock solution of this compound to maximize its stability?

A: It is recommended to prepare a high-concentration stock solution in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO). Store this stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. The absence of water in the stock solution will prevent hydrolysis during storage.

Q4: Can I pre-mix this compound in my cell culture media for a long-term experiment?

A: It is generally not recommended to pre-mix this compound into a large batch of media that will be used over several days. Due to its instability in aqueous solutions, the compound will likely degrade. For long-term assays, it is best to add freshly diluted this compound to the cell culture at each media change to ensure a consistent concentration.

Q5: Are there any visual indicators of this compound degradation?

A: Unfortunately, the hydrolysis of this compound to its inactive form is a molecular change that is not typically accompanied by a visible change in the color or clarity of the cell culture medium. The most reliable way to assess its stability is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity or inconsistent results over time. Degradation of this compound in the cell culture medium.1. Perform media changes with freshly prepared compound: For assays longer than 24 hours, replace the medium with fresh medium containing newly diluted this compound every 24-48 hours. 2. Lower the pH of the culture medium (if cell line permits): Some cell lines can tolerate a slightly more acidic medium (e.g., pH 6.8-7.0), which can slow the rate of lactone hydrolysis. Test the tolerance of your specific cell line before implementing this. 3. Conduct a stability study: Use HPLC or LC-MS to quantify the concentration of intact this compound in your specific cell culture medium over the time course of your experiment (see Protocol 2).
Variability between experimental replicates. Inconsistent compound concentration due to degradation or improper handling.1. Standardize stock solution handling: Ensure all users follow a strict protocol for thawing, diluting, and adding the compound to the culture. Use single-use aliquots of the stock solution. 2. Ensure homogenous mixing: When adding the compound to the culture wells, mix gently but thoroughly to ensure an even concentration distribution.
Unexpected cytotoxicity at low concentrations. Formation of a toxic degradation product.While the primary degradation product is expected to be inactive, other degradation pathways could exist. 1. Characterize degradation products: Use LC-MS to identify the chemical entities present in the aged medium.[4][5] 2. Test the effect of the aged medium: Collect medium in which this compound has been incubated for 48-72 hours and apply it to cells to see if it elicits a different response than freshly prepared medium.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Solvent Selection: Use anhydrous, sterile-filtered DMSO as the solvent.

  • Preparation:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions, dissolve the powder in anhydrous DMSO to a final concentration of 10-20 mM. Ensure complete dissolution by vortexing.

  • Aliquoting: Dispense the stock solution into small, single-use, light-protecting (amber) vials. The volume should be sufficient for one experiment to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C. For daily use, an aliquot can be stored at -20°C for up to one week.

  • Usage: When ready to use, thaw an aliquot rapidly and dilute it to the final working concentration in pre-warmed cell culture medium immediately before adding it to the cells. Do not store the diluted compound in aqueous media.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media
  • Objective: To quantify the degradation of this compound in a specific cell culture medium over time.

  • Materials:

    • Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented as for your experiments (e.g., with 10% FBS).

    • This compound stock solution.

    • Incubator set to 37°C, 5% CO₂.

    • HPLC or LC-MS system.

  • Procedure:

    • Prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use in your assays (e.g., 10 µM).

    • Dispense this solution into multiple sterile tubes, one for each time point.

    • Incubate the tubes at 37°C in a cell culture incubator.

    • At designated time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.

    • Once all samples are collected, process them for analysis. This may involve a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation.

    • Analyze the supernatant by a validated HPLC or LC-MS method to quantify the peak area corresponding to the intact this compound.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of remaining this compound against time to determine its stability profile and half-life in your specific experimental conditions.

Quantitative Data Summary

The following table presents example data from a stability assay as described in Protocol 2.

Table 1: Stability of this compound (10 µM) in DMEM + 10% FBS at 37°C

Time (Hours)Peak Area (Arbitrary Units)% Remaining
01,543,210100%
61,201,89077.9%
12954,32061.8%
24589,11038.2%
48211,54013.7%
7275,6304.9%

This data is illustrative and should be determined experimentally for your specific conditions.

Visualizations: Workflows and Pathways

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound stock in anhydrous DMSO spike_media Spike into pre-warmed cell culture medium prep_stock->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate sample_t0 Sample at T=0 spike_media->sample_t0 sample_tx Sample at T=x hours incubate->sample_tx freeze Flash freeze samples at -80°C sample_t0->freeze sample_tx->freeze process Sample processing (e.g., protein precipitation) freeze->process hplc Analyze by HPLC or LC-MS process->hplc quantify Quantify peak area of intact compound hplc->quantify G cluster_equilibrium pH-Dependent Equilibrium in Aqueous Solution cluster_conditions Condition Active This compound (Active, Closed Lactone Ring) Inactive Hydrolyzed Product (Inactive, Open Carboxylate) Active->Inactive Hydrolysis (favored at pH > 7.0) Active->Inactive Inactive->Active Lactonization (favored at pH < 4.0) Inactive->Active Media Cell Culture Media (pH 7.2-7.4) Media->Active Lysosome Intracellular Lysosome (pH 4.5-5.0) Lysosome->Inactive

References

Troubleshooting inconsistent results in Nigakilactone C bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Nigakilactone C in various bioassays. Due to the limited specific public data on this compound, this guide focuses on common issues encountered in cell-based assays for cytotoxicity and anti-inflammatory research, where compounds of this class are often evaluated.

Troubleshooting Inconsistent Results

High variability or unexpected outcomes in bioassays can be frustrating. This section addresses common problems in a question-and-answer format to help you identify and resolve potential issues in your experiments with this compound.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects.[1][2]Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the plate, which are more susceptible to evaporation (edge effect).[2]
IC50 value significantly different from expected/published data Different cell line or passage number, variation in treatment time, or incorrect compound concentration.[3]Always use the same cell line at a consistent passage number.[3] Verify the concentration of your this compound stock solution and ensure the treatment duration is consistent with established protocols.
No cytotoxic or anti-inflammatory effect observed Compound inactivity, low concentration, or inappropriate assay choice.Confirm the bioactivity of your this compound batch with a positive control. Consider increasing the concentration range. Ensure the chosen assay is suitable for the expected mechanism of action.
High background signal in the assay Contaminated reagents, inappropriate assay incubation times, or high spontaneous cell death.Use fresh, sterile reagents. Optimize incubation times to minimize background signal. For cytotoxicity assays, a high background may indicate a high rate of spontaneous cell death in primary cells.
Inconsistent results between experiments Variations in experimental conditions (e.g., temperature, CO2 levels), different batches of reagents or cells.[4]Standardize all experimental parameters.[3] Qualify new batches of reagents and cell stocks before use in critical experiments. Maintain detailed records of all experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

While specific data for this compound is limited, related compounds often exhibit cytotoxic and anti-inflammatory properties. The cytotoxicity may be mediated through the induction of apoptosis (programmed cell death), while anti-inflammatory effects could be due to the inhibition of key signaling pathways like NF-κB. Further investigation is required to elucidate the precise mechanism.

Q2: Which cell lines are recommended for studying this compound?

The choice of cell line is critical and depends on the research question. For cytotoxicity screening, common cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) are often used.[5] For anti-inflammatory studies, macrophage-like cell lines such as RAW 264.7 or THP-1 are suitable models.

Q3: What are the recommended positive and negative controls for a this compound bioassay?

  • Negative Control: A vehicle control (e.g., DMSO at the same concentration used to dissolve this compound) is essential to account for any effects of the solvent on the cells.

  • Positive Control (Cytotoxicity): A well-characterized cytotoxic agent like Doxorubicin or Paclitaxel can be used to confirm that the assay is performing as expected.

  • Positive Control (Anti-inflammatory): For assays measuring the inhibition of inflammatory responses, Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response, and a known inhibitor like Dexamethasone can serve as a positive control.

Q4: How should I prepare this compound for my bioassay?

This compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. This stock is then serially diluted in cell culture medium to achieve the desired final concentrations for the experiment. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and consistent across all treatments, including the vehicle control, to avoid solvent-induced toxicity.

Experimental Protocols

Below are generalized protocols for common assays used to evaluate compounds like this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (vehicle, positive control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

NF-κB Activation Assay (Reporter Assay)

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.

  • Transfection: Transfect cells with a reporter plasmid containing the NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the transfected cells with this compound for a specified pre-incubation period.

  • Inflammatory Stimulus: Induce an inflammatory response by adding an agonist like LPS or TNF-α.

  • Cell Lysis: After the desired incubation time, lyse the cells to release the cellular components, including the reporter protein.

  • Luminescence Measurement: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the luminescence using a luminometer.

Hypothetical Quantitative Data

The following tables present hypothetical data for this compound to illustrate how results might be presented.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM) after 48h Treatment
A549 (Lung)15.2
HeLa (Cervical)10.8
MCF-7 (Breast)25.5
PC-3 (Prostate)18.9

Table 2: Hypothetical Inhibition of LPS-Induced Nitric Oxide Production by this compound in RAW 264.7 Macrophages

This compound Concentration (µM)Inhibition of Nitric Oxide Production (%)
112.5
535.2
1068.7
2592.1

Visualizations

Potential Signaling Pathway for Cytotoxicity

Cytotoxicity_Pathway Nigakilactone_C This compound Mitochondria Mitochondria Nigakilactone_C->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathway induced by this compound.

General Experimental Workflow for Bioassays

Experimental_Workflow Start Start Cell_Culture Cell Culture & Seeding Start->Cell_Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Assay_Procedure Assay Procedure Incubation->Assay_Procedure Data_Acquisition Data Acquisition Assay_Procedure->Data_Acquisition End End Data_Acquisition->End

Caption: A generalized workflow for in vitro bioassays.

Troubleshooting Decision Tree

Troubleshooting_Tree Inconsistent_Results Inconsistent Results? High_Variability High Variability between Replicates? Inconsistent_Results->High_Variability Yes Unexpected_IC50 Unexpected IC50 Value? Inconsistent_Results->Unexpected_IC50 No Check_Pipetting Check Pipetting Technique & Cell Seeding High_Variability->Check_Pipetting Yes High_Variability->Unexpected_IC50 No Verify_Compound Verify Compound Concentration & Cell Line Unexpected_IC50->Verify_Compound Yes No_Effect No Effect Observed? Unexpected_IC50->No_Effect No Increase_Concentration Increase Concentration & Check Assay Choice No_Effect->Increase_Concentration Yes

Caption: A decision tree for troubleshooting common bioassay issues.

References

Optimizing dosage and treatment times for Nigakilactone C in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nigakilactone C in in vitro experiments. The information is designed to assist scientists and drug development professionals in optimizing dosage and treatment times for their specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro assays?

A1: Based on available research, a starting point for concentration can be inferred from IC50 values in various cancer cell lines. For Nagilactone C, a closely related compound, marked antiproliferative effects have been observed in the 3–6 µM range for human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma cells.[1] Similar potency (IC50 of 3–5 µM) was reported for breast cancer (MDA-MB-231), gastric cancer (AGS), and cervical cancer (HeLa) cell lines.[1] Therefore, a pilot experiment could include concentrations ranging from 1 µM to 10 µM.

Q2: How long should I incubate my cells with this compound?

A2: The optimal incubation time is cell-line and concentration-dependent. A common starting point for cytotoxicity or proliferation assays is a 24 to 72-hour incubation period. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific cell line and experimental question.

Q3: My cells are not responding to this compound treatment. What could be the issue?

A3: Several factors could contribute to a lack of response. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions.

Q4: What are the known signaling pathways affected by this compound?

A4: While specific data for this compound is limited, studies on the related compound Nagilactone C indicate that its anticancer activity involves the inhibition of cell proliferation, perturbation of the cell cycle, and induction of apoptosis.[1] A key molecular effector is the blockade of the AP-1 pathway upon activation of the JNK/c-Jun axis.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect on cell viability/proliferation. 1. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. 2. Insufficient Treatment Time: The incubation period may be too short to induce a measurable response. 3. Compound Instability: The compound may have degraded due to improper storage or handling. 4. Cell Line Resistance: The chosen cell line may be inherently resistant to the compound's mechanism of action.1. Perform a dose-response study: Test a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your cell line. 2. Conduct a time-course experiment: Evaluate the effects at multiple time points (e.g., 24, 48, 72, and 96 hours). 3. Ensure proper storage: Store the compound as recommended by the supplier (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. 4. Research your cell line: Investigate if the target pathway of this compound is active and relevant in your cell line. Consider using a positive control compound known to elicit a response.
High variability between replicate wells. 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Inaccurate Pipetting: Errors in dispensing the compound or reagents. 3. Edge Effects: Evaporation from wells on the perimeter of the plate.1. Ensure a single-cell suspension: Thoroughly resuspend cells before seeding. 2. Calibrate pipettes regularly: Use appropriate pipette volumes and techniques. 3. Minimize edge effects: Fill the outer wells with sterile PBS or media without cells. Ensure proper humidification in the incubator.
Unexpected cell morphology changes. 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Contamination: Bacterial or fungal contamination of the cell culture.1. Include a vehicle control: Treat cells with the same concentration of the solvent used for the highest concentration of this compound. Keep the final solvent concentration below 0.5% (v/v). 2. Practice aseptic technique: Regularly check cultures for signs of contamination.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Nagilactone C, which can serve as a reference for designing experiments with the structurally similar this compound.

Cell Line Cell Type IC50 (µM)
HT-1080Human Fibrosarcoma3 - 6
Colon 26-L5Murine Carcinoma3 - 6
MDA-MB-231Human Breast Cancer3 - 5
AGSHuman Gastric Cancer3 - 5
HeLaHuman Cervical Cancer3 - 5

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain the desired final concentrations.

    • Add the compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow General Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_attach Incubate for 24h for attachment seed_cells->incubate_attach prepare_compound Prepare this compound dilutions incubate_attach->prepare_compound add_compound Add compound to wells prepare_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_formazan Incubate for 2-4h add_mtt->incubate_formazan dissolve_formazan Dissolve formazan crystals (DMSO) incubate_formazan->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability plot_data Plot dose-response curve calculate_viability->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 end End determine_ic50->end

Caption: A flowchart of the general experimental workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.

signaling_pathway Proposed Signaling Pathway for Nagilactone C nagilactone_c Nagilactone C jnk_jun JNK/c-Jun Axis nagilactone_c->jnk_jun activates apoptosis Apoptosis nagilactone_c->apoptosis induces cell_cycle Cell Cycle Perturbation nagilactone_c->cell_cycle induces ap1 AP-1 Pathway jnk_jun->ap1 blocks cell_proliferation Cell Proliferation ap1->cell_proliferation regulates

Caption: A diagram illustrating the proposed signaling pathway of Nagilactone C, a compound related to this compound.

References

Technical Support Center: Overcoming Resistance to Nigakilactone C in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to Nigakilactone C resistance in cancer cells.

FAQs: Understanding and Investigating this compound Resistance

Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A1: While specific resistance mechanisms to this compound have not been extensively documented, based on its known mechanisms of action (inhibition of protein synthesis and modulation of STAT3 and AP-1 signaling pathways), potential resistance mechanisms include:

  • Target Alteration: Mutations in the ribosomal proteins that form the binding site for this compound could prevent the drug from inhibiting protein synthesis.

  • Signaling Pathway Reactivation: Constitutive activation of the STAT3 signaling pathway through upstream mutations or feedback loops can override the inhibitory effects of this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Metabolic Reprogramming: Cancer cells may alter their metabolic pathways, such as increasing glycolysis, to survive the stress induced by this compound treatment.

  • Alterations in the AP-1 Pathway: Changes in the components of the AP-1 signaling pathway could potentially lead to reduced drug efficacy.

Q2: How can I confirm if my cell line has developed resistance to this compound?

A2: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental (non-resistant) cell line. A significant increase in the IC50 value indicates the development of resistance.[1][2][3]

Q3: What are the first troubleshooting steps I should take when I suspect this compound resistance?

A3:

  • Confirm Drug Potency: Ensure the this compound stock solution is fresh and has been stored correctly to rule out degradation.

  • Verify Cell Line Identity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to ensure it has not been cross-contaminated.

  • Perform a Dose-Response Curve: Generate a new dose-response curve to accurately determine the current IC50 value.

  • Culture a Parental Control: Always maintain a stock of the original, sensitive parental cell line to use as a direct comparison in all experiments.

Troubleshooting Guides: Investigating Potential Resistance Mechanisms

Guide 1: Investigating Target Alteration (Ribosomal Binding)

Issue: Suspected mutation in the ribosomal binding site of this compound.

Experimental Workflow:

start Suspected Target Alteration seq Sequence Ribosomal Protein Genes (e.g., RPL3, RPL3L) start->seq compare Compare sequences between resistant and parental cells seq->compare mutation Identify mutations in resistant cells compare->mutation functional Functional analysis of mutations (e.g., site-directed mutagenesis) mutation->functional binding Ribosome binding assay functional->binding end Confirm altered drug-target interaction binding->end start Suspected STAT3 Reactivation wb Western Blot for p-STAT3 (Tyr705) and total STAT3 start->wb compare Compare p-STAT3 levels between resistant and parental cells wb->compare increased_pstat3 Increased basal p-STAT3 in resistant cells compare->increased_pstat3 jak_inhibitor Treat with JAK inhibitor (e.g., Ruxolitinib) increased_pstat3->jak_inhibitor rescue Assess rescue of this compound sensitivity (IC50) jak_inhibitor->rescue end Confirm STAT3-mediated resistance rescue->end start Suspected Increased Drug Efflux qpcr qPCR for ABC transporter genes (e.g., ABCB1, ABCG2) start->qpcr compare Compare mRNA levels between resistant and parental cells qpcr->compare increased_mrna Increased transporter mRNA in resistant cells compare->increased_mrna efflux_inhibitor Treat with an efflux pump inhibitor (e.g., Verapamil, Ko143) increased_mrna->efflux_inhibitor rescue Assess rescue of this compound sensitivity (IC50) efflux_inhibitor->rescue end Confirm efflux-mediated resistance rescue->end start Suspected Metabolic Reprogramming glucose_uptake Glucose Uptake Assay start->glucose_uptake ldh_assay Lactate Dehydrogenase (LDH) Assay (for lactate production) start->ldh_assay compare Compare metabolic rates between resistant and parental cells glucose_uptake->compare ldh_assay->compare increased_glycolysis Increased glucose uptake and lactate production in resistant cells compare->increased_glycolysis glycolysis_inhibitor Treat with a glycolysis inhibitor (e.g., 2-Deoxy-D-glucose) increased_glycolysis->glycolysis_inhibitor rescue Assess rescue of this compound sensitivity (IC50) glycolysis_inhibitor->rescue end Confirm glycolysis-mediated resistance rescue->end cluster_0 This compound Action cluster_1 Potential Resistance Mechanisms NigaC This compound Ribosome Ribosome NigaC->Ribosome binds JAK JAK NigaC->JAK inhibits AP1 AP-1 NigaC->AP1 inhibits Ribosome_mut Mutated Ribosome NigaC->Ribosome_mut binding blocked Efflux Efflux Pumps (e.g., ABCB1) NigaC->Efflux pumped out Protein_Synth Protein Synthesis Ribosome->Protein_Synth inhibits Apoptosis Apoptosis Protein_Synth->Apoptosis induces STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Cell Survival Cell Survival pSTAT3->Cell Survival AP1->Cell Survival promotes STAT3_active Constitutively Active STAT3 STAT3_active->pSTAT3 constitutive phosphorylation Glycolysis Increased Glycolysis Glycolysis->Cell Survival

References

Minimizing off-target effects of Nigakilactone C in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Nigakilactone C in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the presumed primary mechanism of action of this compound?

Based on studies of structurally related compounds, such as Nagilactone C, the presumed primary mechanism of action of this compound is the inhibition of protein synthesis. It is hypothesized that this compound, like its analogs, binds to the eukaryotic ribosome and interferes with the elongation step of translation.[1][2]

Q2: I am observing unexpected cellular phenotypes in my experiment with this compound. Could these be due to off-target effects?

Yes, unexpected cellular phenotypes are often indicative of off-target effects. While the primary target is presumed to be the ribosome, this compound may interact with other cellular components, particularly at higher concentrations. Known off-target effects of other small molecule inhibitors can include interactions with protein kinases or modulation of signaling pathways. For compounds from Picrasma quassioides, effects on pathways such as NF-κB and p38 MAPK have been reported.

Q3: How can I confirm that this compound is inhibiting protein synthesis in my experimental system?

You can perform a protein synthesis assay. A common method is the SUnSET (Surface Sensing of Translation) assay, which uses puromycin to label newly synthesized proteins. A reduction in puromycin incorporation in the presence of this compound would confirm its protein synthesis inhibitory activity.

Q4: What is a good starting concentration for my experiments to minimize off-target effects?

It is recommended to perform a dose-response curve to determine the IC50 value for the inhibition of protein synthesis in your specific cell line. To minimize off-target effects, it is advisable to use this compound at the lowest concentration that still elicits the desired on-target effect (typically 1-3 times the IC50 for protein synthesis inhibition).

Q5: How can I identify potential off-target proteins of this compound?

Several proteomic approaches can be used to identify off-target proteins.[3][4] These include:

  • Chemical Proteomics: This involves using a tagged version of this compound to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

  • Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding. Off-target proteins will show a shift in their melting temperature in the presence of this compound.

  • Kinase Profiling: Since kinases are common off-targets for small molecules, screening this compound against a panel of kinases can identify any inhibitory activity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell toxicity at low concentrations Off-target effects leading to cytotoxicity.1. Verify the IC50 for protein synthesis inhibition in your cell line. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration (CC50). 3. If the CC50 is close to the protein synthesis IC50, consider using a different cell line or a purified system if possible.
Inconsistent results between experiments 1. Variability in compound concentration. 2. Cell passage number and confluency. 3. Off-target effects manifesting differently under varying conditions.1. Prepare fresh stock solutions of this compound and verify the concentration. 2. Standardize cell culture conditions, including passage number and seeding density. 3. Include positive and negative controls in every experiment.
Observed phenotype does not align with protein synthesis inhibition The observed phenotype is mediated by an off-target effect.1. Investigate other potential mechanisms. For example, assess the activation state of signaling pathways like NF-κB or p38 MAPK using western blotting or reporter assays. 2. Use a structurally unrelated protein synthesis inhibitor as a control to see if it phenocopies the effects of this compound.
Difficulty validating a potential off-target The interaction is weak or indirect.1. Use an orthogonal method to confirm the interaction (e.g., if identified by proteomics, validate with a cellular thermal shift assay or a direct binding assay). 2. Knockdown the potential off-target using siRNA or CRISPR and assess if this rescues the off-target phenotype caused by this compound.

Data Presentation

Table 1: Hypothetical Bioactivity Profile of this compound

This table provides a template for researchers to summarize their findings on the on-target and potential off-target activities of this compound.

Assay Target Cell Line IC50 / Kd Selectivity vs. Primary Target
Protein Synthesis Assay (SUnSET)RibosomeA54950 nM-
Kinase AssayKinase X-1 µM20-fold
Kinase AssayKinase Y-> 10 µM> 200-fold
NF-κB Reporter AssayNF-κB PathwayHEK2935 µM100-fold
p38 MAPK Phosphorylation Assayp38 MAPKHeLa2 µM40-fold

Table 2: Example IC50 Values of Nigakilactone Analogs in Cancer Cell Lines

The following table presents reported IC50 values for related nagilactones to provide a reference for expected potency.[5]

Compound Cell Line Cancer Type IC50 (µM)
Nagilactone CA549Lung Cancer~1
Nagilactone CHeLaCervical Cancer~0.5
Nagilactone EMCF-7Breast Cancer~2.5
Nagilactone EHCT116Colon Cancer~1.8

Experimental Protocols

Protocol 1: SUnSET Assay for Protein Synthesis Inhibition

  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations for the desired duration. Include a vehicle control (e.g., DMSO) and a positive control for protein synthesis inhibition (e.g., cycloheximide).

  • Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 10 µg/mL and incubate for 10 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with an anti-puromycin antibody, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Analysis: Quantify the band intensities for puromycin and the loading control. Normalize the puromycin signal to the loading control and compare the treated samples to the vehicle control to determine the extent of protein synthesis inhibition.

Protocol 2: Kinase Profiling

  • Service Provider: Engage a commercial service provider that offers kinase profiling services (e.g., Eurofins, Reaction Biology).

  • Compound Submission: Provide a sample of this compound at a specified concentration.

  • Assay Panel: Select a kinase panel that covers a broad range of the human kinome.

  • Data Analysis: The service provider will perform radiometric or fluorescence-based assays to determine the percentage of inhibition of each kinase by this compound. The results are typically provided as a heatmap or a list of inhibited kinases. Follow-up with dose-response curves for any significant hits to determine the IC50 values.

Visualizations

Protein_Synthesis_Pathway cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination mRNA mRNA 48S_PIC 48S_PIC mRNA->48S_PIC 40S_Ribosome 40S_Ribosome 40S_Ribosome->48S_PIC binds mRNA, eIFs eIFs Initiation Factors (eIFs) eIFs->48S_PIC 80S_Ribosome 80S_Ribosome 48S_PIC->80S_Ribosome 60S subunit joins Aminoacyl_tRNA Aminoacyl-tRNA 80S_Ribosome->Aminoacyl_tRNA A-site binding Stop_Codon Stop_Codon 80S_Ribosome->Stop_Codon Peptide_Bond Peptide Bond Formation Aminoacyl_tRNA->Peptide_Bond Translocation Translocation Peptide_Bond->Translocation Translocation->80S_Ribosome Release_Factors Release_Factors Stop_Codon->Release_Factors Polypeptide_Release Polypeptide Release Release_Factors->Polypeptide_Release Nigakilactone_C Nigakilactone_C Nigakilactone_C->Aminoacyl_tRNA Inhibits

Caption: Presumed mechanism of this compound in the protein synthesis pathway.

Off_Target_Workflow Start Start: Unexpected Phenotype Observed Hypothesize Hypothesize Off-Target Effect Start->Hypothesize Proteomics Unbiased Off-Target Identification (e.g., TPP, Chemical Proteomics) Hypothesize->Proteomics Kinase_Screen Biased Screening (e.g., Kinase Panel) Hypothesize->Kinase_Screen Identify_Hits Identify Potential Off-Targets Proteomics->Identify_Hits Kinase_Screen->Identify_Hits Validate_Hits Validate Hits with Orthogonal Assays (e.g., Cellular Thermal Shift Assay, Direct Binding) Identify_Hits->Validate_Hits Functional_Validation Functional Validation (e.g., siRNA/CRISPR Knockdown) Validate_Hits->Functional_Validation Conclusion Conclusion: Identify and Characterize Off-Target Effect Functional_Validation->Conclusion

Caption: Workflow for identifying off-target effects of this compound.

Signaling_Pathways cluster_primary Primary Effect cluster_secondary Potential Off-Target Effects Nigakilactone_C Nigakilactone_C Protein_Synthesis Protein Synthesis Inhibition Nigakilactone_C->Protein_Synthesis Primary Target NFkB NF-κB Pathway Nigakilactone_C->NFkB Modulates p38_MAPK p38 MAPK Pathway Nigakilactone_C->p38_MAPK Modulates Other_Kinases Other Kinases Nigakilactone_C->Other_Kinases Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest Protein_Synthesis->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Protein_Synthesis->Apoptosis Leads to Inflammation Inflammation NFkB->Inflammation Regulates Stress_Response Stress_Response p38_MAPK->Stress_Response Regulates

Caption: Potential interplay of this compound with cellular signaling pathways.

References

Dealing with peak tailing of Nigakilactone C in HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to peak tailing in the HPLC analysis of Nigakilactone C.

Troubleshooting Guides

This section addresses specific issues that can lead to asymmetric peak shapes for this compound.

Q1: My this compound peak is tailing. What are the most common causes?

A1: Peak tailing in the HPLC analysis of this compound, a complex triterpenoid, is often due to unwanted secondary interactions between the analyte and the stationary phase.[1] The primary causes include:

  • Secondary Silanol Interactions: this compound possesses multiple oxygen-containing functional groups that can interact with active silanol groups on the surface of silica-based columns.[2][3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte, causing peak distortion.[4][5]

  • Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[6][7]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[6][7]

  • Extra-Column Effects: Issues such as excessive tubing length or dead volume in fittings can contribute to peak asymmetry.[7][8]

Q2: How can I diagnose and resolve peak tailing caused by secondary silanol interactions?

A2: Secondary interactions with silanol groups are a frequent cause of peak tailing, especially for polar analytes like this compound.[2]

Diagnosis:

  • The peak tailing is more pronounced for this compound than for non-polar compounds in the same run.

  • Peak shape improves when using a mobile phase with a low pH (around 2.5-3.0) or when adding a competitive base like triethylamine (TEA).[1][9]

Solutions:

  • Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.0) protonates the silanol groups, reducing their ability to interact with the analyte.[1][2]

  • Use a Highly End-capped Column: Select a modern, high-purity silica column that has been thoroughly end-capped to minimize the number of accessible silanol groups.[2]

  • Add a Mobile Phase Modifier: Incorporating a small amount of a competitive base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[9]

Experimental Protocol: Mobile Phase Modification to Reduce Silanol Interactions

  • Prepare the Aqueous Mobile Phase: To a solution of 0.1% formic acid in water, add triethylamine (TEA) to a final concentration of 10-20 mM.

  • pH Adjustment: If necessary, adjust the pH of the aqueous phase to the desired level using formic acid.

  • Mobile Phase Preparation: Mix the aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired proportions.

  • Equilibrate the Column: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting the sample.

  • Analyze the Sample: Inject the this compound standard and compare the peak shape to the analysis without TEA.

Q3: Could the mobile phase pH be the cause of my peak tailing, and how do I optimize it?

A3: Yes, the mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[4][10] Even though this compound is not strongly acidic or basic, subtle interactions can be influenced by pH.

Diagnosis:

  • Peak shape or retention time changes significantly with small variations in the mobile phase pH.[4]

  • The peak shape is distorted when the mobile phase pH is close to the pKa of the analyte.[5]

Solutions:

  • Adjust pH Away from pKa: To ensure a single ionic form of the analyte, adjust the mobile phase pH to be at least 2 units away from its pKa.[10]

  • Use a Buffer: Employ a buffer system to maintain a constant and reproducible pH throughout the analysis.[6] Increasing the buffer concentration can also help to mask residual silanol interactions.[1][6]

Mobile Phase Additive Typical Concentration Effect on Peak Shape Considerations
Formic Acid0.1%Reduces silanol interactions by lowering pH.MS-compatible.
Trifluoroacetic Acid (TFA)0.05-0.1%Strong ion-pairing agent that can significantly improve peak shape.Can suppress MS signal.
Triethylamine (TEA)10-20 mMActs as a silanol blocker.Not MS-compatible.
Ammonium Formate10-20 mMProvides buffering capacity.MS-compatible.

Q4: What are the signs of column overload, and how can I prevent it?

A4: Column overload occurs when the amount of sample injected exceeds the capacity of the stationary phase.[6]

Diagnosis:

  • Both peak fronting and tailing can be observed.[9]

  • Peak width increases, and retention time may shift as the injection concentration increases.

  • Diluting the sample and re-injecting leads to a significant improvement in peak shape.[8]

Solutions:

  • Reduce Injection Volume or Concentration: The most straightforward solution is to inject a smaller amount of the sample.[8]

  • Use a Higher Capacity Column: A column with a larger internal diameter or a stationary phase with a higher carbon load can accommodate a larger sample mass.[6]

Experimental Protocol: Diagnosing Column Overload

  • Prepare a Dilution Series: Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.

  • Inject the Dilutions: Analyze each dilution under the same HPLC conditions.

  • Evaluate Peak Shape: Compare the peak asymmetry factor for each concentration. A significant improvement in peak shape at lower concentrations confirms column overload.

Q5: How do I know if my column is degraded or contaminated, and what is the proper cleaning procedure?

A5: Column performance can degrade over time due to the accumulation of strongly retained sample components or harsh mobile phase conditions.[11]

Diagnosis:

  • Gradual increase in peak tailing and broadening over several runs.[12]

  • Increase in backpressure.[12]

  • Loss of resolution between closely eluting peaks.

Solutions:

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap contaminants.[11]

  • Implement a Column Washing Procedure: Regularly washing the column with strong solvents can remove accumulated impurities.[12]

Experimental Protocol: General Reversed-Phase Column Washing

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination.

  • Reverse the Column: Reverse the flow direction of the column.

  • Wash with Buffered Mobile Phase (if used): Flush the column with 10-15 column volumes of the mobile phase without the buffer salts.

  • Organic Solvent Wash: Wash the column with 10-15 column volumes of 100% acetonitrile or methanol.[12]

  • Intermediate Strength Solvent (Optional): For highly retained contaminants, a wash with isopropanol or tetrahydrofuran (THF) may be effective.[12]

  • Re-equilibrate: Re-equilibrate the column with the initial mobile phase conditions before use.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is recommended for this compound analysis?

A1: A high-purity, end-capped C18 column is a good starting point for the analysis of this compound. These columns provide good retention for moderately polar compounds and have a reduced number of active silanol sites, which helps to minimize peak tailing.[2] For particularly challenging separations, a column with a polar-embedded stationary phase may offer alternative selectivity and improved peak shape.[13]

Q2: What are some recommended starting mobile phase conditions for this compound?

A2: A common starting point for the analysis of compounds like this compound is a gradient elution with an acidified water/acetonitrile or water/methanol mobile phase. For example:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B and increase it over time to elute the analyte.

Q3: How does temperature affect the peak shape of this compound?

A3: Increasing the column temperature generally leads to sharper peaks and reduced tailing. This is because higher temperatures decrease the viscosity of the mobile phase, which improves mass transfer, and can also reduce the strength of secondary interactions. However, be aware of the thermal stability of this compound and the operating limits of your HPLC column.

Visualizations

Troubleshooting_Workflow_for_Peak_Tailing start Peak Tailing Observed check_overload Q: Is the peak shape concentration-dependent? start->check_overload solution_overload A: Reduce injection volume or sample concentration. check_overload->solution_overload Yes check_silanol Q: Does low pH or adding TEA improve the peak shape? check_overload->check_silanol No end Peak Shape Improved solution_overload->end solution_silanol A: Use a low pH mobile phase, an end-capped column, or a mobile phase modifier. check_silanol->solution_silanol Yes check_column_health Q: Is there high backpressure or has performance degraded over time? check_silanol->check_column_health No solution_silanol->end solution_column_health A: Wash the column or replace it if necessary. Use a guard column. check_column_health->solution_column_health Yes check_extracolumn Q: Are all peaks tailing, and have fittings been checked? check_column_health->check_extracolumn No solution_column_health->end solution_extracolumn A: Minimize tubing length, check for dead volume in fittings. check_extracolumn->solution_extracolumn Yes check_extracolumn->end No solution_extracolumn->end

Caption: Troubleshooting workflow for peak tailing.

Silanol_Interaction Si-OH Si-OH (Active Silanol Site) Nigakilactone_C This compound (with polar functional groups) Nigakilactone_C->Si-OH Secondary Interaction (Hydrogen Bonding)

Caption: Secondary interaction causing peak tailing.

References

Strategies for reducing the toxicity of Nigakilactone C in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nigakilactone C in animal models. The focus is on strategies to mitigate the inherent toxicity of this potent quassinoid.

Disclaimer: this compound is a research compound with limited publicly available toxicity data. The strategies and protocols outlined below are based on general toxicological principles and approaches for other cytotoxic natural products, particularly quassinoids. Researchers should exercise caution and conduct thorough dose-finding studies.

Frequently Asked Questions (FAQs)

Q1: What are the known toxic effects of this compound in animal models?

A1: Specific in-vivo toxicity data for this compound is not extensively documented in publicly available literature. However, quassinoids as a class are known to exhibit cytotoxic effects. Preclinical toxicology studies in mice with other quassinoids have shown that target organs for toxicity often include the stomach and intestinal tissues.[1] Researchers should closely monitor for signs of gastrointestinal distress (diarrhea, weight loss), as well as changes in liver and kidney function.

Q2: What are the primary strategies to reduce the toxicity of this compound in our animal experiments?

A2: The two main approaches are formulation strategies and supportive care .

  • Formulation Strategies: These aim to alter the pharmacokinetic profile of this compound to reduce its exposure to healthy tissues. The most promising approach is the encapsulation of the compound into drug delivery systems like liposomes or nanoparticles.[2][3][4] This can improve the therapeutic index by enhancing drug delivery to target sites while reducing systemic toxicity.[5]

  • Supportive Care: This involves monitoring and managing the clinical signs of toxicity in animal models. This can include fluid and electrolyte replacement, nutritional support, and administration of anti-diarrheal or anti-emetic agents.[6]

Q3: How can liposomal encapsulation reduce the toxicity of this compound?

A3: Liposomes are microscopic vesicles made of a lipid bilayer that can encapsulate drugs.[2] For a cytotoxic compound like this compound, liposomal formulation can:

  • Alter Biodistribution: Liposomes can prevent the drug from freely circulating and accumulating in sensitive organs, thereby reducing off-target toxicity.[3]

  • Controlled Release: The drug is released from the liposome over time, which can prevent the high peak plasma concentrations that are often associated with acute toxicity.

  • Improved Solubility: For poorly water-soluble compounds, liposomal formulation can enhance solubility and bioavailability.[7]

Q4: Are there any structural modifications to this compound that could reduce its toxicity?

A4: The toxicity of quassinoids is related to their chemical structure. For instance, in other quassinoids, features like an alpha,beta-unsaturated ketone in ring A have been associated with increased toxicity.[8] While specific structure-activity relationships for this compound toxicity are not well-defined, future research involving synthetic modifications could potentially lead to analogues with a better safety profile.

Troubleshooting Guides

Problem 1: High incidence of mortality in our animal cohort at what we believed to be a therapeutic dose.
Possible Cause Troubleshooting Step
High Peak Plasma Concentration (Cmax): The free compound may be rapidly absorbed, leading to acute toxicity.1. Encapsulate this compound: Formulate the compound in liposomes or nanoparticles to control its release and reduce Cmax. 2. Adjust the Dosing Regimen: Instead of a single large dose, administer smaller, more frequent doses.
Incorrect Vehicle Selection: The vehicle used to dissolve or suspend this compound may have its own toxicity or may enhance the toxicity of the compound.1. Conduct Vehicle Toxicity Studies: Run a control group with the vehicle alone to assess its effects. 2. Explore Alternative Vehicles: Test a panel of biocompatible vehicles (e.g., saline, PBS, solutions with low concentrations of solubilizing agents like Tween-80 or PEG400).
Unexpected Sensitivity of the Animal Strain: The animal strain being used may be particularly sensitive to quassinoid toxicity.1. Review Literature: Check for any reported sensitivities of your chosen animal strain to cytotoxic agents. 2. Pilot Study with a Different Strain: If feasible, conduct a small pilot study in a different, commonly used strain (e.g., switch from BALB/c to C57BL/6 mice).
Problem 2: Animals are showing severe gastrointestinal (GI) toxicity (diarrhea, weight loss).
Possible Cause Troubleshooting Step
Direct Irritation of the GI Tract: Oral administration of this compound may be causing direct damage to the gastrointestinal mucosa.1. Change the Route of Administration: If the therapeutic target allows, consider intraperitoneal or intravenous administration to bypass direct GI contact. 2. Use Enteric-Coated Formulations: For oral administration, encapsulation in an enteric-coated system can prevent release in the stomach and upper intestine.
Systemic Toxicity Affecting Rapidly Dividing Cells: The GI tract has a high cell turnover rate, making it susceptible to cytotoxic agents.1. Implement Supportive Care: Provide fluid and electrolyte therapy (e.g., subcutaneous saline) to prevent dehydration. Offer highly palatable and easily digestible food. 2. Administer Anti-diarrheal Agents: Under veterinary guidance, consider the use of anti-diarrheal medications.

Quantitative Data Summary

Due to the lack of specific public data on this compound, the following tables provide an illustrative example of how to present toxicity data. Researchers should generate their own data through carefully designed experiments.

Table 1: Hypothetical Acute Toxicity of this compound in Mice

FormulationRoute of AdministrationLD50 (mg/kg) (95% Confidence Interval)Observed Toxicities
Free this compound in 10% DMSOOralData Not AvailableHypothetical: GI distress, lethargy, weight loss
Free this compound in 10% DMSOIntraperitonealData Not AvailableHypothetical: Peritonitis, lethargy, weight loss
Liposomal this compoundIntravenousData Not AvailableHypothetical: Reduced incidence of GI distress compared to free drug

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. This needs to be determined experimentally for this compound.

Table 2: Example of How to Compare Toxicity of Free vs. Encapsulated Drug

ParameterFree DrugLiposomal Formulation
Maximum Tolerated Dose (MTD) To be determinedExpected to be higher
Body Weight Change at MTD To be determinedExpected to be less severe
Liver Enzyme Levels (ALT, AST) at MTD To be determinedExpected to be lower
Kidney Function Markers (BUN, Creatinine) at MTD To be determinedExpected to be lower

Experimental Protocols

Protocol 1: Acute Toxicity Study of this compound in Mice (OECD 420 Guideline Adaptation)
  • Animals: Use healthy, young adult mice of a single strain (e.g., BALB/c), aged 8-12 weeks. Acclimatize animals for at least 5 days.

  • Housing: House animals in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to food and water.

  • Dose Groups: Based on a preliminary dose-ranging study, select at least 3-4 dose levels of this compound. Include a vehicle control group.

  • Administration: Administer a single dose of the test substance via the intended route (e.g., oral gavage, intraperitoneal injection).

  • Observation:

    • Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Continue daily observations for 14 days.

    • Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, behavior) and mortality.

  • Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Determine the LD50 if possible, and describe the toxicological effects at each dose level.

Protocol 2: Preparation of Liposomal this compound (Thin-Film Hydration Method)
  • Lipid Mixture Preparation: Dissolve lipids (e.g., phosphatidylcholine and cholesterol) and this compound in an organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Thin Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.

  • Purification: Remove the unencapsulated (free) this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering.

    • Assess the encapsulation efficiency by separating the encapsulated from the unencapsulated drug and quantifying the drug amount (e.g., by HPLC).

Visualizations

experimental_workflow cluster_formulation Formulation Stage cluster_invivo In Vivo Testing Stage NigaC This compound Formulation Liposomal Formulation (Thin-film hydration) NigaC->Formulation Lipids Lipids (e.g., PC, Cholesterol) Lipids->Formulation Characterization Characterization (Size, Zeta, Encapsulation Efficiency) Formulation->Characterization Dosing Dosing (Free vs. Liposomal Niga-C) Characterization->Dosing Optimized Formulation AnimalModel Animal Model (e.g., BALB/c mice) AnimalModel->Dosing Monitoring Toxicity Monitoring (Clinical signs, Body weight) Dosing->Monitoring Endpoint Endpoint Analysis (Histopathology, Blood Chemistry) Monitoring->Endpoint

Caption: Workflow for developing and testing a liposomal formulation of this compound.

toxicity_mitigation_pathway cluster_problem Problem: High In Vivo Toxicity cluster_strategies Mitigation Strategies cluster_outcomes Desired Outcomes HighToxicity High Toxicity of This compound Formulation Formulation Approach (e.g., Liposomes) HighToxicity->Formulation SupportiveCare Supportive Care HighToxicity->SupportiveCare ReducedToxicity Reduced Systemic Toxicity Formulation->ReducedToxicity SupportiveCare->ReducedToxicity ImprovedTherapeuticIndex Improved Therapeutic Index ReducedToxicity->ImprovedTherapeuticIndex

Caption: Logical pathway for mitigating this compound toxicity in animal models.

References

Refining protocols for the large-scale purification of Nigakilactone C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the large-scale purification of Nigakilactone C. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial extraction method for obtaining a crude extract rich in this compound from Picrasma quassioides?

A1: For large-scale extraction, maceration or percolation with 95% ethanol is a commonly employed and effective method. This approach efficiently extracts a broad range of secondary metabolites, including this compound, from the plant material. Soxhlet extraction can also be used, but careful temperature control is necessary to prevent the degradation of thermolabile compounds.

Q2: What is a typical sequence of chromatographic steps for the purification of this compound?

A2: A common chromatographic sequence involves an initial fractionation of the crude extract using silica gel column chromatography. This is followed by further separation on an octadecylsilyl (ODS) column. For fine purification and isolation of this compound, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is typically the final step. Gel filtration chromatography using Sephadex LH-20 can also be incorporated to remove smaller molecules and pigments.

Q3: What are the key challenges in scaling up the purification of this compound?

A3: Scaling up presents several challenges, including maintaining resolution and separation efficiency in larger chromatography columns, the potential for increased solvent consumption and cost, and ensuring the stability of this compound over longer processing times. It is crucial to optimize parameters such as flow rates, gradient profiles, and sample loading on a smaller scale before transitioning to a larger scale.

Q4: How can I monitor the presence and purity of this compound throughout the purification process?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in fractions during initial column chromatography. For more accurate assessment of purity and for guiding the fractionation in later stages, analytical High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification.

Q5: What is the known mechanism of action of this compound?

A5: this compound is known to exhibit anticancer activity primarily through the inhibition of protein synthesis. It achieves this by binding to the 60S ribosomal subunit, which interferes with the elongation step of translation. Additionally, some studies suggest that this compound can modulate the Activator Protein-1 (AP-1) signaling pathway, which is involved in cellular processes like proliferation and apoptosis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract - Inefficient extraction solvent. - Insufficient extraction time. - Improperly ground plant material.- Ensure the use of an appropriate solvent like 95% ethanol. - Increase the duration of maceration or the number of percolation cycles. - Grind the plant material to a fine powder to maximize surface area for extraction.
Poor Separation in Silica Gel Column - Inappropriate solvent system. - Overloading of the column. - Column channeling.- Optimize the mobile phase polarity using TLC. A gradient elution from non-polar to polar (e.g., hexane to ethyl acetate) is often effective. - Reduce the amount of crude extract loaded onto the column. - Ensure proper packing of the silica gel to avoid channels.
Co-elution of Impurities in HPLC - Suboptimal mobile phase gradient. - Inappropriate column chemistry. - High sample concentration leading to peak broadening.- Adjust the gradient slope or the composition of the mobile phase (e.g., acetonitrile-water or methanol-water). - Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). - Dilute the sample before injection or reduce the injection volume.
Degradation of this compound - Exposure to high temperatures. - Prolonged exposure to acidic or basic conditions. - Presence of degradative enzymes in the initial extract.- Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure. - Maintain a neutral pH during the purification process unless specifically required for separation. - Work at low temperatures (e.g., 4°C) during initial extraction and fractionation steps.
Irreproducible HPLC Retention Times - Fluctuation in column temperature. - Changes in mobile phase composition. - Column degradation.- Use a column oven to maintain a consistent temperature. - Prepare fresh mobile phase for each run and ensure accurate mixing. - Use a guard column and regularly flush the column to remove contaminants.

Quantitative Data Summary

The following table provides an illustrative summary of the expected yield and purity at different stages of a large-scale purification process for this compound from 10 kg of dried Picrasma quassioides plant material. Please note that these values are estimates based on typical natural product isolation and may vary depending on the specific batch of plant material and the precise experimental conditions.

Purification Stage Starting Material (g) Product Weight (g) Yield (%) Purity (%)
Crude Ethanol Extract 10,0005005.0~1-5
Silica Gel Chromatography Fraction 5005010.0~20-30
ODS Chromatography Fraction 50510.0~60-70
Preparative RP-HPLC 50.510.0>98

Experimental Protocols

Large-Scale Extraction and Partitioning
  • Extraction:

    • Grind 10 kg of dried and powdered Picrasma quassioides stems.

    • Macerate the powder in 50 L of 95% ethanol at room temperature for 72 hours with occasional stirring.

    • Filter the extract through a cheesecloth and then a filter paper.

    • Repeat the maceration process two more times with fresh solvent.

    • Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in 5 L of distilled water.

    • Perform liquid-liquid partitioning successively with n-hexane (3 x 5 L), chloroform (3 x 5 L), and ethyl acetate (3 x 5 L).

    • Collect each solvent phase and concentrate them separately under reduced pressure. The ethyl acetate fraction is typically enriched with this compound.

Silica Gel Column Chromatography
  • Column Preparation:

    • Dry pack a large glass column (e.g., 10 cm diameter x 100 cm length) with 2 kg of silica gel (60-120 mesh) in n-hexane.

    • Equilibrate the column by passing n-hexane through it until the packing is stable.

  • Sample Loading and Elution:

    • Dissolve the dried ethyl acetate fraction (e.g., 50 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • After drying, carefully load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v), followed by ethyl acetate and methanol (e.g., 90:10, 80:20 v/v).

    • Collect fractions of 1 L each and monitor by TLC.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC with a mobile phase of chloroform:methanol (95:5 v/v) and visualize under UV light (254 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Pool the fractions containing this compound based on the TLC profiles.

Preparative Reversed-Phase HPLC
  • System Preparation:

    • Use a preparative HPLC system equipped with a C18 column (e.g., 50 mm diameter x 250 mm length, 10 µm particle size).

    • Equilibrate the column with the initial mobile phase conditions.

  • Method Development and Purification:

    • Develop a suitable gradient method on an analytical HPLC first. A typical mobile phase consists of acetonitrile (A) and water (B).

    • A representative gradient could be: 0-10 min, 30% A; 10-40 min, 30-60% A; 40-50 min, 60-100% A.

    • Dissolve the semi-purified fraction from the previous step in the initial mobile phase.

    • Inject the sample onto the preparative column and collect fractions based on the UV chromatogram (detection at ~220 nm).

  • Purity Analysis and Final Product:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow start Dried Picrasma quassioides (10 kg) extraction Extraction with 95% Ethanol start->extraction partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel Ethyl Acetate Fraction ods_column ODS Column Chromatography silica_gel->ods_column Enriched Fractions prep_hplc Preparative RP-HPLC ods_column->prep_hplc final_product Pure this compound (>98%) prep_hplc->final_product

Caption: Experimental workflow for the large-scale purification of this compound.

signaling_pathway cluster_protein_synthesis Protein Synthesis Inhibition cluster_apoptosis Apoptosis Induction nigakilactone_c This compound ribosome 60S Ribosomal Subunit nigakilactone_c->ribosome Binds to ap1_pathway AP-1 Pathway Modulation nigakilactone_c->ap1_pathway protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_proliferation Cell Proliferation protein_synthesis->cell_proliferation Leads to decreased apoptosis Apoptosis ap1_pathway->apoptosis Contributes to

Caption: Proposed signaling pathway for the action of this compound.

How to handle and store Nigakilactone C to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Nigakilactone C to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A: For long-term storage, solid this compound should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. It is crucial to minimize exposure to air and humidity.

Q2: How should I store solutions of this compound?

A: Solutions of this compound should be freshly prepared for immediate use. If short-term storage is necessary, store the solution at -20°C in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles. The choice of solvent is critical; aprotic solvents like anhydrous DMSO or ethanol are generally preferred.

Q3: What solvents are suitable for dissolving this compound?

A: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and ethyl acetate. The solubility in aqueous solutions is expected to be low. For biological assays, prepare a concentrated stock solution in an appropriate organic solvent and then dilute it with the aqueous medium.

Q4: Is this compound sensitive to light?

A: Yes, like many complex organic molecules, this compound may be sensitive to light. It is recommended to store the compound in an amber vial or a container protected from light to prevent potential photodegradation.

Q5: What are the potential signs of this compound degradation?

A: Degradation may be indicated by a change in the physical appearance of the compound (e.g., color change), the appearance of additional peaks in analytical chromatograms (e.g., HPLC, LC-MS), or a decrease in its biological activity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your stock. 2. Prepare fresh solutions before each experiment. 3. Perform a purity check of your compound using HPLC or LC-MS.
Inconsistent experimental results. Partial degradation of the compound. Repeated freeze-thaw cycles of stock solutions.1. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 2. Ensure the compound is fully dissolved and the solution is homogeneous before use.
Appearance of unknown peaks in HPLC/LC-MS analysis. Chemical degradation of this compound.1. Investigate potential degradation pathways (hydrolysis, oxidation). 2. Review handling procedures to minimize exposure to air, moisture, and incompatible pH conditions. 3. Consider performing a forced degradation study to identify potential degradation products.
Difficulty dissolving the compound. Use of an inappropriate solvent. Low temperature of the solvent.1. Refer to the recommended solvents (DMSO, ethanol, etc.). 2. Gentle warming and vortexing can aid dissolution. 3. Prepare a stock solution in a suitable organic solvent before diluting with aqueous buffers.

Data Presentation

Table 1: Summary of Inferred Stability of this compound Functional Groups

Functional GroupPotential Degradation PathwayConditions to Avoid
Lactone Ring HydrolysisStrong acidic (pH < 4) and basic (pH > 8) conditions.
α,β-Unsaturated Ketone Oxidation, Nucleophilic AdditionExposure to strong oxidizing agents, reactive nucleophiles, and prolonged exposure to air.
Acetate Ester HydrolysisAcidic and basic conditions.
Methoxy Groups Generally stableExtreme acidic conditions may lead to demethylation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

Objective: To evaluate the stability of this compound in a specific solvent under defined storage conditions.

Methodology:

  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., DMSO).

  • Aliquot the solution into multiple vials.

  • Store the vials under different conditions (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), retrieve a vial from each storage condition.

  • Analyze the samples by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantify the remaining percentage of this compound and monitor for the appearance of any degradation products.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Methodology:

  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at room temperature. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C) in a controlled oven.

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or natural sunlight).

  • Analyze all stressed samples using a stability-indicating analytical method (e.g., LC-MS) to separate and identify the parent compound and its degradation products.

Visualizations

degradation_pathway Nigakilactone_C This compound Hydrolysis_Product Hydrolyzed Product (Lactone Ring Opening) Nigakilactone_C->Hydrolysis_Product Acid/Base Oxidation_Product Oxidized Product (α,β-Unsaturated Ketone) Nigakilactone_C->Oxidation_Product Oxidizing Agent/Air Ester_Hydrolysis_Product Deacetylated Product Nigakilactone_C->Ester_Hydrolysis_Product Acid/Base

Caption: Potential Degradation Pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solid Weigh Solid This compound Prep_Solution Prepare Stock Solution Prep_Aliquots Aliquot into Vials Stress_Temp Temperature (RT, 4°C, -20°C) Prep_Aliquots->Stress_Temp Stress_Light Light Exposure Prep_Aliquots->Stress_Light Stress_pH Acid/Base Prep_Aliquots->Stress_pH Stress_Oxidation Oxidizing Agent Prep_Aliquots->Stress_Oxidation Analysis_Timepoints Collect Samples at Timepoints Stress_Temp->Analysis_Timepoints Stress_Light->Analysis_Timepoints Stress_pH->Analysis_Timepoints Stress_Oxidation->Analysis_Timepoints Analysis_HPLC HPLC/LC-MS Analysis Analysis_Timepoints->Analysis_HPLC Analysis_Data Quantify Degradation Analysis_HPLC->Analysis_Data

Caption: Experimental Workflow for Stability Testing.

troubleshooting_tree Start Inconsistent Results or Loss of Activity Check_Storage Check Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Solution Review Solution Preparation and Handling Start->Check_Solution Purity_Analysis Perform Purity Analysis (HPLC/LC-MS) Check_Storage->Purity_Analysis Check_Solution->Purity_Analysis Degradation_Confirmed Degradation Confirmed Purity_Analysis->Degradation_Confirmed Degradation Products Detected No_Degradation No Degradation (Consider other experimental variables) Purity_Analysis->No_Degradation No Degradation Products Fresh_Stock Prepare Fresh Stock Solution Single_Use Use Single-Use Aliquots Degradation_Confirmed->Fresh_Stock Degradation_Confirmed->Single_Use

Caption: Troubleshooting Logic for Experimental Issues.

Validation & Comparative

A Comparative Analysis of the Anticancer Potency of Nigakilactone C and Bruceantin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer properties of two natural compounds, Nigakilactone C and Bruceantin. The information presented is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents.

Quantitative Comparison of Anticancer Potency

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Bruceantin in various cancer cell lines. It is important to note that despite extensive searches, specific IC50 values for purified this compound against cancer cell lines were not found in the reviewed literature. The available data primarily pertains to extracts of Nigella sativa, from which this compound is derived, and therefore cannot be directly compared to the potency of the pure compound Bruceantin. This represents a significant data gap in the current scientific literature.

CompoundCancer Cell LineCell TypeIC50 ValueReference
Bruceantin RPMI 8226Multiple Myeloma13 nM[1]
U266Multiple Myeloma49 nM[1]
H929Multiple Myeloma115 nM[1]
BV-173Leukemia< 15 ng/mL[1]
DaudiBurkitt's Lymphoma< 15 ng/mL[1]
This compound --Data Not Available-

Mechanisms of Anticancer Action

Both this compound and Bruceantin exhibit their anticancer effects through the induction of apoptosis and modulation of key cellular signaling pathways.

This compound , and related compounds from Nigella sativa, are understood to exert their anticancer effects through multiple pathways. These include the modulation of p53, NF-κB, PPARγ, STAT3, MAPK, and PI3K/AKT signaling pathways. A primary mechanism of action is the inhibition of the AP-1 (Activator Protein-1) pathway.

Bruceantin induces apoptosis through the activation of caspase and mitochondrial pathways, leading to the release of cytochrome c.[1] It has been shown to downregulate the expression of the oncoprotein c-MYC.[1] Furthermore, its mechanism may involve the modulation of the Notch signaling pathway, as well as the p38α MAPK, JNK, and PI3K/Akt signaling cascades.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the known signaling pathways affected by this compound and Bruceantin.

Nigakilactone_C_Signaling_Pathway This compound This compound AP-1 Pathway AP-1 Pathway This compound->AP-1 Pathway Induction This compound->Induction Inhibition AP-1 Pathway->Inhibition Cell Proliferation Cell Proliferation Apoptosis Apoptosis EMT Epithelial-Mesenchymal Transition PD-L1 Modulation PD-L1 Immune Checkpoint Modulation Inhibition->Cell Proliferation Inhibits Inhibition->EMT Inhibits Induction->Apoptosis Induces Induction->PD-L1 Modulation Modulates Bruceantin_Signaling_Pathway Bruceantin Bruceantin Notch Pathway Notch Pathway Bruceantin->Notch Pathway Modulates p38/JNK/Akt Pathways p38 MAPK / JNK / PI3K/Akt Bruceantin->p38/JNK/Akt Pathways Modulates Inhibition Bruceantin->Inhibition Activation Bruceantin->Activation c-MYC c-MYC Mitochondrial Pathway Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Induces Inhibition->c-MYC Downregulates Activation->Mitochondrial Pathway Activates MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Prepare serial dilutions of the test compound B->C D 4. Treat cells with different concentrations of the compound C->D E 5. Incubate for a specified period (e.g., 48h or 72h) D->E F 6. Add MTT solution to each well E->F G 7. Incubate for 2-4h to allow formazan crystal formation F->G H 8. Solubilize formazan crystals with DMSO or other solvent G->H I 9. Measure absorbance at 570 nm H->I J 10. Calculate cell viability and plot dose-response curve I->J K 11. Determine the IC50 value J->K Apoptosis_Assay_Logic cluster_legend Legend CellStates Viable Cell Early Apoptotic Cell Late Apoptotic/Necrotic Cell Staining Annexin V- PI- Annexin V+ PI- Annexin V+ PI+ CellStates:viable->Staining:f0 CellStates:early->Staining:f1 CellStates:late->Staining:f2 l1 Annexin V-: Phosphatidylserine not exposed l2 Annexin V+: Phosphatidylserine exposed l3 PI-: Intact cell membrane l4 PI+: Compromised cell membrane

References

Nigakilactone C vs. Other Quassinoids: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of Nigakilactone C against other prominent quassinoids, supported by experimental data from peer-reviewed studies. Quassinoids, a class of bitter compounds derived from the Simaroubaceae family of plants, have garnered significant interest in cancer research for their potent cytotoxic and anti-tumor activities. This report aims to delineate the varying potencies and mechanisms of action among these compounds, with a particular focus on the less-studied this compound.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other selected quassinoids against a panel of human cancer cell lines.

QuassinoidCancer Cell LineIC50 (µM)Reference(s)
This compound A549 (Lung Carcinoma)> 50[1]
HeLa (Cervical Cancer)> 50[1]
Brusatol A549 (Lung Carcinoma)< 0.06[2]
NB4 (Leukemia)0.03[2]
BV173 (Leukemia)0.01[2]
SUPB13 (Leukemia)0.04[2]
MCF-7 (Breast Cancer)0.08[2]
U251 (Glioblastoma, IDH1-mutated)~0.02[2]
KOPN-8 (Acute Lymphoblastic Leukemia)0.0014[3]
CEM (Acute Lymphoblastic Leukemia)0.0074[3]
MOLT-4 (Acute Lymphoblastic Leukemia)0.0078[3]
Simalikalactone D A2780CP20 (Ovarian Cancer)0.055[4]
MDA-MB-231 (Breast Cancer)0.065[4]
MDA-MB-435 (Breast Cancer)0.058[4]
SKBR3 (Breast Cancer)0.060[5]
MDA-MB-468 (Breast Cancer)0.116[5]
Eurycomanone HeLa (Cervical Cancer)4.58[6]
HT29 (Colorectal Cancer)1.22[6]
A2780 (Ovarian Cancer)1.37[6]
T47D (Breast Cancer)0.377 µg/mL (~0.86 µM)[7]
MCF-7 (Breast Cancer)4.7 µg/mL (~10.7 µM)[7]
Picrasin B A549 (Lung Carcinoma)No cytotoxic activity[1]
HeLa (Cervical Cancer)No cytotoxic activity[1]

Note: The data presented are compiled from various studies and experimental conditions may differ. Direct comparison of absolute values should be made with caution.

Experimental Protocols

The cytotoxicity data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays. These are two of the most common and well-established colorimetric assays for determining cell viability and cytotoxicity.

MTT Assay Protocol

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quassinoids (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple precipitate is visible.[8][9][10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and thus to the cell number.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.057% w/v in 1% acetic acid)[[“]]

  • Acetic acid (1% v/v)

  • Tris base solution (10 mM, pH 10.5)[[“]]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in 96-well plates as described for the MTT assay.

  • Cell Fixation: After the treatment period, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[[“]][12]

  • Washing: Wash the plates four to five times with tap water or 1% acetic acid to remove TCA and excess medium.[[“]][12]

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[[“]][12]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[[“]][12]

  • Dye Solubilization: Air-dry the plates completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[[“]]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.[[“]]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualization of Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the molecular mechanisms of quassinoid action, the following diagrams have been generated using the DOT language.

Cytotoxicity_Experimental_Workflow cluster_workflow Comparative Cytotoxicity Assay Workflow A Cell Seeding (96-well plates) B Overnight Incubation (Cell Adhesion) A->B C Quassinoid Treatment (this compound, Brusatol, etc.) (Varying Concentrations) B->C D Incubation (24-72 hours) C->D E Cell Viability Assay (MTT or SRB) D->E F Data Acquisition (Absorbance Reading) E->F G Data Analysis (IC50 Determination) F->G

Caption: A generalized workflow for determining the IC50 values of quassinoids.

The cytotoxic effects of many quassinoids are attributed to their ability to induce apoptosis, or programmed cell death. The signaling cascades involved can be complex and vary between compounds. Brusatol, a highly cytotoxic quassinoid, has been shown to modulate multiple key signaling pathways.

Brusatol_Signaling_Pathway cluster_pathway Key Signaling Pathways Modulated by Brusatol cluster_Nrf2 Nrf2 Pathway cluster_Apoptosis Apoptosis Induction Brusatol Brusatol Nrf2 Nrf2 Brusatol->Nrf2 Inhibition JNK_p38 JNK/p38 MAPK Brusatol->JNK_p38 Activation ARE Antioxidant Response Element Nrf2->ARE Activation Keap1 Keap1 Keap1->Nrf2 Inhibition NFkB NF-κB JNK_p38->NFkB Modulation STAT3 STAT3 NFkB->STAT3 Modulation Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) STAT3->Bcl2 Modulation Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Brusatol's impact on Nrf2 and apoptosis-related signaling pathways.

Discussion

The compiled data reveals a striking difference in the cytotoxic profiles of the evaluated quassinoids. While compounds like Brusatol and Simalikalactone D exhibit potent cytotoxicity in the nanomolar range against a broad spectrum of cancer cell lines, This compound and Picrasin B demonstrate significantly lower or no activity at concentrations up to 50 µM in the tested cell lines.[1][2][3][4][5][6] Eurycomanone displays moderate cytotoxicity, with IC50 values generally in the low micromolar range.[6][7]

The high potency of brusatol is linked to its multifaceted mechanism of action, which includes the inhibition of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, and the modulation of several pro-apoptotic and anti-apoptotic signaling cascades, such as the JNK/p38 MAPK, NF-κB, and STAT3 pathways.[6][13][14] Inhibition of Nrf2 by brusatol sensitizes cancer cells to oxidative stress and enhances the efficacy of other chemotherapeutic agents.[15]

In contrast, the apparent lack of significant cytotoxicity for this compound in the tested cancer cell lines suggests a different pharmacological profile. It is possible that this compound's biological activities may not be primarily driven by direct cytotoxicity but could involve other mechanisms such as anti-inflammatory or neuroprotective effects, as has been suggested for some other quassinoids.[1] Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by this compound to fully understand its therapeutic potential.

Conclusion

This comparative guide highlights the diverse cytotoxic landscape within the quassinoid family. While brusatol and simalikalactone D stand out as highly potent cytotoxic agents with potential for further development as anticancer drugs, this compound appears to be significantly less cytotoxic. This disparity underscores the importance of detailed structure-activity relationship studies to identify the chemical moieties responsible for the potent anticancer effects observed in some quassinoids. Future investigations should focus on expanding the cytotoxicity profiling of this compound against a wider array of cancer cell lines and exploring its non-cytotoxic biological activities to uncover its full therapeutic potential.

References

Unveiling the Action of Nigakilactone C: A Comparative Look at Quassinoid Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

While specific experimental data on the mechanism of action of Nigakilactone C remains limited in publicly available research, its structural classification as a quassinoid provides a strong basis for predicting its biological activities. Quassinoids, a class of bitter compounds isolated from plants of the Simaroubaceae family, are well-documented for their potent anti-inflammatory and anti-cancer properties. This guide will therefore validate the probable mechanism of this compound by drawing comparisons with two well-researched quassinoids, Ailanthone and Bruceine D. The experimental data presented for these analogs serves as a robust proxy to hypothesize the in vitro and in vivo effects of this compound.

This comparative analysis is designed for researchers, scientists, and drug development professionals to understand the potential therapeutic applications of this compound and to provide a framework for future experimental validation.

In Vitro Anti-Proliferative Activity of Quassinoids

Quassinoids have consistently demonstrated cytotoxic effects against a variety of cancer cell lines. The primary mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest. The following table summarizes the in vitro anti-proliferative activity of Ailanthone and Bruceine D against several human cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (µM)Time Point (h)Reference
Ailanthone MCF-7Breast Cancer~2.0 µg/ml48[1]
HepG2Liver Cancer0.628 ± 0.04772[2]
Huh7Liver Cancer0.350 ± 0.01672[2][3]
Bruceine D Huh7Liver Cancer1.8948[4]
HepG2Liver Cancer8.3448[4]
A549Non-Small Cell Lung Cancer1.01 ± 0.11 µg/ml72[5]
MDA-MB-231Breast CancerNot specified, but showed inhibitionNot specified[6]

In Vivo Anti-Tumor Efficacy of Quassinoids

The anti-cancer potential of quassinoids has been further substantiated in preclinical animal models. In vivo studies typically involve the use of xenograft models, where human cancer cells are implanted into immunodeficient mice.

CompoundAnimal ModelCancer TypeDosageTreatment DurationTumor Growth InhibitionReference
Ailanthone Nude mice with Huh7 xenograftsLiver CancerNot specifiedNot specifiedSignificant inhibition[2]
SCID-Bg miceNon-Small Cell Lung CancerNot specifiedNot specifiedSignificant inhibition with low toxicity[7]
Bruceine D Huh7 xenograft modelLiver Cancer1.5 mg/kg/day2 weeksSignificant inhibition[4]

Key Signaling Pathways Targeted by Quassinoids

The anti-cancer and anti-inflammatory effects of quassinoids are attributed to their ability to modulate critical intracellular signaling pathways that regulate cell survival, proliferation, and inflammation. The primary pathways implicated are the PI3K/AKT, MAPK, and NF-κB pathways.[8][9]

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation. Ailanthone has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.[10]

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Downstream Effectors Downstream Effectors AKT->Downstream Effectors Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival This compound (Quassinoids) This compound (Quassinoids) This compound (Quassinoids)->PI3K

Figure 1. Hypothesized inhibition of the PI3K/AKT pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis. Bruceine D has been shown to induce apoptosis in cancer cells through the activation of JNK, a member of the MAPK family.[11]

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response This compound (Quassinoids) This compound (Quassinoids) This compound (Quassinoids)->RAF

Figure 2. Putative modulation of the MAPK signaling pathway by this compound.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Quassinoids are known to exert anti-inflammatory effects by inhibiting the activation of NF-κB.[8][9]

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB degradation Nucleus Nucleus NF-κB->Nucleus translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound (Quassinoids) This compound (Quassinoids) This compound (Quassinoids)->IKK

Figure 3. Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

To facilitate further research and validation of this compound's mechanism of action, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Ailanthone, this compound) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.

  • Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, NF-κB p65) overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity using densitometry software.

NF-κB Nuclear Translocation Assay

This assay determines the activation of NF-κB by observing its translocation from the cytoplasm to the nucleus.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[13]

  • Immunostaining: Block the cells and incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Analysis: Assess the localization of the p65 subunit. Nuclear localization indicates NF-κB activation.

Conclusion

Based on the extensive research on related quassinoids like Ailanthone and Bruceine D, it is highly probable that this compound exerts its anti-cancer and anti-inflammatory effects through the modulation of the PI3K/AKT, MAPK, and NF-κB signaling pathways. The provided experimental data and protocols offer a solid foundation for the direct investigation and validation of this compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent. Further studies are warranted to delineate the specific molecular targets and to fully elucidate the therapeutic potential of this promising natural product.

References

A Comparative Guide to the Anti-inflammatory Effects of Nigella Sativa and its Constituent Thymoquinone

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: Initial searches for "Nigakilactone C" did not yield specific scientific literature regarding its anti-inflammatory properties. The following guide will instead focus on the well-documented anti-inflammatory effects of Nigella Sativa, commonly known as black seed, and its primary bioactive compound, thymoquinone. This information is highly relevant for researchers in the field of natural product-based anti-inflammatory drug discovery.

This guide provides a comparative overview of the anti-inflammatory effects of Nigella Sativa oil and thymoquinone across various experimental models. The data presented is intended for researchers, scientists, and drug development professionals.

In Vitro Anti-inflammatory Activity

The anti-inflammatory properties of Nigella Sativa oil and thymoquinone have been extensively studied in vitro, primarily using lipopolysaccharide (LPS)-stimulated macrophage models, which mimic bacterial-induced inflammation.

Data Summary
Model System Test Substance Concentration Effect Key Inflammatory Markers Inhibited
LPS-stimulated RAW 264.7 MacrophagesThymoquinone5 - 20 µMDose-dependent inhibition of pro-inflammatory mediators.Nitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, IL-6, IL-1β
LPS-stimulated BV2 Microglial CellsThymoquinoneNot SpecifiedInhibition of inflammatory mediator production.TNF-α, IL-1β, NO, PGE2
TNF-α-stimulated Rheumatoid Arthritis Synovial FibroblastsThymoquinone1 - 5 µMInhibition of pro-inflammatory cytokine production and adhesion molecule expression.[1][2]IL-6, IL-8, ICAM-1, VCAM-1, Cadherin-11[1][2]
Experimental Protocols

LPS-Induced Inflammation in RAW 264.7 Macrophages:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of Nigella Sativa oil or thymoquinone for a specified period (e.g., 1 hour).

  • Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS; typically 1 µg/mL) to the cell culture medium.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Measurement (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene and Protein Expression: The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by RT-PCR and Western blotting, respectively.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the acute anti-inflammatory effects of natural products.

Data Summary
Model System Test Substance Dosage Effect Percentage Inhibition of Edema
Carrageenan-Induced Paw Edema in RatsNigella Sativa Oil2 and 4 mL/kg (oral)Significant reduction in paw edema, comparable to diclofenac.[3]Up to 23.41% inhibition at 6 hours with 4 mL/kg.[4]
Carrageenan-Induced Paw Edema in RatsNigella Sativa Balm (10%)Topical ApplicationHigh edema inhibition.[5]60.64%[5]
LPS-Induced Endotoxemia in MiceVarious natural compounds50 mg/kg (oral)Significant control over LPS-stimulated pro-inflammatory cytokine levels in plasma.[6]>50% pan-cytokine inhibition.[6]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Grouping: Animals are divided into control, standard (e.g., diclofenac or aspirin), and test groups.

  • Treatment: The test substance (Nigella Sativa oil or its extracts) is administered orally or topically at specified doses one hour before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of the rats.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Signaling Pathways

Nigella Sativa and thymoquinone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Thymoquinone has been shown to inhibit this pathway.

NF_kB_Pathway Inhibition of NF-κB Pathway by Thymoquinone cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Thymoquinone Thymoquinone Thymoquinone->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Pro_inflammatory_genes Induces

Inhibition of the NF-κB Signaling Pathway by Thymoquinone.
MAPK Signaling Pathway

The MAPK pathway, including p38, JNK, and ERK, is another critical signaling cascade in inflammation. Activation of these kinases leads to the expression of inflammatory mediators. Thymoquinone has been shown to suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli.[1][2]

MAPK_Pathway Inhibition of MAPK Pathway by Thymoquinone cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor Binds ASK1 ASK1 Receptor->ASK1 Activates p38 p38 ASK1->p38 Phosphorylates JNK JNK ASK1->JNK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates Thymoquinone Thymoquinone Thymoquinone->ASK1 Inhibits Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Induces

Inhibition of the MAPK Signaling Pathway by Thymoquinone.
Experimental Workflow: From In Vitro to In Vivo Assessment

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a natural product like Nigella Sativa.

Experimental_Workflow Experimental Workflow for Anti-inflammatory Drug Discovery cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanism Mechanism of Action Cell_Culture Cell Culture (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Treatment Treatment with Nigella Sativa / Thymoquinone LPS_Stimulation->Treatment Analysis Analysis of Inflammatory Markers (NO, TNF-α, IL-6) Treatment->Analysis Signaling_Pathways Signaling Pathway Analysis (NF-κB, MAPK) Analysis->Signaling_Pathways Animal_Model Animal Model (e.g., Rats) Inflammation_Induction Inflammation Induction (e.g., Carrageenan) Animal_Model->Inflammation_Induction Treatment_in_vivo Treatment with Nigella Sativa / Thymoquinone Inflammation_Induction->Treatment_in_vivo Measurement Measurement of Paw Edema Treatment_in_vivo->Measurement Measurement->Signaling_Pathways

A typical experimental workflow for assessing anti-inflammatory properties.

References

Investigating the Synergistic Potential of Nigakilactone C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental evidence for the synergistic effects of Nigakilactone C with other compounds is not yet available in published literature, the broader class of quassinoids to which it belongs has shown significant promise in combination therapies, particularly in oncology. This guide provides a framework for investigating such synergies, using brusatol, a structurally similar quassinoid, as a case study in combination with the conventional chemotherapeutic agent cisplatin. The methodologies and data presentation formats outlined herein can serve as a template for future research into this compound.

Quassinoids, isolated from plants of the Simaroubaceae family, are recognized for their potent anti-proliferative and anti-inflammatory effects.[1][2][3] The therapeutic potential of these compounds may be enhanced through synergistic combinations with other drugs, a strategy that can increase efficacy and reduce toxicity.[4][5]

Hypothetical Synergistic Effects of a Quassinoid (Brusatol) with Cisplatin

This section presents a hypothetical scenario based on existing research on quassinoids, illustrating how the synergistic effects of a compound like this compound could be evaluated. Brusatol, another quassinoid, has been observed to synergistically enhance the anti-pancreatic cancer effects of chemotherapy agents.[6]

Data Presentation: In Vitro Cytotoxicity

The synergistic cytotoxicity of a quassinoid and cisplatin could be evaluated using a cell viability assay (e.g., MTT assay) on a relevant cancer cell line (e.g., a human pancreatic cancer cell line). The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Treatment GroupConcentration (µM)Cell Viability (%)Combination Index (CI)
Quassinoid Alone 0.185-
0.560-
1.040-
Cisplatin Alone 1.080-
5.055-
10.035-
Quassinoid + Cisplatin 0.1 + 1.0500.8
0.5 + 5.0250.6
1.0 + 10.0100.4
Data Presentation: Apoptosis Induction

The pro-apoptotic effects of the combination treatment can be quantified using flow cytometry analysis of Annexin V-FITC and Propidium Iodide (PI) stained cells.

Treatment GroupConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control -2.11.53.6
Quassinoid Alone 0.58.54.212.7
Cisplatin Alone 5.010.25.115.3
Quassinoid + Cisplatin 0.5 + 5.025.612.337.9

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the quassinoid, cisplatin, and their combinations for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the Combination Index (CI) using appropriate software (e.g., CompuSyn).

Apoptosis Assay (Flow Cytometry)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described for the viability assay.

  • Cell Harvesting: After 48 hours, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained and single-stained cells should be used as controls for compensation.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Mandatory Visualizations

Signaling Pathway Diagram

Quassinoids are known to impact several key signaling pathways involved in cancer cell proliferation and survival.[1][7] A potential mechanism for the synergistic effect of a quassinoid with cisplatin could involve the dual inhibition of parallel survival pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α Akt->HIF1a ProteinSynthesis Protein Synthesis mTOR->ProteinSynthesis CellCycle Cell Cycle Progression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MYC MYC ERK->MYC MYC->CellCycle HIF1a->CellCycle DNA DNA DNAdamage DNA Damage DNA->DNAdamage Apoptosis Apoptosis DNAdamage->Apoptosis Quassinoid Quassinoid (e.g., this compound) Quassinoid->ProteinSynthesis Quassinoid->MYC Quassinoid->HIF1a Cisplatin Cisplatin Cisplatin->DNA

Caption: Potential synergistic mechanism of a quassinoid and cisplatin.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for investigating the synergistic effects of two compounds.

start Start: Hypothesis Generation cell_culture Cell Line Selection and Culture start->cell_culture single_agent Single-Agent Dose-Response (IC50 Determination) cell_culture->single_agent combination Combination Treatment (Fixed Ratio or Checkerboard) single_agent->combination synergy_analysis Synergy Analysis (e.g., Chou-Talalay Method) combination->synergy_analysis mechanism Mechanism of Action Studies synergy_analysis->mechanism apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle pathway Signaling Pathway Analysis (Western Blot, qPCR) mechanism->pathway in_vivo In Vivo Validation (Xenograft Models) mechanism->in_vivo end End: Data Interpretation and Conclusion in_vivo->end

Caption: Experimental workflow for synergy investigation.

References

Confirming the Molecular Targets of Nigakilactone C: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nigakilactone C, a natural compound, has recently emerged as a promising therapeutic agent with potent anti-inflammatory properties. Preliminary studies suggest that its mechanism of action involves the inhibition of key signaling pathways, specifically targeting Signal Transducer and Activator of Transcription 1 (STAT1), STAT3, and Nuclear Factor-kappa B (NF-κB).[1] This guide provides a comparative overview of genetic approaches to definitively confirm these molecular targets, offering experimental frameworks and data presentation strategies to support rigorous target validation.

Comparison of Genetic Approaches for Target Validation

The selection of a genetic approach for target validation is critical and depends on the specific research question, available resources, and the biological context. Below is a comparison of common techniques that can be employed to validate the molecular targets of this compound.

Genetic Approach Principle Advantages Disadvantages Typical Readouts
CRISPR/Cas9 Knockout Permanent disruption of the target gene (e.g., STAT1, STAT3, RELA) leading to a loss of protein expression.Complete loss-of-function, high specificity, and creation of stable cell lines for long-term studies.Potential for off-target effects, cellular compensation mechanisms, and can be lethal if the target is essential for cell survival.Western blot for protein absence, functional assays (e.g., cell viability, cytokine production), change in this compound IC50.
siRNA/shRNA Knockdown Transient (siRNA) or stable (shRNA) degradation of target mRNA, leading to reduced protein expression.Rapid and relatively easy to implement, suitable for high-throughput screening, and allows for the study of essential genes.Incomplete knockdown, potential for off-target effects, and transient nature of siRNA requires repeated transfections.qRT-PCR for mRNA levels, Western blot for protein reduction, functional assays, reversal of this compound phenotype.
Site-Directed Mutagenesis Introduction of specific mutations in the target protein (e.g., in the phosphorylation site of STAT3) to render it inactive or insensitive to upstream signals.Allows for the study of specific protein domains and functions, can distinguish between different activities of a multi-domain protein.Technically challenging, may not fully recapitulate a loss-of-function phenotype, and requires re-expression in a null background for clean results.Western blot for mutant protein expression, functional assays comparing wild-type and mutant protein response to this compound.
Rescue Experiments Re-expression of the wild-type target protein in a knockout or knockdown cell line to see if the original phenotype is restored.Provides strong evidence for on-target effects by demonstrating that the observed phenotype is specifically due to the loss of the target protein.Requires generation of knockout/knockdown cells first, and overexpression can sometimes lead to artifacts.Restoration of sensitivity to this compound, recovery of downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are example protocols for key genetic validation experiments.

Protocol 1: siRNA-Mediated Knockdown of STAT3 and NF-κB p65

This protocol describes the transient knockdown of STAT3 and the p65 subunit of NF-κB in a relevant cell line (e.g., RAW 264.7 macrophages) to assess the impact on this compound activity.

Materials:

  • RAW 264.7 cells

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • siRNA targeting mouse Stat3

  • siRNA targeting mouse Rela (p65)

  • Non-targeting control siRNA

  • Complete cell culture medium

  • LPS (Lipopolysaccharide)

  • This compound

  • Reagents for qRT-PCR and Western blotting

  • Reporter plasmid for NF-κB activity (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • siRNA Transfection:

    • For each well, dilute 20 pmol of siRNA (STAT3, p65, or control) into 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

    • Add the 200 µL of siRNA-lipid complex to the cells.

  • Incubation: Incubate the cells for 24-48 hours to allow for target gene knockdown.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 6 hours (for cytokine analysis) or 24 hours (for viability assays).

  • Analysis:

    • qRT-PCR: Harvest RNA to confirm the knockdown of Stat3 and Rela mRNA.

    • Western Blot: Prepare cell lysates to confirm the reduction in STAT3 and p65 protein levels. Analyze the phosphorylation status of these proteins upon LPS stimulation with and without this compound.

    • Functional Assays: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant by ELISA.

    • Reporter Assay: For NF-κB, co-transfect with the reporter plasmid and measure luciferase activity after treatment.

Protocol 2: Generation of STAT1 Knockout Cell Line using CRISPR/Cas9

This protocol outlines the generation of a stable STAT1 knockout cell line to investigate the role of STAT1 in the effects of this compound.

Materials:

  • HEK293T or other suitable cell line

  • Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting STAT1

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lipofectamine 3000

  • Puromycin or other selection antibiotic

  • Reagents for single-cell cloning and expansion

  • Reagents for Western blotting and functional assays

Procedure:

  • gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the STAT1 gene into a lentiviral expression vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 vector and packaging plasmids using Lipofectamine 3000. Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction: Transduce the target cell line with the lentivirus.

  • Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.

  • Screening and Validation:

    • Expand the clones and screen for STAT1 knockout by Western blot.

    • Sequence the genomic DNA of positive clones to confirm the presence of frameshift mutations in the STAT1 gene.

  • Functional Characterization: Use the validated STAT1 knockout and wild-type control cell lines to perform functional assays with this compound, such as cell viability assays or analysis of downstream gene expression.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT1 STAT1 JAK->STAT1 Phosphorylation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT_Dimer STAT1/3 Dimer STAT1->STAT_Dimer STAT3->STAT_Dimer Nigakilactone_C This compound Nigakilactone_C->STAT1 Inhibits Phosphorylation Nigakilactone_C->STAT3 Inhibits Phosphorylation Target_Genes Target Gene Expression (e.g., pro-inflammatory cytokines) STAT_Dimer->Target_Genes Transcription

Caption: Proposed inhibition of the STAT1/3 signaling pathway by this compound.

NFkB_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_Receptor LPS Receptor (TLR4) IKK_Complex IKK Complex LPS_Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release Active_NFkB Active NF-κB NFkB->Active_NFkB Translocation Nigakilactone_C This compound Nigakilactone_C->IKK_Complex Inhibits? Target_Genes Target Gene Expression (e.g., inflammatory mediators) Active_NFkB->Target_Genes Transcription

Caption: Putative mechanism of NF-κB pathway inhibition by this compound.

Genetic_Validation_Workflow start Hypothesis: This compound targets STAT3 step1 Genetic Perturbation Generate STAT3 KO/KD cells and appropriate controls (WT, non-targeting siRNA) start->step1 step2 Treatment Treat cells with this compound +/- stimulus (e.g., IL-6) step1->step2 step3 Molecular Analysis Western Blot (p-STAT3, total STAT3) qRT-PCR (target genes like SOCS3) step2->step3 step4 Functional Analysis Cell Viability Assay Cytokine Secretion (ELISA) step2->step4 end Conclusion: STAT3 is a direct target step3->end step4->end

Caption: Experimental workflow for genetic validation of a molecular target.

Data Presentation

Clear and concise data presentation is paramount. The following table illustrates how quantitative data from validation experiments could be summarized.

Table 1: Hypothetical Quantitative Data from Target Validation Studies

Cell Line Genetic Modification Treatment p-STAT3 Levels (% of Stimulated Control) IL-6 Secretion (pg/mL) Cell Viability IC50 of this compound (µM)
RAW 264.7 Wild-TypeThis compound (10 µM) + LPS25%1505.2
RAW 264.7 Control siRNAThis compound (10 µM) + LPS28%1655.5
RAW 264.7 STAT3 siRNAThis compound (10 µM) + LPSNot Applicable80> 50
HEK293T Wild-TypeThis compound (10 µM) + IL-630%Not Applicable8.1
HEK293T STAT1 KnockoutThis compound (10 µM) + IL-635%Not Applicable7.9
HEK293T STAT3 KnockoutThis compound (10 µM) + IL-6Not ApplicableNot Applicable> 50

This guide provides a comprehensive framework for the genetic validation of this compound's molecular targets. By employing these systematic approaches, researchers can build a robust body of evidence to support its development as a novel therapeutic agent.

References

Reproducibility of published findings on Nigakilactone C's bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents from natural sources has identified a vast array of compounds with promising biological activities. Among these, Nigakilactone C, a quassinoid isolated from plants of the Picrasma genus, has garnered attention for its potential anti-inflammatory and anticancer properties. However, a critical aspect of preclinical research is the reproducibility of published findings. This guide provides a comparative analysis of the reported bioactivity of this compound and its analogs, highlighting the available quantitative data and experimental methodologies to offer a clearer perspective on the consistency of its therapeutic potential.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of this compound and related quassinoids have been evaluated against various cancer cell lines. However, the available data on this compound specifically is limited, and reports on other quassinoids from the same plant, Picrasma quassioides, present a mixed picture of efficacy, raising questions about the reproducibility and robustness of their anticancer claims.

One study reported that several quassinoids isolated from P. quassioides, including some nigakilactones, exhibited no significant cytotoxic activity, with IC50 values greater than 50 μM.[1] This contrasts with findings for other quassinoids. For instance, Bruceantin, another quassinoid, demonstrated an effective IC50 of 2.5 and 5.0 mg/kg against early and advanced tumors, respectively, in in-vitro tests on RPMI-8226 cancer cells.[2] Similarly, dehydrocrenatidine was found to be effective against A2780 and SKOV3 cancer cells with IC50 values of 2.02 ± 0.95 μM and 11.89 ± 2.38 μM, respectively.[2]

This variability in reported efficacy among structurally similar compounds from the same plant underscores the importance of rigorous, independent validation of the bioactivity of individual compounds like this compound.

CompoundCell LineIC50 ValueReference
Various Quassinoids (including some Nigakilactones) Not specified> 50 μM[1]
Bruceantin RPMI-82262.5 mg/kg (early), 5.0 mg/kg (advanced)[2]
Dehydrocrenatidine A27802.02 ± 0.95 μM[2]
Dehydrocrenatidine SKOV311.89 ± 2.38 μM[2]

Comparative Analysis of Anti-inflammatory Activity

Similar to its anticancer potential, the anti-inflammatory activity of this compound requires more extensive and reproducible data. A study on quassinoids from P. quassioides reported that none of the tested compounds, which included various nigakilactones, showed significant inhibition of nitric oxide (NO) production, a key inflammatory mediator, with IC50 values greater than 30 μM.[1]

For comparison, other natural compounds have demonstrated more potent anti-inflammatory effects in similar assays. For example, in a study on bioactive components from Gracilaria rubra, the extractable bioactive components (EBCs) showed a significant reduction in ROS production in activated macrophages with an IC50 value of 58.33 μg/ml.[3] While a direct comparison is challenging due to different experimental setups, this highlights the benchmark against which the anti-inflammatory potential of this compound should be evaluated.

Compound/ExtractAssayIC50 ValueReference
Various Quassinoids (including some Nigakilactones) NO Production Inhibition> 30 μM[1]
Extractable Bioactive Components (Gracilaria rubra) ROS Production Inhibition58.33 μg/ml[3]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility of scientific findings. Below are generalized methodologies for assessing cytotoxicity and anti-inflammatory activity, based on common practices in the field. Specific details from the cited studies for this compound are limited.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control. A positive control (e.g., a known cytotoxic drug) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

General Protocol:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates.

  • Compound and LPS Treatment: Cells are pre-treated with different concentrations of the test compound for a short period before being stimulated with LPS.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is read at a specific wavelength.

  • Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the bioactivity of a compound can aid in understanding its mechanism of action and designing further experiments.

Anticancer_Activity_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Add this compound (various concentrations) seed->treat control Add Vehicle Control seed->control pos_control Add Positive Control (e.g., Doxorubicin) seed->pos_control incubate Incubate (24-72h) treat->incubate control->incubate pos_control->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve Dissolve Formazan add_mtt->dissolve read Read Absorbance dissolve->read analyze Calculate % Viability read->analyze ic50 Determine IC50 Value analyze->ic50

Fig. 1: Experimental workflow for cytotoxicity assessment.

Anti_Inflammatory_Signaling cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB (active) IKK->NFkB Phosphorylates IκB, leading to its degradation NFkB_IkB NF-κB/IκB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes production Nigakilactone_C This compound (?) Nigakilactone_C->IKK Potential Inhibition Point

Fig. 2: Putative NF-κB signaling pathway in inflammation.

Conclusion

The currently available and accessible scientific literature presents a challenge in definitively concluding on the reproducibility of this compound's bioactivity. While the broader class of quassinoids has shown significant anticancer and anti-inflammatory potential, the specific data for this compound is sparse and, in some cases, indicates a lack of potent activity. The conflicting results among different quassinoids highlight the critical need for further, rigorous studies on isolated this compound. To establish a reliable profile of its bioactivity, future research should focus on:

  • Standardized Assays: Employing standardized and well-characterized experimental protocols across different laboratories.

  • Multiple Cell Lines: Testing the activity of this compound on a wider and more diverse panel of cancer cell lines and in various models of inflammation.

  • Head-to-Head Comparisons: Directly comparing the bioactivity of this compound with other quassinoids and established drugs within the same experimental setup.

  • Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand the basis of its activity, or lack thereof.

Without such comprehensive and independently verified data, the therapeutic potential of this compound remains largely unsubstantiated, and its place in the landscape of natural product-derived drug candidates is yet to be firmly established.

References

Assessing the Selectivity of Nigakilactone C for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Nigakilactone C, a natural compound with demonstrated anticancer properties. The focus is on its selectivity for cancer cells over normal, healthy cells—a critical attribute for any potential chemotherapeutic agent. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to offer a thorough comparative overview.

Executive Summary

This compound, a terpenoid isolated from Podocarpus species, has shown potent cytotoxic effects against a range of cancer cell lines.[1] Its mechanism of action is primarily linked to the inhibition of protein synthesis and the induction of apoptosis. A key aspect of its anticancer activity involves the blockade of the Activator Protein-1 (AP-1) signaling pathway, a crucial regulator of cell proliferation and survival, through the inhibition of the JNK/c-Jun axis.[2]

A critical challenge in cancer therapy is the non-selective nature of many chemotherapeutic drugs, which leads to significant side effects due to toxicity in healthy tissues. Therefore, assessing the selectivity of novel compounds like this compound is paramount. The selectivity of a compound is often expressed as a Selectivity Index (SI) , calculated as the ratio of its cytotoxic concentration in normal cells to that in cancer cells (IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity for cancer cells.

Crucially, a comprehensive literature review did not yield any published IC50 values for this compound in normal, non-cancerous human cell lines. This data is essential for a definitive calculation of its Selectivity Index. The absence of this information represents a significant gap in the current understanding of this compound's therapeutic potential and highlights a critical area for future research.

Comparative Cytotoxicity of this compound in Cancer Cell Lines

While data on normal cells is unavailable, the cytotoxic activity of this compound has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
HT-1080Fibrosarcoma3 - 6[1]
Colon 26-L5Colon Carcinoma3 - 6[1]
MDA-MB-231Breast Cancer3 - 5[1]
AGSGastric Cancer3 - 5[1]
HeLaCervical Cancer3 - 5[1]

Note: The IC50 values for this compound consistently fall within the low micromolar range across various cancer types, indicating its potent anticancer activity. For comparison, other related compounds, Nagilactone F and Nagilactone G, have been reported to be more cytotoxic than this compound, with IC50 values around or below 1 µM in the same cancer cell lines.[1]

Comparison with Doxorubicin: A Note on Selectivity

Doxorubicin is a widely used chemotherapeutic agent known for its broad-spectrum anticancer activity. However, its clinical use is often limited by severe side effects, including cardiotoxicity, which stem from its lack of selectivity for cancer cells. While a direct comparison of the Selectivity Index of this compound and doxorubicin is not possible due to the lack of data for this compound in normal cells, it is a critical benchmark for evaluating the potential of new anticancer compounds. Future studies determining the IC50 of this compound in normal cell lines such as human peripheral blood mononuclear cells (PBMCs) or normal human fibroblasts would be invaluable for such a comparison.

Mechanism of Action: Inhibition of the AP-1 Signaling Pathway

A significant body of evidence points to the inhibition of the AP-1 signaling pathway as a primary mechanism of the anticancer activity of nagilactones.[2] The AP-1 transcription factor, a dimer of proteins from the Jun and Fos families, plays a critical role in regulating genes involved in cell proliferation, differentiation, and apoptosis. In many cancers, the AP-1 pathway is constitutively active, promoting tumor growth and survival.

Nigakilactones have been shown to block the activation of the AP-1 pathway by interfering with the c-Jun N-terminal kinase (JNK) pathway. JNKs are stress-activated protein kinases that, upon activation, phosphorylate and activate c-Jun, a key component of the AP-1 complex. By inhibiting the JNK/c-Jun axis, this compound can effectively shut down this pro-survival signaling in cancer cells.

AP1_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stress Signals Receptor Receptor Growth_Factors->Receptor JNK_Pathway JNK Pathway (MAPK Cascade) Receptor->JNK_Pathway cJun c-Jun JNK_Pathway->cJun Phosphorylation & Activation Nigakilactone_C This compound Nigakilactone_C->JNK_Pathway Inhibition AP1 AP-1 Complex cJun->AP1 Gene_Expression Target Gene Expression (Proliferation, Survival) AP1->Gene_Expression

Caption: Inhibition of the AP-1 signaling pathway by this compound.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow Cell_Seeding Seed cells in 96-well plate Treatment Treat with varying concentrations of This compound Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm Solubilization->Absorbance_Reading

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Workflow:

Apoptosis_Workflow Cell_Treatment Treat cells with This compound Harvest_Wash Harvest and wash cells with PBS Cell_Treatment->Harvest_Wash Resuspend Resuspend in Annexin V Binding Buffer Harvest_Wash->Resuspend Staining Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Staining Incubation_Dark Incubate in the dark (15-20 min) Staining->Incubation_Dark Flow_Cytometry Analyze by Flow Cytometry Incubation_Dark->Flow_Cytometry

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence profiles.

Conclusion and Future Directions

This compound demonstrates potent cytotoxic activity against a variety of cancer cell lines, with its mechanism of action linked to the inhibition of the pro-survival AP-1 signaling pathway. This makes it a compound of significant interest for further anticancer drug development.

However, the lack of cytotoxicity data in normal human cell lines is a major impediment to fully assessing its therapeutic potential. Future research should prioritize the following:

  • Determination of IC50 values of this compound in a panel of normal human cell lines , such as peripheral blood mononuclear cells (PBMCs), normal human fibroblasts, and human bronchial epithelial cells.

  • Calculation of the Selectivity Index (SI) for this compound and a direct comparison with established chemotherapeutic agents like doxorubicin.

  • In vivo studies to evaluate the efficacy and toxicity of this compound in animal models of cancer.

Addressing these research gaps will provide a clearer picture of the selectivity and potential clinical utility of this compound as a novel anticancer agent.

References

Comparative Analysis of Gene Expression Profiles: Nigakilactone C and Other Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated gene expression profile induced by Nigakilactone C, a quassinoid with noted anti-inflammatory and anti-cancer properties. Due to the current absence of publicly available, specific gene expression data for this compound, this analysis is based on the known molecular activities of structurally related quassinoids and extracts from its source, Picrasma quassioides. For a robust comparison, the well-documented gene expression profile of the steroidal anti-inflammatory drug, dexamethasone, is used as a reference.

Introduction to this compound

This compound is a member of the quassinoid family, a group of bitter, tetracyclic triterpenes known for a wide range of biological activities, including anti-inflammatory, anti-malarial, and anti-cancer effects. Evidence suggests that quassinoids, and extracts from Picrasma quassioides, exert their anti-inflammatory effects primarily through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2][3] These pathways are central to the cellular inflammatory response, controlling the expression of a multitude of pro-inflammatory genes.

Hypothetical Gene Expression Profile of this compound

Based on the activities of related quassinoids like Isobrucein B and Brucein D, and extracts of Picrasma quassioides, it is hypothesized that this compound will downregulate the expression of numerous pro-inflammatory genes.[4] The primary mechanism is likely the inhibition of the NF-κB and MAPK signaling cascades, which would prevent the transcription of their target genes.

In contrast, dexamethasone, a glucocorticoid, exerts its anti-inflammatory effects primarily through the activation of the glucocorticoid receptor (GR). This can lead to both the transrepression of pro-inflammatory transcription factors (like NF-κB) and the transactivation of anti-inflammatory genes.[5][6][7]

The following table summarizes the hypothesized differential gene expression induced by this compound compared to the known effects of dexamethasone on key inflammatory genes.

Table 1: Comparative Gene Expression Modulation

GeneFunctionHypothesized Effect of this compoundKnown Effect of Dexamethasone
Pro-Inflammatory Cytokines
TNF-αMaster regulator of inflammationDownregulationDownregulation[8]
IL-1βPotent pro-inflammatory cytokineDownregulationDownregulation[7]
IL-6Pro-inflammatory and immune-regulating cytokineDownregulationDownregulation[8]
Chemokines
CCL2 (MCP-1)Recruits monocytes, memory T cells, and dendritic cellsDownregulationDownregulation[8]
CXCL8 (IL-8)Major chemoattractant for neutrophilsDownregulationDownregulation
Inflammatory Enzymes
COX-2 (PTGS2)Key enzyme in prostaglandin synthesisDownregulation[1]Downregulation[8]
iNOS (NOS2)Produces nitric oxide, a pro-inflammatory mediatorDownregulation[4]Downregulation
Matrix Metalloproteinases (MMPs)
MMP1Degrades interstitial collagensDownregulationDownregulation[8]
MMP9Degrades type IV collagen, involved in tissue remodelingDownregulationDownregulation
Anti-Inflammatory Genes
DUSP1 (MKP-1)Dephosphorylates and inactivates MAPKsUpregulation (indirectly)Upregulation
NFKBIA (IκBα)Inhibits NF-κB by sequestering it in the cytoplasmUpregulation (as part of a negative feedback loop)Upregulation

Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. The diagrams below illustrate the key steps in these pathways and the proposed point of intervention for this compound.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active translocates IkB_NFkB->NFkB releases Nigakilactone_C This compound (Hypothesized) Nigakilactone_C->IKK_complex inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression activates

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress/Growth Factors Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates ERK_active ERK (Active) ERK->ERK_active translocates Nigakilactone_C This compound (Hypothesized) Nigakilactone_C->Raf inhibits Transcription_Factors Transcription Factors (e.g., AP-1) ERK_active->Transcription_Factors activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression activates

Caption: Putative modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

While specific protocols for this compound are not available, a general workflow for a comparative gene expression analysis is provided below. This is based on standard methodologies used in similar studies.

1. Cell Culture and Treatment:

  • Cell Line: A relevant cell line, such as RAW 264.7 murine macrophages or human THP-1 monocytes, would be cultured under standard conditions (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator).

  • Stimulation: Cells would be stimulated with an inflammatory agent, such as lipopolysaccharide (LPS; 100 ng/mL), to induce a robust inflammatory response.

  • Treatment: Cells would be pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) or the comparator drug (e.g., dexamethasone, 1 µM) for a specified time (e.g., 1 hour) before LPS stimulation. A vehicle control (e.g., DMSO) would also be included.

2. RNA Extraction and Quality Control:

  • Total RNA would be extracted from the cells at a specific time point post-stimulation (e.g., 6 or 24 hours) using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA quantity and quality would be assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8).

3. Gene Expression Profiling (RNA-Sequencing):

  • Library Preparation: RNA-seq libraries would be prepared from the extracted RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

  • Sequencing: The prepared libraries would be sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate a sufficient number of reads per sample (e.g., >20 million).

4. Data Analysis:

  • Quality Control: Raw sequencing reads would be assessed for quality using tools like FastQC.

  • Alignment: Reads would be aligned to the appropriate reference genome (e.g., mouse mm10 or human hg38) using a splice-aware aligner like STAR.

  • Quantification: Gene expression levels would be quantified using tools such as featureCounts or Salmon.

  • Differential Expression Analysis: Differentially expressed genes between treatment groups and controls would be identified using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 would be considered significant.

  • Pathway and Functional Enrichment Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) would be performed on the lists of differentially expressed genes using tools like DAVID or Metascape to identify enriched biological processes and signaling pathways.

Experimental_Workflow A Cell Culture (e.g., RAW 264.7) B Treatment Groups: - Vehicle Control - LPS - LPS + this compound - LPS + Dexamethasone A->B C RNA Extraction B->C D RNA Quality Control C->D E RNA-Seq Library Preparation D->E F High-Throughput Sequencing E->F G Data Analysis: - Alignment - Quantification - Differential Expression F->G H Pathway & Functional Enrichment Analysis G->H

Caption: General experimental workflow for comparative gene expression analysis.

Conclusion

While direct experimental data on the gene expression profile of this compound is not yet available, the existing evidence on related quassinoids strongly suggests a potent anti-inflammatory activity mediated through the inhibition of the NF-κB and MAPK signaling pathways. This would likely result in the downregulation of a wide array of pro-inflammatory genes, including cytokines, chemokines, and inflammatory enzymes. A comparative analysis with a well-characterized anti-inflammatory agent like dexamethasone highlights both potential similarities in the downregulation of key inflammatory mediators and differences in the underlying mechanisms of action. Further research employing high-throughput transcriptomic techniques is necessary to fully elucidate the precise gene expression signature of this compound and to validate its potential as a novel anti-inflammatory therapeutic.

References

Validating the In Vivo Efficacy of Nigakilactone C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Nigakilactone C with alternative treatments, supported by available experimental data. This document summarizes key findings, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of this natural compound for further preclinical development.

This compound, a member of the nagilactone family of terpenoids, has demonstrated notable anti-cancer properties. While in vitro studies have elucidated its mechanisms of action, including the inhibition of protein synthesis and modulation of key signaling pathways, robust in vivo data is crucial for validating its therapeutic potential. This guide synthesizes the available in vivo data for this compound and compares it with a closely related analogue, Nagilactone E, as well as standard-of-care chemotherapeutics in relevant preclinical models.

Comparative In Vivo Efficacy

The available in vivo data for this compound is primarily from a study in a murine leukemia model. For a more contemporary and solid tumor context, data from a study on the closely related Nagilactone E in a lung cancer xenograft model is included for comparison.

Table 1: In Vivo Efficacy of this compound and Comparators in a Murine Leukemia (P-388) Model

CompoundDosage and AdministrationAnimal ModelEfficacySource
This compound 10, 20, 40 mg/kg, intraperitoneal (i.p.), dailyMice with P-388 leukemiaDose-dependent antitumor activity[1]
Doxorubicin 4 mg/kg, i.p., every 3 daysMice with P-388/DOX leukemiaIncreased survival[2]

Table 2: In Vivo Efficacy of Nagilactone E and Comparators in a Human Lung Carcinoma (A549) Xenograft Model

CompoundDosage and AdministrationAnimal ModelEfficacySource
Nagilactone E 10 mg/kg, i.p.Nude mice with A549 xenografts62% tumor growth reduction, reversal of metastasis[1]
Cisplatin 1 mg/kg, i.p., single doseNude mice with A549 xenograftsSignificant tumor growth inhibition[3][4]

Signaling Pathway Modulation

Nigakilactones exert their anti-cancer effects in part by modulating the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to the activation of the AP-1 transcription factor. Dysregulation of this pathway is implicated in various cancers.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Upstream Kinases Upstream Kinases Receptor->Upstream Kinases JNK JNK Upstream Kinases->JNK c-Jun c-Jun JNK->c-Jun Phosphorylation This compound This compound This compound->JNK Modulates AP-1 AP-1 c-Jun->AP-1 c-Fos c-Fos c-Fos->AP-1 Gene Expression Gene Expression AP-1->Gene Expression Transcription of genes involved in proliferation, apoptosis, and invasion

JNK/AP-1 Signaling Pathway Modulation by this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vivo studies. Below are representative protocols for the murine leukemia and xenograft models.

Murine P-388 Leukemia Model

This protocol outlines the general procedure for assessing the efficacy of a compound against murine leukemia.

  • Cell Culture: P-388 murine leukemia cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female BDF1 or similar mice are used.

  • Tumor Implantation: A suspension of P-388 cells (typically 2 x 10^6 cells in 0.1 ml) is inoculated intraperitoneally into each mouse.[2]

  • Drug Administration: Treatment with the test compound (e.g., this compound) or vehicle control is initiated, typically 24 hours after tumor implantation. The drug is administered daily or as specified in the study design via the intraperitoneal route.

  • Efficacy Evaluation: The primary endpoint is the mean survival time of the treated groups compared to the control group. An increase in lifespan is indicative of antitumor activity.

Human Tumor Xenograft Model (A549 Lung Carcinoma)

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the efficacy of a test compound against a solid human tumor.

  • Cell Culture: A549 human lung carcinoma cells are cultured in a suitable medium until they reach the desired confluence.

  • Animal Model: Immunodeficient mice, such as BALB/c nude mice, are used to prevent rejection of the human tumor cells.[5]

  • Tumor Implantation: A suspension of A549 cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using a standard formula (e.g., Volume = (width)^2 x length/2).

  • Drug Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (e.g., Nagilactone E or cisplatin) is administered according to the specified dose and schedule.

  • Efficacy Evaluation: The primary endpoints are tumor growth inhibition and changes in tumor volume over time. At the end of the study, tumors may be excised and weighed.

G cluster_setup Model Setup cluster_treatment Treatment and Evaluation A Cancer Cell Culture B Subcutaneous Injection A->B C Tumor Growth and Measurement B->C D Randomization C->D E Drug Administration (this compound / Comparator) D->E F Tumor Volume Monitoring E->F F->E Repeated Dosing G Endpoint Analysis (Tumor Weight, Survival) F->G

Experimental Workflow for a Xenograft Model Study.

Conclusion

The available in vivo data, although limited for this compound itself, suggests a dose-dependent antitumor activity in a murine leukemia model.[1] The promising results for the closely related Nagilactone E in a human lung cancer xenograft model further support the therapeutic potential of this class of compounds.[1] Further preclinical studies employing xenograft models with various human cancer cell lines are warranted to fully validate the in vivo efficacy of this compound and to establish a direct comparison with current standard-of-care therapies. The modulation of the JNK/AP-1 signaling pathway represents a key mechanism of action that should be further investigated in in vivo settings. This comparative guide provides a foundational overview for researchers to design future studies and to evaluate the potential of this compound as a novel anti-cancer agent.

References

Unveiling the ADME Profile of Nigakilactone C: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis of Nigakilactone C's Pharmacokinetic Properties Against Established Natural Products

This compound, a quassinoid isolated from Picrasma quassioides, has garnered interest for its potential therapeutic activities. However, a comprehensive understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its progression as a drug candidate. This guide provides a comparative analysis of the ADME profile of this compound against three well-characterized natural products: curcumin, quercetin, and paclitaxel. Due to the limited availability of direct experimental data for this compound, this comparison leverages in silico predictions, highlighting the need for future experimental validation.

Key ADME Parameters: A Comparative Overview

The successful journey of a drug from administration to its target site is governed by its ADME properties. The following tables summarize the predicted ADME parameters for this compound and the available experimental data for curcumin, quercetin, and paclitaxel.

Table 1: Physicochemical Properties and Solubility

CompoundMolecular Weight ( g/mol )logPWater SolubilityData Source
This compound 434.521.86Moderately solubleIn silico prediction (pkCSM)
Curcumin 368.383.29Poorly solubleExperimental
Quercetin 302.241.48Sparingly solubleExperimental
Paclitaxel 853.913.9Practically insolubleExperimental

Table 2: Absorption and Distribution

CompoundCaco-2 Permeability (log Papp)Intestinal Absorption (%)Plasma Protein Binding (%)BBB PermeabilityData Source
This compound 0.9592.0High (predicted)YesIn silico prediction (pkCSM)
Curcumin Low<1%~90%NoExperimental
Quercetin ModerateVariable (20-50%)>90%NoExperimental
Paclitaxel HighPoor (formulation dependent)89-98%NoExperimental

Table 3: Metabolism and Excretion

CompoundCYP InhibitionMetabolic Stability (HLM)Major Metabolic PathwaysPrimary Route of ExcretionData Source
This compound Inhibitor of CYP2C19, CYP2C9, CYP3A4Predicted to be metabolizedOxidation, HydroxylationRenal and Fecal (predicted)In silico prediction (SwissADME, pkCSM)
Curcumin Inhibitor of multiple CYPsRapidly metabolizedGlucuronidation, SulfationFecalExperimental
Quercetin Inhibitor of multiple CYPsExtensively metabolizedGlucuronidation, Sulfation, MethylationRenal and FecalExperimental
Paclitaxel Substrate and inhibitor of CYP2C8, CYP3A4Metabolized by CYPsHydroxylationFecalExperimental

Signaling Pathways: A Visual Comparison

The therapeutic effects of these natural products are often attributed to their modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the known or predicted pathways affected by each compound.

Nigakilactone_C_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response This compound This compound ROS ROS This compound->ROS PI3K_Akt_Pathway PI3K/Akt Pathway This compound->PI3K_Akt_Pathway Predicted NF_kB_Pathway NF-kB Pathway This compound->NF_kB_Pathway Predicted MAPK_Pathway MAPK Pathway (JNK, ERK) ROS->MAPK_Pathway Apoptosis_Inflammation Apoptosis & Inflammation MAPK_Pathway->Apoptosis_Inflammation PI3K_Akt_Pathway->Apoptosis_Inflammation NF_kB_Pathway->Apoptosis_Inflammation

Caption: Predicted signaling pathways modulated by this compound.

Curcumin_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Curcumin Curcumin NF_kB NF_kB Curcumin->NF_kB Inhibits AP_1 AP_1 Curcumin->AP_1 Inhibits STAT3 STAT3 Curcumin->STAT3 Inhibits Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Downregulates AP_1->Inflammatory_Genes Downregulates STAT3->Inflammatory_Genes Downregulates

Caption: Key signaling pathways inhibited by Curcumin.

Quercetin_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Quercetin Quercetin PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt Inhibits MAPK MAPK Pathway Quercetin->MAPK Modulates NF_kB NF-kB Pathway Quercetin->NF_kB Inhibits Cell_Survival_Proliferation Cell Survival & Proliferation PI3K_Akt->Cell_Survival_Proliferation Inhibits MAPK->Cell_Survival_Proliferation Inhibits NF_kB->Cell_Survival_Proliferation Inhibits

Caption: Major signaling pathways modulated by Quercetin.

Paclitaxel_Pathway cluster_cellular Cellular Response Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Paclitaxel via microtubule stabilization.

Experimental Protocols for Key ADME Assays

To facilitate further experimental investigation of this compound, this section details the standard protocols for the three key in vitro ADME assays.

Caco-2 Permeability Assay

This assay is widely used to predict intestinal drug absorption.

Workflow:

Caco2_Workflow Seed_Caco2 Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-28 days to form monolayer Seed_Caco2->Differentiate Measure_TEER Measure TEER to confirm monolayer integrity Differentiate->Measure_TEER Add_Compound Add test compound to apical (A) or basolateral (B) side Measure_TEER->Add_Compound Incubate Incubate and collect samples from receiver chamber over time Add_Compound->Incubate Analyze Analyze compound concentration by LC-MS/MS Incubate->Analyze Calculate_Papp Calculate Apparent Permeability (Papp) Analyze->Calculate_Papp

Caption: Caco-2 permeability assay workflow.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-28 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement: The test compound is added to the apical (A) side (for A-to-B permeability) or the basolateral (B) side (for B-to-A permeability to assess efflux). Samples are collected from the receiver chamber at various time points.

  • Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Workflow:

Microsomal_Stability_Workflow Prepare_Microsomes Prepare liver microsomes and NADPH regenerating system Incubate_Compound Incubate test compound with microsomes at 37°C Prepare_Microsomes->Incubate_Compound Sample_Collection Collect aliquots at different time points Incubate_Compound->Sample_Collection Quench_Reaction Stop the reaction with cold organic solvent Sample_Collection->Quench_Reaction Analyze Analyze remaining parent compound by LC-MS/MS Quench_Reaction->Analyze Calculate_Parameters Calculate half-life (t1/2) and intrinsic clearance (CLint) Analyze->Calculate_Parameters

Caption: Microsomal stability assay workflow.

Methodology:

  • Incubation: The test compound is incubated with liver microsomes (e.g., human liver microsomes - HLM) and a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.

Workflow:

PPB_Workflow Prepare_System Set up equilibrium dialysis apparatus Add_Samples Add compound-spiked plasma to one chamber and buffer to the other Prepare_System->Add_Samples Equilibrate Incubate at 37°C until equilibrium is reached Add_Samples->Equilibrate Sample_Chambers Collect samples from both plasma and buffer chambers Equilibrate->Sample_Chambers Analyze Determine compound concentration in both chambers by LC-MS/MS Sample_Chambers->Analyze Calculate_Binding Calculate the percentage of plasma protein binding Analyze->Calculate_Binding

Safety Operating Guide

Navigating the Disposal of Nigakilactone C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Nigakilactone C, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal. This guide provides essential safety and logistical information, including a step-by-step operational plan, to ensure the safe and compliant management of this compound waste.

Prudent Waste Management Practices

In the absence of explicit disposal directives, this compound should be treated as a chemical waste product and managed through an established institutional hazardous waste program.[1][2] It is crucial to avoid disposing of this compound down the drain or in regular trash.[3][4]

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation:

    • Treat all unused or surplus this compound and any materials contaminated with it (e.g., gloves, wipes, glassware) as chemical waste.

    • Segregate this compound waste from other waste streams at the point of generation to prevent unintended reactions.[5] Specifically, keep it separate from incompatible materials.

  • Container Management:

    • Use a dedicated, properly labeled, and chemically compatible waste container.[3][5] The container should be in good condition and have a secure, tight-fitting lid.[5]

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[1] Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1] This area should be at or near the point of waste generation.[1]

    • Ensure the storage area has secondary containment to control any potential leaks or spills.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or equivalent.[1][2]

    • Do not transport the chemical waste outside of your laboratory. Trained EHS personnel should handle the collection and final disposal.

Key Chemical Data for this compound

PropertyValue
Molecular Formula C24H34O7
Molecular Weight 434.5 g/mol
Physical Description Solid (presumed)
Solubility Data not readily available
CAS Number 24148-78-5

Experimental Protocols

As no specific experimental protocols for the disposal of this compound are published, the recommended protocol is to adhere to the general guidelines for chemical waste management established by your institution's Environmental Health and Safety department. These internal protocols are designed to comply with federal, state, and local regulations for the safe handling and disposal of chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of a chemical, like this compound, for which a specific Safety Data Sheet is unavailable.

A Start: this compound Waste Generated B Is a specific SDS available with disposal instructions? A->B C Follow SDS-specific disposal procedures. B->C Yes D Treat as general chemical waste. B->D No E Segregate waste at the point of generation. D->E F Use a dedicated, labeled, and compatible waste container. E->F G Store in a designated satellite accumulation area with secondary containment. F->G H Follow institutional procedures to request waste pickup by EHS. G->H I End: Waste managed by EHS. H->I

Caption: Decision workflow for chemical waste disposal in the absence of a specific SDS.

References

Personal protective equipment for handling Nigakilactone C

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Nigakilactone C. As a member of the quassinoid family of compounds, this compound is presumed to possess cytotoxic properties, necessitating stringent safety protocols to minimize exposure and ensure a safe laboratory environment.

Chemical and Toxicological Data

PropertyValueSource
Molecular Formula C₂₄H₃₄O₇[1][2]
Molecular Weight 434.52 g/mol [1][2]
Appearance Solid (presumed)Inferred
LD50 (Oral, Rat) of a quassinoid-rich extract 1293 mg/kg (female), >2000 mg/kg (male)[3]
IC50 of Eurycomalactone (a quassinoid) against various cancer cell lines 0.59 - 0.78 µM[4]
IC50 of Cedronolactone A (a quassinoid) against P-388 cells 0.0074 µg/mL[5]

Operational Plan: Safe Handling of this compound

All personnel must be trained in the safe handling of cytotoxic compounds before working with this compound.

1. Designated Work Area:

  • All manipulations of this compound (weighing, dissolving, and aliquoting) must be conducted in a designated area, such as a certified chemical fume hood or a Class II biological safety cabinet, to prevent inhalation of airborne particles.

  • The work surface should be covered with a disposable, absorbent plastic-backed liner.

2. Personal Protective Equipment (PPE):

  • Gloves: Two pairs of chemotherapy-grade nitrile gloves should be worn at all times. Change the outer pair immediately if contaminated.

  • Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric.

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.

  • Respiratory Protection: For procedures that may generate aerosols or if working outside of a containment device, a NIOSH-approved respirator (e.g., N95) is required.

3. Weighing and Reconstitution:

  • Handle solid this compound with extreme care to avoid generating dust.

  • Use a dedicated set of spatulas and weighing boats.

  • When dissolving the compound, add the solvent slowly to the vial to avoid splashing.

  • All solutions should be prepared in a fume hood.

4. Experimental Use:

  • Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic" hazard warning.

  • Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.

  • Transport all samples in sealed, secondary containers.

5. Decontamination:

  • All non-disposable equipment (e.g., glassware, stir bars) must be decontaminated after use. A common procedure involves soaking in a 10% bleach solution followed by thorough rinsing with water.

  • Wipe down the work surface of the fume hood or biosafety cabinet with a suitable deactivating agent (e.g., 10% bleach solution) followed by 70% ethanol after each use.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment prep_area 1. Designate Work Area (Fume Hood/BSC) don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Compound Carefully don_ppe->weigh dissolve 4. Dissolve in Solvent weigh->dissolve label_vials 5. Label All Containers dissolve->label_vials use_luer_lok 6. Use Luer-Lok Syringes label_vials->use_luer_lok transport 7. Transport in Secondary Containers use_luer_lok->transport decontaminate 8. Decontaminate Equipment transport->decontaminate clean_surface 9. Clean Work Surface decontaminate->clean_surface dispose 10. Dispose of Waste (See Disposal Plan) clean_surface->dispose

Safe Handling Workflow

Disposal Plan

All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

1. Waste Segregation:

  • Sharps: All needles, syringes, and contaminated glass Pasteur pipettes must be placed in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.

  • Solid Waste: Contaminated gloves, gowns, bench liners, and other disposable materials must be placed in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container (often a yellow or purple bag within a rigid container).

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety office.

2. Container Management:

  • Keep all waste containers closed when not in use.

  • Do not overfill waste containers.

  • Store waste containers in a secure, designated area away from general laboratory traffic.

3. Final Disposal:

  • Cytotoxic waste must be collected and disposed of by a licensed hazardous waste contractor.

  • Follow your institution's procedures for requesting a hazardous waste pickup.

Disposal_Workflow Disposal Plan for this compound Waste cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal sharps Sharps (Needles, Syringes) sharps_container Cytotoxic Sharps Container sharps->sharps_container solid_waste Solid Waste (Gloves, Gowns, Liners) solid_waste_container Cytotoxic Solid Waste Bin solid_waste->solid_waste_container liquid_waste Liquid Waste (Unused Solutions, Solvents) liquid_waste_container Cytotoxic Liquid Waste Bottle liquid_waste->liquid_waste_container secure_storage Secure Storage in Lab sharps_container->secure_storage solid_waste_container->secure_storage liquid_waste_container->secure_storage waste_pickup Arrange for Hazardous Waste Pickup secure_storage->waste_pickup contractor Disposal by Licensed Contractor waste_pickup->contractor

References

×

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.